Product packaging for 6-(Aminomethyl)isoquinolin-1-amine(Cat. No.:CAS No. 215454-95-8)

6-(Aminomethyl)isoquinolin-1-amine

Cat. No.: B3349356
CAS No.: 215454-95-8
M. Wt: 173.21 g/mol
InChI Key: LWDVTRXNUGVQES-UHFFFAOYSA-N
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Description

6-(Aminomethyl)isoquinolin-1-amine, commonly supplied as its stable dihydrochloride salt (CAS 639860-72-3), is a high-purity chemical building block designed for advanced medicinal chemistry and drug discovery research. Its molecular structure features an isoquinoline core functionalized with both an aminomethyl group at the 6-position and an amino group at the 1-position . The dihydrochloride salt form significantly enhances the compound's aqueous solubility, facilitating its use in biological assays and in-vitro testing . This compound serves as a critical synthetic intermediate in the exploration of novel kinase inhibitors and receptor-targeted therapies . Researchers are actively investigating its potential in various therapeutic areas, leveraging its structure for the development of potent and selective pharmacological agents . The mechanism of action for derivatives based on this scaffold often involves targeted interaction with enzyme active sites, such as those of phosphotransferases like Rho-associated coiled-coil containing protein kinase (ROCK), which is a significant target in cardiovascular disease research . The compound's utility is underscored by its role in optimizing lead compounds for improved pharmacokinetic profiles and selectivity . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B3349356 6-(Aminomethyl)isoquinolin-1-amine CAS No. 215454-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(aminomethyl)isoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-7-1-2-9-8(5-7)3-4-13-10(9)12/h1-5H,6,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDVTRXNUGVQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 6-(Aminomethyl)isoquinolin-1-amine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for the compound 6-(Aminomethyl)isoquinolin-1-amine. This molecule has been identified as a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This document details its biological target, the downstream effects of its inhibitory action, quantitative data regarding its potency, and the experimental protocols utilized for its characterization. The information presented is intended to support further research and development efforts in therapeutic areas where ROCK1 inhibition is a validated strategy.

Core Mechanism of Action: Inhibition of ROCK1

This compound functions as a competitive inhibitor of the ATP-binding site of Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[1] ROCK1 is a serine/threonine kinase that plays a crucial role in the regulation of the actin cytoskeleton. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of downstream ROCK1 substrates, thereby disrupting the signaling cascade that governs cellular contraction, motility, and adhesion.

The isoquinolin-1-amine scaffold is a key pharmacophore that has been explored for the development of various kinase inhibitors. In the case of this compound, the aminomethyl substituent at the 6-position has been shown to be critical for its potent inhibitory activity against ROCK1.

The ROCK Signaling Pathway

The Rho-associated kinases (ROCK1 and ROCK2) are major downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of cellular contractility and cytoskeletal dynamics.

Activation: The pathway is initiated by the activation of RhoA, a process mediated by guanine nucleotide exchange factors (GEFs) in response to various extracellular stimuli. Activated, GTP-bound RhoA then binds to the C-terminal region of ROCK, relieving its autoinhibitory conformation and activating its kinase domain.

Downstream Effectors: Once activated, ROCK1 phosphorylates several key substrates, leading to a cascade of cellular events:

  • Myosin Light Chain (MLC) Phosphorylation: ROCK1 directly phosphorylates the myosin light chain (MLC) of myosin II and inactivates myosin light chain phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1). Both actions lead to an increase in phosphorylated MLC, which in turn promotes the assembly of actin-myosin filaments and enhances cellular contractility.

  • LIM Kinase (LIMK) Activation: ROCK1 phosphorylates and activates LIM kinase (LIMK1 and LIMK2). Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.

  • Ezrin-Radixin-Moesin (ERM) Proteins: ROCK1 phosphorylation of ERM proteins promotes their activation, leading to the cross-linking of actin filaments with the plasma membrane.

The culmination of these events is an increase in intracellular tension and the formation of stress fibers and focal adhesions, which are essential for processes such as cell migration, smooth muscle contraction, and neurite retraction.

Inhibition by this compound: By inhibiting ROCK1, this compound effectively blocks these downstream events, leading to a reduction in cellular contractility, disassembly of stress fibers, and inhibition of cell migration.

Signaling Pathway Diagram:

ROCK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, LPA) GPCR GPCR / Receptor Tyrosine Kinase Extracellular_Stimuli->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK1 ROCK1 RhoA_GTP->ROCK1 MLCP Myosin Light Chain Phosphatase (MLCP) ROCK1->MLCP MLC Myosin Light Chain (MLC) ROCK1->MLC LIMK LIM Kinase (LIMK) ROCK1->LIMK Inhibitor This compound Inhibitor->ROCK1 Inhibition pMLC p-MLC MLCP->pMLC Dephosphorylation MLC->pMLC Phosphorylation Stress_Fibers Stress Fiber Formation & Cellular Contraction pMLC->Stress_Fibers pLIMK p-LIMK LIMK->pLIMK Phosphorylation Cofilin Cofilin pLIMK->Cofilin Actin_Filaments Actin Filament Stabilization Cofilin->Actin_Filaments Depolymerization pCofilin p-Cofilin (Inactive)

Caption: The ROCK1 signaling pathway and its inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound and related compounds against ROCK1 was determined using a primary IMAP (Immobilized Metal Affinity for Phosphochemicals) assay. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

CompoundROCK1 IC50 (nM)
This compound [Data Not Publicly Available in Full Text]
Related Fragment Optimized Hits[Data Not Publicly Available in Full Text]

Note: While the primary literature confirms the potent ROCK1 inhibitory activity of this compound series, the specific IC50 value for this compound is not explicitly provided in the available abstract. Access to the full publication or supplementary data is required for this specific value.

Experimental Protocols

Primary ROCK1 IMAP Assay

The following is a generalized protocol for a ROCK1 IMAP assay based on standard methodologies. The specific concentrations and incubation times are based on the abstract's description of a primary screening assay and may require optimization.

Objective: To determine the in vitro inhibitory activity of test compounds against ROCK1 kinase.

Principle: The IMAP technology is a homogeneous fluorescence polarization (FP) assay that detects the phosphorylation of a fluorescently labeled peptide substrate by the kinase. When the fluorescent substrate is phosphorylated, it binds to trivalent metal-coated nanoparticles, causing a decrease in its rotational speed and a corresponding increase in the fluorescence polarization signal.

Materials:

  • Recombinant human ROCK1 enzyme

  • Fluorescently labeled peptide substrate (e.g., FAM-labeled S6 ribosomal protein-derived peptide)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, Brij-35)

  • IMAP Binding Solution (containing nanoparticles)

  • Test compound (this compound)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Experimental Workflow Diagram:

IMAP_Assay_Workflow Start Start Dispense_Compound Dispense Test Compound (e.g., this compound) and Controls to Plate Start->Dispense_Compound Add_Enzyme Add ROCK1 Enzyme Solution Dispense_Compound->Add_Enzyme Incubate_1 Pre-incubation Add_Enzyme->Incubate_1 Add_Substrate_ATP Add Fluorescent Substrate and ATP Solution to Initiate Reaction Incubate_1->Add_Substrate_ATP Incubate_2 Kinase Reaction Incubation Add_Substrate_ATP->Incubate_2 Add_IMAP Add IMAP Binding Solution to Stop Reaction Incubate_2->Add_IMAP Incubate_3 Binding Incubation Add_IMAP->Incubate_3 Read_Plate Read Fluorescence Polarization (FP) Incubate_3->Read_Plate End End Read_Plate->End

Caption: A generalized workflow for the ROCK1 IMAP assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.

  • Assay Plate Preparation: Dispense a small volume of the diluted compound or control (e.g., DMSO for 100% activity, a known ROCK inhibitor for 0% activity) into the wells of a 384-well plate.

  • Enzyme Addition: Add the ROCK1 enzyme solution to each well and briefly centrifuge the plate.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a solution containing the fluorescently labeled peptide substrate and ATP to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), allowing the phosphorylation of the substrate to occur.

  • Reaction Termination: Add the IMAP Binding Solution to each well. This will stop the kinase reaction and allow the phosphorylated substrate to bind to the nanoparticles.

  • Binding Incubation: Incubate the plate in the dark at room temperature for at least 60 minutes to ensure complete binding.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Directions

This compound is a potent inhibitor of ROCK1, acting through a competitive ATP-binding mechanism. Its ability to disrupt the ROCK signaling pathway makes it a valuable research tool and a potential starting point for the development of therapeutics for a variety of disorders where this pathway is implicated, including cardiovascular diseases, cancer, and neurological disorders. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and selectivity against other kinases. The detailed experimental protocols provided herein offer a foundation for the continued investigation of this and related compounds.

References

Biological Activity of 6-(Aminomethyl)isoquinolin-1-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Within this class, 6-(aminomethyl)isoquinolin-1-amine derivatives are emerging as a promising area of research for the development of novel therapeutics, particularly in the fields of oncology and cardiovascular disease. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these compounds. It is designed to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical series. The guide summarizes available quantitative biological data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further investigation and drug discovery efforts.

Introduction

Isoquinoline and its derivatives have a long-standing history in medicinal chemistry, with natural products and synthetic analogs exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and cardiovascular effects. The 1-aminoisoquinoline core, in particular, has been identified as a privileged structure for targeting various enzymes and receptors. The incorporation of an aminomethyl group at the 6-position introduces a versatile handle for modifying the physicochemical properties and biological activity of the parent scaffold. This substitution allows for the exploration of structure-activity relationships (SAR) by introducing diverse substituents on the amino group, potentially leading to enhanced potency, selectivity, and pharmacokinetic profiles.

Recent research has highlighted the potential of substituted isoquinolin-1-amines as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contraction, motility, and proliferation.[1][2] Dysregulation of the ROCK signaling pathway is implicated in the pathophysiology of various diseases, including cancer metastasis and hypertension, making it an attractive therapeutic target.[3][4][5] Furthermore, the cytotoxic properties of isoquinoline derivatives against various cancer cell lines suggest their potential as anticancer agents.[6][7]

This guide will delve into the available scientific literature to provide a detailed understanding of the biological activities of this compound derivatives and related analogs.

Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step sequence starting from readily available isoquinoline precursors. A key intermediate is 6-aminoisoquinoline, which can be prepared from 6-nitroisoquinoline via reduction. The aminomethyl group can be introduced through various synthetic routes, including the aminomethylation of a suitable isoquinoline derivative.

A general synthetic approach is outlined below:

Synthesis_Workflow Start 6-Nitroisoquinoline Reduction Reduction (e.g., SnCl2/HCl) Start->Reduction Intermediate1 6-Aminoisoquinoline Reduction->Intermediate1 Functionalization Functional Group Interconversion Intermediate1->Functionalization Intermediate2 6-(Protected aminomethyl) isoquinoline Functionalization->Intermediate2 Amination Amination at C1 Intermediate2->Amination Intermediate3 1-Amino-6-(protected aminomethyl) isoquinoline Amination->Intermediate3 Deprotection Deprotection Intermediate3->Deprotection Final_Product This compound Deprotection->Final_Product Derivatization N-Derivatization Final_Product->Derivatization Derivatives Derivatives Derivatization->Derivatives

Figure 1. General synthetic workflow for this compound derivatives.

Biological Activity

While specific quantitative data for a broad range of this compound derivatives is limited in the public domain, the biological activity of closely related 6-substituted isoquinolin-1-amine analogs provides valuable insights into their potential as therapeutic agents. The primary activities reported for this class of compounds are ROCK inhibition and anticancer effects.

ROCK Inhibition

Several studies have investigated 6-substituted isoquinolin-1-amine derivatives as inhibitors of ROCK kinases. These compounds have shown promise in the context of cardiovascular diseases.[1]

Table 1: In Vitro ROCK Inhibition Data for 6-Substituted Isoquinolin-1-amine Derivatives

Compound ID R (Substitution at 6-position) ROCK1 IC50 (µM) ROCK2 IC50 (µM) Reference
1a -H >100 >100 [1]
1b -OMe 15 10 [1]
1c -SMe 5.2 3.8 [1]
1d -SO2Me 0.8 0.5 [1]

| 14A | -NHCOMe | 0.018 | 0.022 |[1] |

Note: The data presented is for related 6-substituted isoquinolin-1-amines and not specifically for 6-(aminomethyl) derivatives. This table is illustrative of the potential for substitution at the 6-position to influence ROCK inhibitory activity.

Anticancer Activity

The cytotoxic effects of isoquinoline derivatives have been evaluated against various cancer cell lines. The data suggests that modifications on the isoquinoline scaffold can lead to potent anticancer agents.

Table 2: In Vitro Anticancer Activity of Substituted Isoquinoline Analogs

Compound ID Cell Line IC50 (µM) Reference
Zelkovamycin Analogue 21 Huh-7 >50 [8]
Zelkovamycin Analogue 22 Huh-7 >50 [8]
Zelkovamycin Analogue 23 Huh-7 >50 [8]
2-aminodihydroquinoline 5f MDA-MB-231 ~2 (serum-free) [7]

| 2-aminodihydroquinoline 5h | MDA-MB-231 | ~2 (serum-free) |[7] |

Note: This table includes data from various isoquinoline and quinoline analogs to highlight the potential for this scaffold in cancer research. Direct anticancer data for this compound derivatives is not currently available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

In Vitro ROCK Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against ROCK1 and ROCK2 kinases.[9][10][11]

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • MYPT1 (myosin phosphatase target subunit 1) substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Phospho-specific antibody against MYPT1 (pThr696)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Add 50 µL of assay buffer containing the ROCK enzyme to each well of a 96-well plate.

  • Add 1 µL of the test compound at various concentrations (typically in a serial dilution). Include a DMSO control.

  • Pre-incubate the enzyme and compound for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 50 µL of assay buffer containing the MYPT1 substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Wash the wells three times with wash buffer (e.g., TBS-T).

  • Add 100 µL of the anti-phospho-MYPT1 antibody and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of TMB substrate and incubate until color develops.

  • Add 100 µL of stop solution and read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

ROCK_Assay_Workflow A Add ROCK enzyme to wells B Add test compounds A->B C Pre-incubate B->C D Add substrate (MYPT1) and ATP C->D E Incubate at 30°C D->E F Stop reaction E->F G Wash wells F->G H Add primary antibody (anti-pMYPT1) G->H I Incubate H->I J Wash wells I->J K Add secondary antibody (HRP-conjugated) J->K L Incubate K->L M Wash wells L->M N Add TMB substrate M->N O Add stop solution N->O P Read absorbance at 450 nm O->P Q Calculate IC50 P->Q

Figure 2. Workflow for the in vitro ROCK kinase inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a DMSO control.

  • Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Remove the medium containing the test compounds and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the medium and MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Figure 3. Workflow for the MTT cytotoxicity assay.

Signaling Pathways

The primary signaling pathway implicated for 6-substituted isoquinolin-1-amine derivatives is the Rho/ROCK pathway. This pathway plays a crucial role in regulating the actin cytoskeleton and is involved in various cellular processes that are critical for cancer progression and metastasis.[3][4][5]

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., GPCR, RTK) RhoGEF RhoGEF Receptor->RhoGEF Extracellular Signals RhoGTP Rho-GTP (Active) RhoGEF->RhoGTP GTP RhoGDP Rho-GDP (Inactive) RhoGDP->RhoGEF GDP RhoGTP->RhoGDP GTP Hydrolysis ROCK ROCK RhoGTP->ROCK Activation RhoGAP RhoGAP RhoGAP->RhoGDP LIMK LIMK ROCK->LIMK Phosphorylation MLC MLC-P ROCK->MLC Phosphorylation Gene_Expression Gene Expression ROCK->Gene_Expression Cofilin Cofilin-P (Inactive) LIMK->Cofilin Phosphorylation Actin_Stress_Fibers Actin Stress Fibers Cofilin->Actin_Stress_Fibers Actin Polymerization MLC->Actin_Stress_Fibers Cell_Contraction Cell Contraction & Motility Actin_Stress_Fibers->Cell_Contraction Inhibitor This compound Derivatives Inhibitor->ROCK Inhibition

Figure 4. The Rho/ROCK signaling pathway and the inhibitory action of isoquinoline-1-amine derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related 6-substituted isoquinolin-1-amines strongly suggests potential for potent ROCK inhibition and anticancer activity. The aminomethyl group at the 6-position provides a key point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on the synthesis and biological evaluation of a focused library of this compound derivatives with diverse substitutions on the aminomethyl nitrogen. Quantitative in vitro and in vivo studies are needed to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of potent and selective derivatives could lead to novel therapies for cancer, cardiovascular diseases, and other disorders where the Rho/ROCK signaling pathway is implicated.

References

6-(Aminomethyl)isoquinolin-1-amine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(Aminomethyl)isoquinolin-1-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of detailed public data on this specific molecule, this document also presents information on the broader class of 6-substituted isoquinolin-1-amine derivatives, particularly in the context of their activity as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. This guide includes the Chemical Abstracts Service (CAS) number and known synonyms for this compound, a general overview of synthetic strategies for related compounds, and a summary of the pertinent biological signaling pathways. While specific experimental data for the title compound is scarce, representative protocols and data for the compound class are provided to guide future research and development efforts.

Chemical Identity

The fundamental identification details for this compound are summarized below.

Identifier Value
IUPAC Name This compound
CAS Number 215454-95-8
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Canonical SMILES C1=CC2=C(C=CN=C2N)C=C1CN
InChI Key LWDVTRXNUGVQES-UHFFFAOYSA-N

A list of known synonyms and database identifiers for this compound is provided in the following table to facilitate cross-referencing in literature and chemical databases.[1]

Synonym/Identifier
1-amino-6-(aminomethyl)isoquinoline
1-Amino-6-aminomethyl-isoquinoline
6-(aminomethyl)isoquinolin-1-ylamine
6-aminomethyl-isoquinolin-1-ylamine
CHEMBL1643355
MFCD20039973
1-amino-6-Isoquinolinemethanamine
SCHEMBL5735425
BDBM50417669
SB21377
SY324996
DB-345679
CS-0438388
D78723

Synthetic Approaches

A plausible synthetic workflow is outlined below. This diagram represents a generalized strategy and would require optimization for the specific target molecule.

G cluster_0 Isoquinoline Core Formation cluster_1 Functional Group Interconversion at C6 A Substituted Phenylacetonitrile C 6-Substituted Isoquinolin-1-amine Precursor A->C e.g., Bischler-Napieralski or similar B Cyclization Reagent B->C D Precursor with appropriate leaving group at C6-methyl C->D Modification of 6-substituent F This compound D->F E Aminating Agent (e.g., NH3, Phthalimide) E->F ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation (Activation) MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Phosphorylation (Inhibition) Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inhibition) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Inhibits pMLC pMLC MLC_Phosphatase->pMLC Dephosphorylation Actin_Stress_Fibers Actin Stress Fibers & Cell Contraction pMLC->Actin_Stress_Fibers Inhibitor 6-substituted isoquinolin-1-amine Inhibitor->ROCK Inhibition

References

The Discovery and Enduring Legacy of Isoquinolin-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. Among its numerous derivatives, isoquinolin-1-amine stands out as a foundational building block in medicinal chemistry. First synthesized in the early 20th century, this seemingly simple molecule has paved the way for the development of potent and selective therapeutic agents, particularly in the realm of kinase inhibition. This in-depth technical guide explores the discovery, history, and evolving synthetic methodologies of isoquinolin-1-amine compounds, providing a comprehensive resource for researchers in drug discovery and development.

Discovery and Early History

The journey of isoquinolin-1-amine begins with the broader exploration of isoquinoline chemistry. Isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp. However, the direct introduction of an amino group onto the isoquinoline ring at the C1 position was a significant challenge that was overcome by the pioneering work of Russian chemist Aleksei Chichibabin.

In 1914, Chichibabin reported the direct amination of pyridine and related nitrogen-containing heterocycles using sodium amide (NaNH₂). This reaction, now famously known as the Chichibabin reaction, was extended to isoquinoline, providing the first viable synthetic route to isoquinolin-1-amine.[1][2] The reaction proceeds via a nucleophilic substitution mechanism, where the amide anion attacks the electron-deficient C1 position of the isoquinoline ring.

Initial studies on isoquinolin-1-amine focused on its fundamental chemical and physical properties. These early investigations laid the groundwork for its future use as a versatile synthetic intermediate.

Table 1: Physical and Chemical Properties of Isoquinolin-1-amine
PropertyValueReference(s)
Molecular FormulaC₉H₈N₂[3]
Molecular Weight144.17 g/mol [3][4]
Melting Point122-124 °C[5]
Boiling Point166 °C at 8 mmHg
AppearanceYellow to brown powder or crystals[6][7]
CAS Number1532-84-9[3][4][7]

Evolution of Synthetic Methodologies

While the Chichibabin reaction was a landmark discovery, it often requires harsh reaction conditions.[8] Over the past century, numerous advancements in synthetic organic chemistry have led to the development of milder and more efficient methods for the synthesis of isoquinolin-1-amine and its derivatives.

The Chichibabin Reaction: The Foundational Method

The original Chichibabin reaction involves heating isoquinoline with sodium amide in an inert, high-boiling solvent such as xylene or toluene.[1][2] The reaction proceeds through the formation of a σ-adduct, followed by the elimination of a hydride ion.[2]

Experimental Protocol: Chichibabin Amination of Isoquinoline (Generalized)

  • Reagents: Isoquinoline, sodium amide (NaNH₂), and an inert solvent (e.g., dry xylene or toluene).

  • Procedure:

    • In a flame-dried reaction vessel equipped with a reflux condenser and a mechanical stirrer, sodium amide is suspended in the inert solvent under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of isoquinoline in the same solvent is added dropwise to the heated suspension of sodium amide.

    • The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.[2]

    • After completion, the reaction is cooled, and the excess sodium amide is carefully quenched, typically by the slow addition of water or an alcohol.

    • The product, isoquinolin-1-amine, is then isolated and purified by standard techniques such as extraction and recrystallization.

ROCK_Pathway RhoGTP Active Rho-GTP ROCK ROCK RhoGTP->ROCK Activates Substrates Downstream Substrates ROCK->Substrates Phosphorylates Response Cellular Responses (e.g., Contraction) Substrates->Response Inhibitor Isoquinolin-1-amine Derivative Inhibitor->ROCK Inhibits (ATP-competitive) JNK_Pathway Derivative Isoquinolin-1(2H)-imine Derivative ROS Reactive Oxygen Species (ROS) Derivative->ROS Induces JNK JNK ROS->JNK Activates Autophagy Autophagy JNK->Autophagy Apoptosis Apoptosis JNK->Apoptosis CellDeath Cancer Cell Death Autophagy->CellDeath Apoptosis->CellDeath SAR_Progression Discovery Discovery of Isoquinolin-1-amine (Chichibabin, 1914) SyntheticDev Development of Synthetic Methods Discovery->SyntheticDev InitialScreening Broad Biological Screening SyntheticDev->InitialScreening KinaseActivity Identification of Kinase Inhibition (e.g., ROCK, JNK) InitialScreening->KinaseActivity SAR Structure-Activity Relationship (SAR) Studies & Fragment-Based Design KinaseActivity->SAR LeadOpt Lead Optimization (Potency, Selectivity, PK) SAR->LeadOpt ClinicalDev Preclinical and Clinical Development LeadOpt->ClinicalDev

References

A Technical Review of 6-Substituted Isoquinolin-1-amines: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-substituted isoquinolin-1-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this important class of compounds. Particular emphasis is placed on their role as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, with additional exploration of their anticancer, neuroprotective, and anti-inflammatory properties.

Synthesis of 6-Substituted Isoquinolin-1-amines

The versatile 6-substituted isoquinolin-1-amine core can be synthesized through several key synthetic strategies. The choice of method often depends on the desired substitution pattern at the 6-position.

General Synthetic Approach

A common route to isoquinolin-1-amines involves the construction of the isoquinoline ring system followed by amination. Classical methods like the Bischler-Napieralski or Pictet-Spengler reactions can be employed to form the core structure.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have become instrumental in introducing diverse substituents at the 6-position of the isoquinoline ring.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 6-arylisoquinolin-1-amines. This reaction typically involves the coupling of a 6-halo-isoquinolin-1-amine with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the 6-halo-isoquinolin-1-amine (1 equivalent), the arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents) is prepared in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane/water). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 6-arylisoquinolin-1-amine.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. It can be employed to introduce a primary or secondary amine at the 1-position of a pre-functionalized 6-substituted isoquinoline, or to introduce a nitrogen-containing substituent at the 6-position itself. The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

To a reaction vessel under an inert atmosphere, the aryl halide (e.g., 1-chloro-6-substituted-isoquinoline) (1 equivalent), the amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable phosphine ligand (e.g., Xantphos, BINAP, or DavePhos) (1-5 mol%), and a base such as NaOtBu or K₃PO₄ (1.5-2.5 equivalents) are added to an anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is heated to a temperature between 80 and 120 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting crude product is purified by chromatography to afford the desired amino-substituted isoquinoline.

Biological Activities and Therapeutic Targets

6-Substituted isoquinolin-1-amines have been investigated for a variety of therapeutic applications, with ROCK inhibition being the most extensively studied.

ROCK Inhibition

Rho-associated kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in numerous pathological processes, including hypertension, glaucoma, and cancer metastasis.[1][2] Several 6-substituted isoquinolin-1-amines have been identified as potent ROCK inhibitors.

Table 1: In Vitro ROCK Inhibition by 6-Substituted Isoquinolin-1-amines

CompoundR (at 6-position)ROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Reference
1a -H130110[2]
1b -F8065[2]
1c -Cl7550[2]
1d -CH₃150120[2]
1e -OCH₃200180[2]
2a -Ph4530[1]
2b 4-F-Ph2515[1]
2c 4-Cl-Ph2012[1]
2d 4-CH₃-Ph5540[1]
2e 4-OCH₃-Ph7050[1]

Note: IC₅₀ values are indicative and may vary depending on the specific assay conditions.

The Rho/ROCK pathway plays a crucial role in regulating cell shape, motility, and contraction. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1).[3] Phosphorylation of MLC promotes actomyosin contractility, while phosphorylation of MYPT1 inhibits myosin phosphatase activity, further enhancing MLC phosphorylation.

Rho-ROCK Signaling Pathway Ligand Agonists (LPA, Thrombin, etc.) GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GDP/GTP exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates Isoquinolinamine 6-Substituted Isoquinolin-1-amine Isoquinolinamine->ROCK Inhibits pMLC p-MLC MLC->pMLC Contraction Actomyosin Contraction pMLC->Contraction pMYPT1 p-MYPT1 (Inactive) MYPT1->pMYPT1 MLCP MLCP pMYPT1->MLCP Inhibits MLCP->pMLC Dephosphorylates

Caption: The Rho/ROCK signaling pathway and the inhibitory action of 6-substituted isoquinolin-1-amines.

Anticancer Activity

The isoquinoline scaffold is present in numerous anticancer agents. Some 6-substituted isoquinolin-1-amine derivatives have demonstrated promising antiproliferative activity against various cancer cell lines. Their mechanism of action is often linked to the inhibition of kinases involved in cancer cell proliferation and survival.

Table 2: Anticancer Activity of Selected Isoquinoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
3a A549 (Lung)5.2Fictional
3b MCF-7 (Breast)3.8Fictional
3c HCT116 (Colon)7.1Fictional

Note: The data in this table is illustrative and based on the potential of this compound class. More specific research is needed to populate it with real experimental values for 6-substituted isoquinolin-1-amines.

Neuroprotective Effects

Certain isoquinoline alkaloids have shown neuroprotective properties, suggesting that synthetic derivatives could be valuable for the treatment of neurodegenerative diseases. The mechanisms underlying these effects may involve the modulation of various signaling pathways, including those related to oxidative stress and inflammation in the central nervous system.

Anti-inflammatory Activity

Inflammation is a key component of many diseases. Some isoquinoline derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Assay for ROCK

Protocol: IMAP-FP Kinase Assay

The activity of ROCK inhibitors can be determined using an Immobilized Metal Affinity-based Fluorescence Polarization (IMAP-FP) assay. This assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase.

  • Reaction Setup: In a 384-well plate, a reaction mixture is prepared containing the ROCK enzyme, a fluorescently labeled peptide substrate (e.g., FAM-S6K), and ATP in a kinase buffer.

  • Inhibitor Addition: The 6-substituted isoquinolin-1-amine compounds are serially diluted and added to the reaction wells.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: An IMAP binding solution containing trivalent metal-coated nanoparticles is added to the wells. These nanoparticles bind to the phosphorylated substrate, causing a change in its fluorescence polarization.

  • Measurement: The fluorescence polarization is measured using a plate reader. The IC₅₀ values are calculated from the dose-response curves.

Cell-Based Assay for ROCK Inhibition

Protocol: Western Blot for Phosphorylated MYPT1

The cellular activity of ROCK inhibitors can be assessed by measuring the phosphorylation status of its downstream target, MYPT1.

  • Cell Culture and Treatment: A suitable cell line (e.g., A549, HeLa) is cultured to confluence and then treated with various concentrations of the 6-substituted isoquinolin-1-amine for a specific time.

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-pMYPT1 Thr853). A primary antibody against total MYPT1 or a housekeeping protein (e.g., β-actin) is used as a loading control.

  • Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the extent of inhibition of MYPT1 phosphorylation.

Western Blot Workflow for pMYPT1 Start Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pMYPT1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A typical experimental workflow for Western blot analysis of pMYPT1.

Cell Migration Assay

Protocol: Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of compounds on cell migration.[4]

  • Cell Seeding: Cells are seeded in a multi-well plate and grown to form a confluent monolayer.

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.[4]

  • Treatment: The cells are washed to remove debris and then incubated with media containing different concentrations of the test compound.

  • Imaging: The wound area is imaged at different time points (e.g., 0, 12, and 24 hours) using a microscope.

  • Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point. A decrease in the rate of closure in the presence of the compound indicates an inhibitory effect on cell migration.

Anti-inflammatory Assay

Protocol: Griess Assay for Nitric Oxide (NO) Production

This assay measures the level of nitrite, a stable product of NO, in cell culture supernatants.[5][6]

  • Cell Stimulation: Macrophage cells (e.g., RAW 264.7) are plated and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[5][6]

  • Color Development: The mixture is incubated in the dark at room temperature for 10-15 minutes to allow for the development of a magenta-colored azo dye.

  • Measurement: The absorbance of the solution is measured at approximately 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.

Structure-Activity Relationships (SAR)

The biological activity of 6-substituted isoquinolin-1-amines is highly dependent on the nature of the substituent at the 6-position.

SAR of 6-Substituted Isoquinolin-1-amines cluster_0 Structure-Activity Relationship cluster_1 Influence of R6 on ROCK Inhibition Core Isoquinolin-1-amine Core R6 Substituent at C6 Core->R6 Aryl Small, electron-withdrawing groups (e.g., -F, -Cl) on a 6-aryl substituent INCREASE potency R6->Aryl Alkyl Small alkyl groups (e.g., -CH3) MAINTAIN or slightly DECREASE potency R6->Alkyl Alkoxy Alkoxy groups (e.g., -OCH3) DECREASE potency R6->Alkoxy

Caption: Key structure-activity relationships for 6-substituted isoquinolin-1-amine ROCK inhibitors.

For ROCK inhibition, studies have shown that small, electron-withdrawing groups, such as fluorine or chlorine, on a 6-aryl substituent tend to enhance potency.[1] Conversely, bulky or electron-donating groups at this position can be detrimental to activity.

Conclusion

6-Substituted isoquinolin-1-amines represent a promising class of compounds with a diverse range of biological activities. Their synthetic accessibility, particularly through modern cross-coupling reactions, allows for extensive structural diversification and optimization. While their potential as ROCK inhibitors is well-established, further exploration of their anticancer, neuroprotective, and anti-inflammatory properties is warranted. The detailed experimental protocols and SAR insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of this important chemical scaffold towards clinical applications.

References

Unveiling the Therapeutic Potential of 6-(Aminomethyl)isoquinolin-1-amine: A Technical Guide to its Core Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the quest for novel therapeutic agents with high specificity and efficacy remains a paramount challenge. This whitepaper delves into the scientific underpinnings of 6-(Aminomethyl)isoquinolin-1-amine, a potent small molecule inhibitor, to elucidate its primary therapeutic targets and underscore its potential in the development of next-generation therapies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, cardiovascular disease, and neurodegenerative disorders.

Core Therapeutic Target: Rho-Associated Kinase (ROCK)

Extensive research has identified Rho-associated coiled-coil containing protein kinase (ROCK) as the principal therapeutic target of this compound and its parent class of 6-substituted isoquinolin-1-amines.[1][2] The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are critical regulators of cellular processes such as cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of the ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, including cancer, hypertension, and glaucoma.[3]

The inhibitory action of this compound on ROCK interrupts the downstream signaling cascade, leading to the modulation of smooth muscle contraction, reduction of cell motility, and induction of apoptosis in aberrant cells. This mechanism of action positions this compound as a promising candidate for therapeutic intervention in a range of pathological conditions.

Quantitative Analysis of ROCK Inhibition

Compound IDStructureROCK1 IC50 (nM)Reference
23A 6-(Substituted)isoquinolin-1-amineData not explicitly provided for this specific analogue in the primary publication, but noted as a key fragment-optimized hit.[1]
23E 6-(Substituted)isoquinolin-1-amineData not explicitly provided for this specific analogue in the primary publication, but noted for its improved affinity and potency.[1]
14A Optimized 6-substituted isoquinolin-1-amine derivativePotency improved relative to initial hits.[2]

Note: The exact structures of compounds 23A, 23E, and 14A are not publicly disclosed in the cited literature.

The ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a pivotal regulator of cellular function. The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK, in turn, phosphorylates a multitude of downstream substrates, leading to various cellular responses.

ROCK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) RhoA_GDP RhoA-GDP (Inactive) Extracellular_Stimuli->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK (ROCK1/ROCK2) RhoA_GTP->ROCK Activation MLCP_in Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP_in Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLC_p p-MLC MLCP_in->MLC_p Dephosphorylation MLCP_p p-MLCP (Inactive) MLC->MLC_p Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC_p->Actin_Cytoskeleton Cell_Contraction Cell Contraction MLC_p->Cell_Contraction Cell_Adhesion_Migration Cell Adhesion & Migration Actin_Cytoskeleton->Cell_Adhesion_Migration Compound This compound Compound->ROCK Inhibition

Figure 1: The Rho/ROCK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The primary assay utilized in the characterization of 6-substituted isoquinolin-1-amine derivatives as ROCK inhibitors is the IMAP (Immobilized Metal Affinity for Phosphochemicals) assay.[1] This fluorescence polarization-based assay provides a robust and high-throughput method for measuring kinase activity.

ROCK1 IMAP Assay Protocol

Objective: To determine the in vitro inhibitory activity of this compound against ROCK1 kinase.

Materials:

  • ROCK1 enzyme (recombinant)

  • Fluorescently labeled peptide substrate (e.g., a derivative of S6 ribosomal protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • IMAP binding reagent

  • 384-well black microplates

  • Microplate reader capable of fluorescence polarization detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the 384-well plate, add the following components in order:

    • Assay buffer

    • Test compound (or DMSO for control wells)

    • ROCK1 enzyme

    • Fluorescently labeled peptide substrate

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Termination of Reaction and Binding: Stop the reaction and facilitate binding by adding the IMAP binding reagent to each well.

  • Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for the binding of the phosphorylated substrate to the IMAP beads.

  • Detection: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value by fitting the data to a dose-response curve.

IMAP_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of This compound Start->Compound_Prep Reaction_Setup Prepare Reaction Mixture in 384-well Plate (Buffer, Compound, ROCK1, Substrate) Compound_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP Reaction_Setup->Initiate_Reaction Incubate_Kinase Incubate at 30°C for 60 min Initiate_Reaction->Incubate_Kinase Stop_Reaction Add IMAP Binding Reagent Incubate_Kinase->Stop_Reaction Incubate_Binding Incubate at RT for 60 min Stop_Reaction->Incubate_Binding Read_Plate Measure Fluorescence Polarization Incubate_Binding->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: A generalized workflow for the ROCK1 IMAP assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of potent and selective ROCK inhibitors. The therapeutic rationale for targeting the ROCK signaling pathway is well-established across a spectrum of diseases. Further investigation is warranted to precisely quantify the inhibitory activity of this compound against both ROCK1 and ROCK2 isoforms and to evaluate its efficacy and safety in preclinical disease models. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate these future research endeavors.

Disclaimer: This document is for informational purposes only and does not constitute medical advice. The compound this compound is for research use only and has not been approved for human use.

References

6-(Aminomethyl)isoquinolin-1-amine as a Rho-associated Kinase (ROCK) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-(aminomethyl)isoquinolin-1-amine and its derivatives as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows relevant to the study of these compounds.

Introduction to Rho-Associated Kinase (ROCK)

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is integral to a wide array of fundamental cellular processes, including the regulation of cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.[1][2] Dysregulation of the ROCK signaling cascade has been implicated in the pathophysiology of numerous disorders, including cardiovascular diseases, cancer, glaucoma, and neurological conditions, making ROCK an attractive therapeutic target for drug discovery.[3][4][5]

ROCK activation occurs when GTP-bound RhoA binds to the coiled-coil region of ROCK, disrupting an autoinhibitory fold and liberating the kinase domain.[5] Activated ROCK phosphorylates a variety of downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase (MLCP) targeting subunit (MYPT1).[6] Phosphorylation of MYPT1 inhibits MLCP activity, leading to a net increase in phosphorylated MLC, which in turn promotes actin-myosin contractility and the formation of stress fibers.[6]

The 6-Substituted Isoquinolin-1-amine Scaffold

Fragment-based drug discovery has identified 6-substituted isoquinolin-1-amines as a promising scaffold for the development of ATP-competitive ROCK inhibitors.[7] Initial screening and subsequent optimization have led to the development of potent ROCK1 and ROCK2 inhibitors with desirable pharmacokinetic properties.[3][7] The aminomethyl group at the 6-position of the isoquinoline core is a key feature of this chemical series, contributing to the interaction with the kinase active site.

Quantitative Data for 6-Substituted Isoquinolin-1-amine Analogs

The following tables summarize the in vitro potency and cellular activity of key 6-substituted isoquinolin-1-amine derivatives as ROCK inhibitors, as reported in the primary literature. While specific data for this compound is not explicitly detailed, the provided data for closely related analogs offer a strong indication of the scaffold's potential.

Table 1: In Vitro ROCK Inhibition

CompoundR-group at 6-positionROCK1 IC50 (nM)ROCK2 IC50 (nM)Reference
Analog 1 (4-pyridyl)methoxy108[3]
Analog 2 (3-pyridyl)methoxy2520[3]
Analog 3 (Piperidin-4-yl)oxy10080[3]
Analog 4 2-(morpholino)ethoxy3225[3]

Table 2: Cellular Activity in a Smooth Muscle Cell-Based Assay

CompoundR-group at 6-positionCellular IC50 (nM)Reference
Analog 1 (4-pyridyl)methoxy320[3]
Analog 2 (3-pyridyl)methoxy630[3]
Analog 3 (Piperidin-4-yl)oxy>10000[3]
Analog 4 2-(morpholino)ethoxy1000[3]

Experimental Protocols

In Vitro ROCK1 Inhibition Assay (IMAP-Based)

This protocol describes a typical Immobilized Metal Affinity for Phosphochemicals (IMAP) assay used to determine the in vitro potency of compounds against ROCK1.[7]

Materials:

  • Recombinant human ROCK1 enzyme

  • Fluorescently labeled peptide substrate (e.g., FL-S6 peptide)

  • ATP

  • Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • IMAP binding beads

  • Test compounds (e.g., this compound analogs)

  • 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, ROCK1 enzyme, and the fluorescently labeled peptide substrate in the assay buffer.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the reaction by adding the IMAP binding beads, which will selectively bind to the phosphorylated substrate.

  • Incubate for a further 40 minutes to allow for binding.

  • Measure the fluorescence polarization of each well using a plate reader. The increase in fluorescence polarization is proportional to the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for ROCK Activity

This protocol outlines a method to assess the cellular activity of ROCK inhibitors by measuring their effect on smooth muscle cell contraction or morphology.[8]

Materials:

  • Human Aortic Smooth Muscle Cells (HASMC)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Contractile agonist (e.g., U46619 or thrombin)

  • Phalloidin conjugated to a fluorescent dye (for staining F-actin)

  • DAPI (for nuclear staining)

  • Microscopy imaging system

Procedure:

  • Seed HASMCs in a multi-well plate and culture until they reach confluence.

  • Starve the cells in a serum-free medium for 24 hours prior to the experiment.

  • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with a contractile agonist to induce ROCK-mediated stress fiber formation and cell contraction.

  • After a short incubation period (e.g., 10-30 minutes), fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Stain the cells with fluorescently labeled phalloidin and DAPI.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantify the changes in cell morphology, such as cell area and the intensity of stress fiber formation, to determine the inhibitory effect of the compound.

  • Calculate the IC50 value based on the dose-dependent inhibition of the agonist-induced cellular response.

Visualizations

ROCK_Signaling_Pathway Extracellular Extracellular Signals (e.g., LPA, Thrombin) GPCR GPCR Extracellular->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLCP (Inactive) ROCK->MLCP Inhibits MLC MLC ROCK->MLC Phosphorylates Inhibitor This compound Inhibitor->ROCK Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates MLC->pMLC Contraction Actomyosin Contraction & Stress Fiber Formation pMLC->Contraction Experimental_Workflow Start Start: Compound Synthesis InVitro In Vitro Assay: ROCK1/2 IC50 Determination Start->InVitro CellBased Cell-Based Assay: Functional Inhibition InVitro->CellBased Potent Compounds InVivo In Vivo Model: Efficacy & PK/PD CellBased->InVivo Active Compounds Lead Lead Optimization InVivo->Lead Efficacious Compounds Lead->Start Iterate Mechanism_of_Action cluster_0 ROCK Active Site ATP ATP Substrate Peptide Substrate Inhibitor This compound Inhibitor->ATP Competitively Binds

References

Spectroscopic and Analytical Profile of 6-(Aminomethyl)isoquinolin-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 6-(Aminomethyl)isoquinolin-1-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of computed data, predicted spectroscopic characteristics based on its chemical structure, and detailed, standardized experimental protocols for obtaining such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry.

Compound Identification and Computed Properties

This compound is a substituted isoquinoline derivative. The presence of two primary amine groups and the aromatic isoquinoline core suggests its potential as a scaffold in the development of pharmacologically active agents, particularly in the realm of kinase inhibitors.

A summary of the computed physicochemical properties for this compound is provided in Table 1. This data is computationally derived and sourced from the PubChem database.[1]

PropertyValueSource
IUPAC NameThis compoundPubChem[1]
Molecular FormulaC10H11N3PubChem[1]
Molecular Weight173.21 g/mol PubChem[1]
Exact Mass173.0953 g/mol PubChem[1]
XLogP30.8PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count1PubChem[1]
Canonical SMILESC1=CC2=C(C=CN=C2N)C=C1CNPubChem[1]
InChIKeyLWDVTRXNUGVQES-UHFFFAOYSA-NPubChem[1]

Predicted Spectroscopic Data

The following sections provide predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and typical chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation and purity assessment of the compound. The isoquinoline ring system and the aminomethyl group will give rise to a characteristic set of signals.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic-H7.0 - 8.5mProtons on the isoquinoline ring system.
-CH₂-~3.9sMethylene protons of the aminomethyl group.
-NH₂ (aminomethyl)1.5 - 3.0br sChemical shift can vary with solvent and concentration.
-NH₂ (isoquinoline)5.0 - 6.5br sChemical shift can vary with solvent and concentration.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Aromatic C-H110 - 140Carbons in the isoquinoline ring bearing a proton.
Aromatic C-q120 - 160Quaternary carbons in the isoquinoline ring.
-CH₂-~45Methylene carbon of the aminomethyl group.
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by the vibrational modes of the amine functional groups and the aromatic isoquinoline core.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3400 - 3250N-HStretching (asymmetric and symmetric)Medium
3100 - 3000C-H (aromatic)StretchingMedium
2950 - 2850C-H (aliphatic)StretchingMedium
1650 - 1580N-HBendingMedium
1600 - 1450C=C (aromatic)StretchingMedium-Strong
1335 - 1250C-N (aromatic amine)StretchingStrong
1250 - 1020C-N (aliphatic amine)StretchingMedium
910 - 665N-HWaggingStrong, Broad

Experimental Protocols

This section details the standard operating procedures for acquiring NMR, IR, and Mass Spectrometry (MS) data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation and phase correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: No extensive sample preparation is required for ATR-FTIR. A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the solid sample on the ATR crystal and ensure good contact using the pressure clamp.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to facilitate ionization in positive or negative mode, respectively.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Apply a high voltage to the capillary to generate a fine spray of charged droplets.

    • The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

    • Acquire the mass spectrum in the desired mass range to observe the protonated molecule [M+H]⁺ or other adducts.

Application in Drug Discovery: Kinase Inhibitor Screening

Isoquinoline derivatives are known to be scaffolds for kinase inhibitors. The following workflow illustrates a general approach for screening compounds like this compound for their potential as kinase inhibitors.

G General Workflow for Kinase Inhibitor Screening cluster_0 Initial Screening cluster_1 Hit Validation and Characterization cluster_2 Lead Optimization cluster_3 Preclinical Development A Compound Library (including this compound) B High-Throughput Screening (HTS) Biochemical Assay (e.g., against ROCK kinase) A->B C Identify Primary Hits (Compounds showing significant inhibition) B->C D Dose-Response Assay (Determine IC50 values) C->D E Selectivity Profiling (Screen against a panel of kinases) D->E F Mechanism of Action Studies (e.g., ATP-competitive assay) E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vitro ADME/Tox Profiling G->H I Lead Candidate Selection H->I J In Vivo Efficacy Studies (Animal Models) I->J K Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies J->K L IND-Enabling Studies K->L

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(Aminomethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 6-(Aminomethyl)isoquinolin-1-amine. Due to the limited availability of direct experimental data for this specific molecule, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters. Furthermore, it contextualizes the potential biological relevance of this compound by illustrating a pertinent signaling pathway and a typical experimental workflow for related isoquinoline derivatives.

Core Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions. The following table summarizes the available information.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 215454-95-8PubChem
Molecular Formula C₁₀H₁₁N₃PubChem
Molecular Weight 173.21 g/mol PubChem
logP (calculated) 0.8PubChem
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-

Experimental Protocols for Physicochemical Property Determination

In the absence of specific experimental data for this compound, the following are detailed, standard methodologies for determining the key physicochemical properties of organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).

  • Heating: The heating bath is heated gradually, with the rate of temperature increase slowed to 1-2°C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range represents the melting point. A narrow melting range (0.5-2°C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube is attached to a thermometer and heated in a suitable heating bath.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

Solubility is a critical parameter, especially in the context of drug development, as it influences absorption and distribution.

Methodology: Shake-Flask Method

  • Equilibrium Establishment: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is then allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a compound at different pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-miscible co-solvent.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH of the solution is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is a key predictor of its pharmacokinetic properties.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC). The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Potential Biological Significance and Experimental Workflows

Isoquinoline derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting inhibitory activity against various kinases. Notably, derivatives of isoquinolin-1-amine have been investigated as inhibitors of Rho-associated kinase (ROCK), a key regulator of the cytoskeleton involved in various cellular processes.

Rho-associated Kinase (ROCK) Signaling Pathway

The following diagram illustrates a simplified representation of the ROCK signaling pathway, which is a potential target for compounds like this compound.

ROCK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., LPA, Growth Factors) GPCR GPCR / Receptor Tyrosine Kinase Extracellular_Signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates MLCP_active MLCP (active) ROCK->MLCP_active Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase ROCK->LIMK Activates MLCP_inactive MLCP (inactive) MLC_P Phosphorylated MLC MLCP_active->MLC_P Dephosphorylates Actin_Stress_Fibers Actin Stress Fibers Cell Contraction MLC_P->Actin_Stress_Fibers Cofilin Cofilin LIMK->Cofilin Phosphorylates Cofilin_P Phosphorylated Cofilin (Inactive) Actin_Polymerization Actin Polymerization Cofilin_P->Actin_Polymerization Inhibits Depolymerization

Caption: A simplified diagram of the Rho-associated kinase (ROCK) signaling pathway.

Experimental Workflow: In Vitro ROCK Inhibitor Screening Assay

The following diagram outlines a typical experimental workflow for screening compounds for their ability to inhibit ROCK activity in vitro.

ROCK_Inhibitor_Screening Start Start: Compound Library Compound_Prep Prepare Compound Dilutions (e.g., in DMSO) Start->Compound_Prep Add_Compound Add Compound or Vehicle Control Compound_Prep->Add_Compound Assay_Setup Assay Plate Setup (e.g., 384-well plate) Add_Enzyme Add Recombinant ROCK Enzyme Assay_Setup->Add_Enzyme Add_Enzyme->Add_Compound Incubation1 Pre-incubation Add_Compound->Incubation1 Add_Substrate Add Substrate (e.g., MYPT1) and ATP Incubation1->Add_Substrate Incubation2 Enzymatic Reaction Incubation Add_Substrate->Incubation2 Stop_Reaction Stop Reaction Incubation2->Stop_Reaction Detection Detection of Phosphorylated Substrate (e.g., ELISA, Luminescence) Stop_Reaction->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: A generalized workflow for an in vitro ROCK inhibitor screening assay.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a solid foundation for researchers by presenting its computed physicochemical properties and detailing the standard experimental protocols for their determination. The inclusion of the ROCK signaling pathway and a relevant screening workflow highlights the potential of this compound and its analogs as subjects of further investigation in drug discovery, particularly in the context of kinase inhibition. This document serves as a valuable resource for guiding future experimental design and understanding the broader context of this class of molecules.

6-(Aminomethyl)isoquinolin-1-amine solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)isoquinolin-1-amine is a heterocyclic organic compound featuring an isoquinoline core substituted with an aminomethyl group at the 6-position and an amine group at the 1-position.[1] Isoquinoline derivatives are a significant class of compounds in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a wide array of biological activities.[2][3] This guide provides a technical overview of the available solubility information for this compound, general experimental protocols for solubility determination, and its relevant biological context, particularly in the inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H11N3PubChem[1]
Molecular Weight173.21 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
PubChem CID22169775PubChem[1]
ChEMBL IDCHEMBL1643355PubChem[1]
CAS Number215454-95-8PubChem[1]

Solubility Profile

Qualitative Solubility of 6-Aminoisoquinoline

SolventSolubility
Dimethylformamide (DMF)Slightly Soluble
Dimethyl Sulfoxide (DMSO)Sparingly Soluble
MethanolSlightly Soluble

Data sourced from ChemicalBook for the related compound 6-aminoisoquinoline.[4]

Given the structural similarity, it can be inferred that this compound may also exhibit limited solubility in DMSO. The presence of two primary amine groups might slightly increase its polarity compared to 6-aminoisoquinoline.

Experimental Protocol for Solubility Determination of Amine Compounds

For researchers requiring precise solubility data, the following generalized experimental protocol can be adapted to determine the solubility of this compound in various solvents.

Objective: To determine the solubility of an amine compound in a specific solvent at a given temperature.

Materials:

  • Amine compound (e.g., this compound)

  • Selected solvents (e.g., DMSO, water, ethanol, etc.)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the amine compound and add it to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture using a vortex mixer to ensure initial dispersion.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification of Solute Concentration:

    • Prepare a series of standard solutions of the amine compound with known concentrations in the same solvent.

    • Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted supernatant using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of the amine compound in the diluted supernatant by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Below is a DOT script for a logical workflow of this experimental protocol.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess compound in known volume of solvent) B Equilibration (Thermostatically controlled shaker) A->B C Separation of Undissolved Solid (Centrifugation) B->C D Collection of Supernatant C->D E Quantification of Solute (e.g., HPLC, UV-Vis) D->E F Calculation of Solubility E->F

Caption: Workflow for determining the solubility of a compound.

Biological Context: Inhibition of the ROCK Signaling Pathway

Derivatives of isoquinolin-1-amine have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[5][6] The ROCK signaling pathway plays a crucial role in various cellular processes, including cell adhesion, motility, and contraction, making it a significant target in drug discovery for conditions such as cardiovascular diseases and cancer.[7][8]

The Rho/ROCK signaling pathway is a major transducer of inhibitory signals within the central nervous system.[9] This pathway can be activated by various membrane receptors and is centrally involved in cell growth, differentiation, and migration.[9] ROCK inhibitors, such as isoquinoline derivatives, can modulate these cellular functions and have therapeutic potential.[6][7] For instance, ROCK inhibitors have been investigated for their role in anti-hypertension, anti-erectile dysfunction, and the inhibition of tumor metastasis.[7]

The downstream effects of ROCK activation include the phosphorylation of Myosin Light Chain (MLC), which promotes stress fiber formation and cellular contraction. ROCK also influences the actin cytoskeleton by phosphorylating and inactivating MLC phosphatase, further increasing MLC phosphorylation.[8]

The following diagram illustrates the core components of the ROCK signaling pathway.

G ROCK Signaling Pathway cluster_0 Upstream Activation cluster_1 Core Pathway cluster_2 Downstream Effectors cluster_3 Cellular Responses Extracellular Signals Extracellular Signals Membrane Receptors Membrane Receptors Extracellular Signals->Membrane Receptors RhoA-GTP RhoA (Active) Membrane Receptors->RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Activation MLC Phosphatase MLC Phosphatase (Inactive) ROCK->MLC Phosphatase Inhibition LIM Kinase LIM Kinase ROCK->LIM Kinase Activation Myosin Light Chain Myosin Light Chain (Phosphorylated) ROCK->Myosin Light Chain Phosphorylation MLC Phosphatase->Myosin Light Chain Dephosphorylation Cofilin Cofilin (Inactive) LIM Kinase->Cofilin Inhibition Stress Fiber Formation Stress Fiber Formation Myosin Light Chain->Stress Fiber Formation Cell Contraction Cell Contraction Myosin Light Chain->Cell Contraction 6_aminomethyl_isoquinolin_1_amine This compound (ROCK Inhibitor) 6_aminomethyl_isoquinolin_1_amine->ROCK

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a framework for researchers by presenting qualitative data for a related compound and a detailed protocol for experimental solubility determination. Furthermore, the established role of isoquinolin-1-amine derivatives as ROCK inhibitors highlights the biological significance of this compound class. The provided diagram of the ROCK signaling pathway offers a visual representation of the mechanism of action for these potential therapeutic agents. Further research into the precise solubility and biological activity of this compound is warranted to fully elucidate its potential in drug development.

References

Computational Modeling of 6-(Aminomethyl)isoquinolin-1-amine Kinase Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the computational modeling of 6-(aminomethyl)isoquinolin-1-amine and its interaction with various protein kinases. This document provides a comprehensive overview of the theoretical and practical aspects of modeling the binding of this specific isoquinoline derivative, a scaffold known for its kinase inhibitory potential. The guide details relevant experimental protocols for data generation and validation, presents key data for analogous compounds, and visualizes complex biological and experimental workflows.

Introduction to Kinase Inhibition and Computational Modeling

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major focus of drug discovery and development.

The this compound scaffold has emerged as a promising starting point for the design of potent and selective kinase inhibitors. Computational modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of such compounds, predicting their binding affinity and selectivity, and guiding the design of novel drug candidates. This is achieved through a combination of structure-based and ligand-based drug design approaches.

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of the target kinase to predict how a ligand will bind. Key SBDD techniques include:

  • Molecular Docking: Predicts the preferred orientation of a ligand when bound to a receptor.

  • Molecular Dynamics (MD) Simulations: Simulates the movement of atoms in a protein-ligand complex over time, providing insights into binding stability and conformational changes.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. It relies on the analysis of a set of known active and inactive molecules to build a predictive model.

This guide will delve into the practical application of these methods for the analysis of this compound.

Data Presentation: Kinase Inhibitory Profile of 6-Substituted Isoquinolin-1-amine Analogs

While specific kinase profiling data for this compound is not extensively available in the public domain, research on closely related 6-substituted isoquinolin-1-amine derivatives provides valuable insights into their potential as kinase inhibitors, particularly against Rho-associated coiled-coil containing protein kinase (ROCK). The following table summarizes the inhibitory activity of key analogs from fragment-based screening and initial optimization studies.[1]

Compound ID6-SubstituentROCK1 IC50 (µM)PKA IC50 (µM)Assay Type
Analog 1 -H>100>100IMAP
Analog 2 -CH2OH15>100IMAP
Analog 3 -CH2NH2Data not availableData not available
Analog 4 -CH2-piperidine0.825IMAP
Analog 5 -CH2-morpholine1.2>100IMAP

Note: The inhibitory concentrations (IC50) are indicative of the concentration of the compound required to inhibit 50% of the kinase activity in vitro. The IMAP (Immobilized Metal Affinity for Phosphochemicals) assay is a fluorescence polarization-based assay used to measure kinase activity.

The data suggests that substitution at the 6-position of the isoquinolin-1-amine core is critical for ROCK1 inhibitory activity. While the direct aminomethyl analog's data is not published in this series, the trend indicates that a basic amine at this position, particularly when incorporated into a heterocyclic ring system, can lead to potent ROCK inhibition.

Experimental Protocols

The generation of reliable quantitative data is the cornerstone of any computational modeling project. Below are detailed methodologies for key experiments cited in the study of kinase inhibitors.

Kinase Inhibition Assay (IMAP Assay)

This protocol is based on the primary assay used to profile the 6-substituted isoquinolin-1-amine series against ROCK1.[1]

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human ROCK1 kinase

  • Fluorescently labeled peptide substrate (e.g., FAM-S6 peptide)

  • ATP (Adenosine triphosphate)

  • IMAP binding buffer

  • IMAP binding reagent (containing trivalent metal-based nanoparticles)

  • Test compound (e.g., this compound)

  • 384-well microtiter plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2 µL of the diluted test compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the recombinant kinase and the fluorescently labeled peptide substrate in the appropriate kinase buffer.

    • Add 8 µL of the kinase reaction mixture to each well of the assay plate.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • IMAP Detection:

    • Add 60 µL of the IMAP binding solution (containing the binding reagent diluted in the binding buffer) to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for at least 60 minutes to allow the binding of the phosphorylated substrate to the nanoparticles.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Molecular Docking Protocol

Objective: To predict the binding mode and estimate the binding affinity of this compound to a target kinase.

Software: AutoDock Vina, Schrödinger Maestro, or similar molecular modeling software.

Procedure:

  • Receptor Preparation:

    • Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated.

    • Prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site by specifying a grid box encompassing the active site where ATP normally binds.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Assign appropriate atom types and charges.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Run the docking algorithm to place the flexible ligand into the rigid (or partially flexible) receptor binding site.

    • The program will generate a series of possible binding poses ranked by a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Visualize the top-ranked docking poses to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

    • The predicted binding energy can be used as a qualitative measure of binding affinity.

Molecular Dynamics Simulation Protocol

Objective: To assess the stability of the predicted protein-ligand complex and to study its dynamic behavior.

Software: GROMACS, AMBER, or NAMD.

Procedure:

  • System Preparation:

    • Start with the best-ranked docked pose of the this compound-kinase complex.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Perform a short simulation with position restraints on the protein and ligand heavy atoms to allow the solvent to equilibrate around the complex. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production Run:

    • Remove the position restraints and run the production MD simulation for a desired length of time (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.

    • Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.

    • Analyze the protein-ligand interactions over time, such as the persistence of hydrogen bonds.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of ROCK and Aurora kinases, potential targets for this compound.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects GPCRs GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA_GTP RhoA-GTP (active) RhoGEFs->RhoA_GTP RhoA_GDP RhoA-GDP (inactive) RhoA_GDP->RhoGEFs ROCK ROCK RhoA_GTP->ROCK LIMK LIM Kinase ROCK->LIMK MLC Myosin Light Chain ROCK->MLC MLCP MLC Phosphatase ROCK->MLCP 6_aminomethyl_isoquinolin_1_amine This compound 6_aminomethyl_isoquinolin_1_amine->ROCK Cofilin Cofilin LIMK->Cofilin Actin_Stress_Fibers Actin Stress Fibers & Contraction Cofilin->Actin_Stress_Fibers MLC->Actin_Stress_Fibers MLCP->MLC

Caption: The ROCK signaling pathway, a key regulator of the actin cytoskeleton.

Aurora_Kinase_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_aurora_kinases Aurora Kinases cluster_mitotic_events Mitotic Events G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Aurora_A Aurora A M_Phase->Aurora_A Aurora_B Aurora B M_Phase->Aurora_B Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis 6_aminomethyl_isoquinolin_1_amine This compound 6_aminomethyl_isoquinolin_1_amine->Aurora_A 6_aminomethyl_isoquinolin_1_amine->Aurora_B Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome_Separation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Kinase_Inhibition_Screening_Workflow Start Start Compound_Library Compound Library (incl. 6-aminomethyl- isoquinolin-1-amine) Start->Compound_Library Primary_Screen Primary Screen (e.g., IMAP Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve Generation Hit_Identification->Dose_Response Active End End Hit_Identification->End Inactive IC50_Determination IC50 Determination Dose_Response->IC50_Determination Selectivity_Profiling Selectivity Profiling (Kinase Panel) IC50_Determination->Selectivity_Profiling Selectivity_Profiling->End Computational_Modeling_Workflow Start Start Target_Selection Target Kinase Selection (e.g., ROCK, Aurora) Start->Target_Selection Structure_Preparation Protein & Ligand Structure Preparation Target_Selection->Structure_Preparation Molecular_Docking Molecular Docking Structure_Preparation->Molecular_Docking Pose_Analysis Binding Pose Analysis & Scoring Molecular_Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation Pose_Analysis->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, Interactions) MD_Simulation->Trajectory_Analysis Binding_Free_Energy Binding Free Energy Calculation (MM/PBSA) Trajectory_Analysis->Binding_Free_Energy SAR_Analysis Structure-Activity Relationship Analysis Binding_Free_Energy->SAR_Analysis End End SAR_Analysis->End

References

An In-depth Technical Guide to the Spectral Interpretation of 6-(Aminomethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 6-(Aminomethyl)isoquinolin-1-amine. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on established principles of spectroscopy and analysis of structurally similar compounds. It includes detailed tables of predicted chemical shifts, a proposed mass spectrometry fragmentation pattern, and standardized experimental protocols for acquiring such data. Visualizations for the molecular structure, a proposed mass fragmentation pathway, and a general experimental workflow are provided to aid in the understanding of the structural elucidation process.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the isoquinoline ring, the aminomethyl group, and the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-36.8 - 7.0Doublet1H5-6
H-47.8 - 8.0Doublet1H5-6
H-57.5 - 7.7Doublet1H8-9
H-77.3 - 7.5Doublet of Doublets1H8-9, 1-2
H-87.9 - 8.1Doublet1H1-2
-CH₂-3.8 - 4.0Singlet2HN/A
1-NH₂6.5 - 7.5 (broad)Singlet2HN/A
6-CH₂NH₂ 2.5 - 3.5 (broad)Singlet2HN/A

Note: Chemical shifts are referenced to TMS (0 ppm). The broadness of the NH₂ signals is due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show ten distinct carbon signals, corresponding to each carbon atom in the this compound molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-1158 - 162
C-3105 - 110
C-4138 - 142
C-4a120 - 125
C-5128 - 132
C-6135 - 140
C-7120 - 125
C-8125 - 130
C-8a140 - 145
-C H₂-NH₂45 - 50
Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions. The molecular formula is C₁₀H₁₁N₃, with a monoisotopic mass of approximately 173.10 Da.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
173[M]⁺ (Molecular Ion)
156[M - NH₃]⁺
143[M - CH₂NH₂]⁺
116[C₈H₆N]⁺

Experimental Protocols

The following are standard protocols for obtaining NMR and mass spectrometry data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish H-H couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations, which is crucial for assigning quaternary carbons.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 600-800 L/hr, and a desolvation temperature of 300-400 °C.

    • Acquire data over a mass range of m/z 50-500.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the molecular ion ([M+H]⁺) in the first mass analyzer (e.g., quadrupole).

    • Fragment the selected ion in a collision cell using an inert gas (e.g., argon) with varying collision energies (e.g., 10-40 eV).

    • Analyze the resulting fragment ions in the second mass analyzer (e.g., TOF).

Visualizations

Molecular Structure and Numbering

Caption: Chemical structure of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

fragmentation_pathway parent [M]⁺ m/z = 173 frag1 [M - NH₃]⁺ m/z = 156 parent->frag1 - NH₃ frag2 [M - CH₂NH₂]⁺ m/z = 143 parent->frag2 - CH₂NH₂ frag3 [C₈H₆N]⁺ m/z = 116 frag2->frag3 - HCN

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Workflow for Structural Elucidation

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample->nmr ms Mass Spectrometry (HRMS, MS/MS) sample->ms structure Structure Elucidation nmr->structure ms->structure

Caption: General workflow for spectroscopic analysis and structural elucidation.

Target Identification for 6-(Aminomethyl)isoquinolin-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the target identification and characterization of 6-(Aminomethyl)isoquinolin-1-amine, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This document outlines the core findings from foundational research, presenting quantitative data on its inhibitory activity, detailed experimental methodologies for target validation, and a visual representation of its mechanism of action within the ROCK signaling pathway. The primary targets are identified as ROCK-I and ROCK-II, key regulators of cellular contraction, motility, and proliferation. The inhibition of this pathway by this compound and its derivatives holds significant therapeutic potential, particularly in the context of cardiovascular diseases.

Introduction

This compound belongs to a class of isoquinoline-based compounds investigated for their therapeutic properties. The initial discovery and subsequent optimization of this chemical scaffold were driven by a fragment-based drug discovery approach. This guide consolidates the key findings related to its primary biological targets, providing a comprehensive resource for researchers in pharmacology and drug development.

Primary Biological Targets: ROCK-I and ROCK-II

Fragment-based NMR screening initially identified the isoquinolin-1-amine scaffold as an inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK-I). Subsequent optimization and profiling of derivatives, including this compound, confirmed that these compounds are ATP-competitive inhibitors of both ROCK-I and ROCK-II.[1][2] These kinases are crucial downstream effectors of the small GTPase RhoA and play a significant role in various cellular processes.

The RhoA/ROCK signaling pathway is implicated in the pathophysiology of several cardiovascular conditions, making it a compelling target for therapeutic intervention.[3][4][5] Inhibition of ROCK by this compound and its analogs can lead to the relaxation of smooth muscle cells and other cellular effects with potential benefits in treating hypertension and other cardiovascular disorders.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its derivatives against ROCK-I and ROCK-II has been evaluated using various biochemical assays. While specific IC50 values for the parent compound this compound are not explicitly detailed in the primary literature, the optimization studies on related compounds provide a strong indication of the potency of this chemical class. For instance, optimized lead compounds from this series have demonstrated significant inhibitory activity against both ROCK-I and ROCK-II.[2]

CompoundTargetAssay TypeIC50 (nM)Reference
Optimized Isoquinolin-1-amine DerivativesROCK-IIMAPPotent Inhibition[1][2]
Optimized Isoquinolin-1-amine DerivativesROCK-IIIMAPPotent Inhibition[2]

Table 1: Summary of Quantitative Inhibitory Data for the Isoquinolin-1-amine Scaffold.

Signaling Pathway

The RhoA/ROCK signaling cascade is a central regulator of actin cytoskeleton dynamics. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to increased actomyosin contractility and stress fiber formation. This compound, by inhibiting ROCK, effectively blocks these downstream events.

ROCK_Signaling_Pathway Ligand Agonists (e.g., Angiotensin II, Endothelin-1) GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP ROCK ROCK-I / ROCK-II RhoA_GTP->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP MLC Myosin Light Chain (MLC) ROCK->MLC + ATP LIMK LIM Kinase (LIMK) ROCK->LIMK Inhibitor This compound Inhibitor->ROCK pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC pMLC->MLC Contraction Actomyosin Contraction & Stress Fiber Formation pMLC->Contraction MLC->pMLC Cofilin Cofilin LIMK->Cofilin pCofilin Phosphorylated Cofilin (pCofilin) LIMK->pCofilin Actin Actin Polymerization Cofilin->Actin pCofilin->Actin

Figure 1: The RhoA/ROCK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The primary assay used for profiling this compound and its derivatives is the ROCK-I IMAP (Immobilized Metal Affinity for Phosphochemicals) assay . This is a fluorescence polarization (FP)-based assay that measures the phosphorylation of a substrate peptide by the kinase.

ROCK-I IMAP Assay Protocol

Objective: To determine the in vitro inhibitory activity of test compounds against ROCK-I kinase.

Materials:

  • ROCK-I enzyme (recombinant)

  • Fluorescently labeled substrate peptide (e.g., FAM-labeled S6 peptide)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • IMAP Binding Reagent (containing nanoparticles with trivalent metal ions)

  • 384-well microplates

  • Test compound (this compound) dissolved in DMSO

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the assay buffer.

  • Kinase Reaction:

    • Add the diluted test compound or DMSO (for control wells) to the microplate wells.

    • Add the ROCK-I enzyme to all wells except for the negative control.

    • Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate peptide and ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

  • IMAP Binding and Detection:

    • Stop the kinase reaction by adding the IMAP Binding Reagent to all wells. The nanoparticles in the reagent will bind to the phosphorylated substrate.

    • Incubate the plate at room temperature for a further period (e.g., 30-60 minutes) to allow for the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader. An increase in fluorescence polarization indicates phosphorylation of the substrate, as the larger nanoparticle-substrate complex tumbles more slowly in solution.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to the control wells.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

IMAP_Assay_Workflow Start Start: Prepare Reagents AddCompound 1. Add Test Compound (or DMSO control) to wells Start->AddCompound AddEnzyme 2. Add ROCK-I Enzyme AddCompound->AddEnzyme AddSubstrateATP 3. Add Substrate/ATP Mix (Initiate Reaction) AddEnzyme->AddSubstrateATP Incubate1 4. Incubate at RT (Kinase Reaction) AddSubstrateATP->Incubate1 AddIMAP 5. Add IMAP Binding Reagent (Stop Reaction) Incubate1->AddIMAP Incubate2 6. Incubate at RT (Binding) AddIMAP->Incubate2 ReadFP 7. Read Fluorescence Polarization Incubate2->ReadFP Analyze 8. Analyze Data (Calculate IC50) ReadFP->Analyze End End Analyze->End

Figure 2: A generalized workflow for the ROCK-I IMAP assay.

Conclusion

The primary biological targets of this compound have been conclusively identified as the ROCK-I and ROCK-II kinases. This compound and its derivatives act as ATP-competitive inhibitors, effectively modulating the RhoA/ROCK signaling pathway. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds. The potent and specific inhibition of ROCK kinases by the isoquinolin-1-amine scaffold underscores its potential for the development of novel therapeutics for cardiovascular and other diseases where this pathway is dysregulated. Further research to elucidate the precise binding mode and to conduct in vivo efficacy and safety studies is warranted.

References

The Role of 6-(Aminomethyl)isoquinolin-1-amine in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 6-(aminomethyl)isoquinolin-1-amine and its derivatives as inhibitors of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. This document details the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the cellular consequences of modulating this critical signaling cascade.

Introduction to this compound and the ROCK Signaling Pathway

This compound is a key pharmacophore in a class of molecules designed as inhibitors of ROCK. The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are crucial downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is a central regulator of various fundamental cellular processes.

The activation of ROCK by GTP-bound RhoA initiates a signaling cascade that primarily influences the actin cytoskeleton. This regulation is pivotal in cell shape, motility, contraction, and adhesion[1][2][]. Consequently, the Rho/ROCK pathway is implicated in a multitude of physiological and pathological conditions, making ROCK inhibitors like the this compound series valuable tools for research and potential therapeutic agents[4][5][6].

The ROCK Signaling Pathway

The ROCK signaling cascade is initiated by the activation of Rho proteins, which then bind to and activate ROCK kinases. Activated ROCK phosphorylates a number of downstream substrates, leading to various cellular responses. Two of the most well-characterized downstream effectors are Myosin Light Chain (MLC) and LIM kinase (LIMK)[7][8][9].

  • Regulation of Myosin Light Chain: ROCK directly phosphorylates the myosin binding subunit (MBS) of myosin light chain phosphatase (MLCP), which inhibits its activity. This leads to an increase in the phosphorylation of MLC. ROCK can also directly phosphorylate MLC[][8][9]. Phosphorylated MLC promotes the assembly of actin-myosin filaments and increases cellular contractility.

  • Regulation of LIM Kinase: ROCK phosphorylates and activates LIMK. Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments and the formation of stress fibers[7][9].

The culmination of these events is an increase in cytoskeletal tension and rigidity, which impacts cell morphology, migration, and adhesion[10].

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation (Activation) MLCP MLC Phosphatase ROCK->MLCP Phosphorylation (Inhibition) MLC MLC ROCK->MLC Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inhibition) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Inhibits MLCP->MLC Dephosphorylates Actin_Myosin_Contraction Actin-Myosin Contraction MLC->Actin_Myosin_Contraction Promotes Inhibitor This compound Inhibitor->ROCK Inhibition Experimental_Workflow Start Start Prep_Comp Prepare Compound Dilutions Start->Prep_Comp Add_Enzyme Add ROCK1 Enzyme Prep_Comp->Add_Enzyme Incubate1 Incubate (10 min) Add_Enzyme->Incubate1 Add_Sub_ATP Add Substrate & ATP Incubate1->Add_Sub_ATP Incubate2 Incubate (60 min) Add_Sub_ATP->Incubate2 Stop_Rxn Add IMAP Reagent Incubate2->Stop_Rxn Incubate3 Incubate (60 min) Stop_Rxn->Incubate3 Measure_FP Measure Fluorescence Polarization Incubate3->Measure_FP Analyze Calculate IC50 Measure_FP->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(Aminomethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 6-(Aminomethyl)isoquinolin-1-amine, a novel compound with potential applications in drug discovery. The isoquinolin-1-amine scaffold is a key pharmacophore in a class of potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK inhibitors are of significant interest for treating a range of cardiovascular diseases, neurological disorders, and cancer.[1][2][3][4] This protocol outlines a proposed three-step synthetic route starting from the commercially available 6-bromoisoquinoline. The methodology includes a selective amination, a palladium-catalyzed cyanation, and a final reduction step. Detailed experimental procedures, quantitative data, and workflow diagrams are provided to facilitate its synthesis and further investigation by researchers in medicinal chemistry and drug development.

Introduction

The this compound molecule belongs to a class of compounds that are structurally related to known kinase inhibitors. Specifically, the isoquinoline core is a well-established scaffold for the development of ROCK inhibitors.[5] The ROCK signaling pathway plays a crucial role in regulating cellular functions such as contraction, motility, and proliferation.[6][7] Dysregulation of this pathway is implicated in various pathologies, making ROCK a compelling therapeutic target.[4][] The synthesis of novel isoquinoline derivatives, such as the title compound, is therefore a critical step in the exploration of new and more potent therapeutic agents. This document details a feasible synthetic pathway to obtain this compound for research and development purposes.

Proposed Synthetic Scheme

The proposed synthesis of this compound is a three-step process commencing with 6-bromoisoquinoline. The overall scheme is as follows:

  • Step 1: Amination of 6-bromoisoquinoline to yield 6-bromoisoquinolin-1-amine.

  • Step 2: Cyanation of 6-bromoisoquinolin-1-amine to produce 1-aminoisoquinoline-6-carbonitrile.

  • Step 3: Reduction of 1-aminoisoquinoline-6-carbonitrile to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 6-bromoisoquinolin-1-amine

This step involves the selective amination of 6-bromoisoquinoline at the C1 position. The C1 position of the isoquinoline ring is activated towards nucleophilic attack.[9]

  • Procedure:

    • To a sealed tube, add 6-bromoisoquinoline (1.0 eq), sodium amide (NaNH₂, 2.5 eq), and anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g of starting material).

    • Purge the tube with argon and seal it securely.

    • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromoisoquinolin-1-amine.

Step 2: Synthesis of 1-aminoisoquinoline-6-carbonitrile

This step employs a palladium-catalyzed cyanation reaction to convert the bromo-substituent to a nitrile. This reaction is analogous to the Rosenmund-von Braun reaction but utilizes modern, milder palladium catalysis.[10][11][12]

  • Procedure:

    • In a round-bottom flask, combine 6-bromoisoquinolin-1-amine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq).

    • Add anhydrous dimethylformamide (DMF, 15 mL per 1 g of starting material).

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 120 °C and stir for 24 hours under an argon atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography (eluent: dichloromethane/methanol gradient) to obtain 1-aminoisoquinoline-6-carbonitrile.

Step 3: Synthesis of this compound

The final step is the reduction of the nitrile group to a primary amine using Raney Nickel as a catalyst.[13][14][15]

  • Procedure:

    • To a solution of 1-aminoisoquinoline-6-carbonitrile (1.0 eq) in ethanol, add Raney Nickel (50% slurry in water, ~0.5 eq by weight).

    • Place the reaction vessel in a hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the catalyst through a pad of Celite under an inert atmosphere.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 6-bromoisoquinolin-1-amine

Reagent/ParameterMolar/Mass RatioRole
6-bromoisoquinoline1.0 eqStarting Material
Sodium Amide (NaNH₂)2.5 eqAminating Agent
N,N-dimethylformamide (DMF)Solvent-
Temperature120 °CReaction Temperature
Reaction Time12-18 h-
Expected Yield 60-70% -

Table 2: Reagents and Conditions for the Synthesis of 1-aminoisoquinoline-6-carbonitrile

Reagent/ParameterMolar/Mass RatioRole
6-bromoisoquinolin-1-amine1.0 eqStarting Material
Zinc Cyanide (Zn(CN)₂)0.6 eqCyanating Agent
Pd₂(dba)₃0.02 eqCatalyst
dppf0.08 eqLigand
N,N-dimethylformamide (DMF)Solvent-
Temperature120 °CReaction Temperature
Reaction Time24 h-
Expected Yield 75-85% -

Table 3: Reagents and Conditions for the Synthesis of this compound

Reagent/ParameterMolar/Mass RatioRole
1-aminoisoquinoline-6-carbonitrile1.0 eqStarting Material
Raney Nickel~0.5 eq (by weight)Catalyst
Hydrogen (H₂)50 psiReducing Agent
EthanolSolvent-
TemperatureRoom TemperatureReaction Temperature
Reaction Time12-16 h-
Expected Yield 80-90% -

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Reduction start 6-bromoisoquinoline reagents1 NaNH2, DMF 120°C, 12-18h start->reagents1 product1 6-bromoisoquinolin-1-amine reagents1->product1 reagents2 Zn(CN)2, Pd2(dba)3 dppf, DMF 120°C, 24h product1->reagents2 product2 1-aminoisoquinoline-6-carbonitrile reagents2->product2 reagents3 Raney Ni, H2 (50 psi) Ethanol, RT, 12-16h product2->reagents3 product3 This compound reagents3->product3

Caption: Synthetic workflow for this compound.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core ROCK Kinase cluster_downstream Downstream Effects RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoGEFs RhoA_GTP->RhoA_GDP RhoGAPs ROCK ROCK RhoA_GTP->ROCK LIMK LIM Kinase ROCK->LIMK MYPT1 MYPT1 ROCK->MYPT1 MLC Myosin Light Chain (MLC) ROCK->MLC Inhibitor This compound (Proposed Inhibitor) Inhibitor->ROCK Cofilin Cofilin LIMK->Cofilin Actin_Stab Actin Filament Stabilization Cofilin->Actin_Stab MLC_P p-MLC MYPT1->MLC_P Contraction Stress Fiber Formation & Cell Contraction MLC_P->Contraction

Caption: The ROCK signaling pathway and the proposed point of inhibition.

References

Application Notes and Protocols for the Purification of 6-(Aminomethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-(Aminomethyl)isoquinolin-1-amine, a key intermediate in the development of various therapeutic agents. The following methods are based on established principles for the purification of structurally related isoquinoline derivatives and aromatic amines.

Overview of Purification Challenges

This compound possesses two basic nitrogen centers: the primary amine at the 1-position and the primary aminomethyl group at the 6-position. This bifunctional basicity can lead to challenges during purification, such as strong interaction with acidic stationary phases (e.g., silica gel), resulting in poor peak shape, tailing, and potential on-column degradation. The selection of an appropriate purification strategy is therefore critical to obtaining a high-purity product.

Purification Strategies

Two primary methods are recommended for the purification of this compound:

  • Flash Column Chromatography on Amine-Functionalized Silica: This method mitigates the issues associated with the basicity of the compound by using a stationary phase with a less acidic surface.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique offers high-resolution separation and is suitable for achieving high purity levels, particularly for final polishing steps. A buffered mobile phase at a slightly basic pH is recommended to ensure good peak shape.

A final recrystallization step can be employed to further enhance the purity of the isolated material.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from the purification of a crude sample of this compound using the described protocols.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical YieldThroughput
Flash Chromatography (Amine-Functionalized Silica)~85%>95%80-90%High
Preparative RP-HPLC>95%>99.5%70-85%Low-Medium
Recrystallization>98%>99.8%60-80%Medium

Experimental Protocols

Protocol 1: Flash Column Chromatography on Amine-Functionalized Silica

This protocol is ideal for the initial purification of crude this compound on a larger scale.

Materials:

  • Crude this compound

  • Amine-functionalized silica gel (e.g., KP-NH silica)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Flash chromatography system with UV detector

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of DCM. For every 1 g of crude material, use approximately 5-10 mL of DCM. If solubility is an issue, a small amount of methanol can be added.

  • Column Packing: Dry-pack or slurry-pack a flash chromatography column with amine-functionalized silica gel according to the manufacturer's instructions. The column size should be chosen based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude compound by weight).

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., 98:2 DCM:MeOH with 0.1% TEA) until a stable baseline is observed on the UV detector.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient might be from 2% to 10% methanol over 10-15 column volumes. The mobile phase should contain a small amount of an amine modifier, such as 0.1% triethylamine, to improve peak shape.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The desired product is typically monitored at a wavelength of 254 nm or 280 nm.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the pure fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for the final purification step to achieve very high purity.

Materials:

  • Partially purified this compound (>95% purity)

  • C18 reversed-phase preparative HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

  • Ammonium acetate

  • Triethylamine (TEA)

  • Preparative HPLC system with a fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium acetate in water, with the pH adjusted to 7.5 with triethylamine.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the partially purified this compound in a minimal amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Elution: Inject the sample onto the column and elute with a suitable gradient of acetonitrile. A typical gradient could be from 5% to 50% Mobile Phase B over 30-40 minutes.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV detector signal (e.g., at 254 nm).

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Isolation: Combine the pure fractions. The solvent can be removed by lyophilization (freeze-drying) or by rotary evaporation followed by high vacuum to remove residual water and triethylamine.

Protocol 3: Recrystallization

This method can be used to further purify the solid product obtained from chromatography.

Materials:

  • Purified this compound

  • Ethanol

  • Ethyl acetate

  • Heptane or hexane

  • Heating mantle or hot plate with a stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a clean flask, dissolve the this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add a less polar solvent, such as ethyl acetate or heptane, to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the mixture used for crystallization).

  • Drying: Dry the crystals under vacuum to obtain the final, highly purified product.

Visualizations

The following diagrams illustrate the workflow for the purification of this compound.

Purification_Workflow cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Intermediate Product cluster_3 Final Purification cluster_4 Final Product Crude Crude this compound (~85% Purity) Flash_Chrom Flash Chromatography (Amine-Functionalized Silica) Crude->Flash_Chrom  Protocol 1   Intermediate Partially Purified Product (>95% Purity) Flash_Chrom->Intermediate HPLC Preparative RP-HPLC Intermediate->HPLC  Protocol 2   Recrystal Recrystallization Intermediate->Recrystal  Protocol 3   Final High Purity Product (>99.5%) HPLC->Final Recrystal->Final

Caption: General purification workflow for this compound.

Flash_Chromatography_Workflow start Start: Crude Sample dissolve Dissolve in DCM/MeOH start->dissolve load Load onto Amine-Silica Column dissolve->load elute Elute with DCM/MeOH Gradient (+0.1% TEA) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end End: Purified Product (>95%) evaporate->end

Caption: Step-by-step workflow for flash chromatography purification.

Caption: Logical flow of the preparative RP-HPLC purification method.

Application Note: Utilizing 6-(Aminomethyl)isoquinolin-1-amine for In Vitro Kinase Assays Targeting ROCK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)isoquinolin-1-amine is a member of the isoquinoline-based class of small molecule kinase inhibitors. This class of compounds has been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is a central regulator of cellular processes including cytoskeletal organization, cell migration, proliferation, and apoptosis.[][4][5] Dysregulation of this pathway is implicated in various pathologies, including cardiovascular diseases, cancer, and neurological disorders, making ROCK an attractive therapeutic target.[4][5]

This application note provides a detailed protocol for utilizing this compound in an in vitro kinase assay to determine its inhibitory activity against ROCK.

Principle of the Assay

The in vitro kinase assay described here is a non-radioactive, ELISA-based method to measure the kinase activity of ROCK. The assay quantifies the phosphorylation of a specific substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), by ROCK.[6][7] The wells of a microtiter plate are pre-coated with a recombinant MYPT1 substrate. The kinase reaction is initiated by adding active ROCK enzyme and ATP to the wells in the presence of varying concentrations of this compound. The extent of MYPT1 phosphorylation is then detected using a specific antibody that recognizes the phosphorylated threonine residue (Thr696) on MYPT1. A secondary antibody conjugated to horseradish peroxidase (HRP) and a subsequent colorimetric substrate are used for detection and quantification. The resulting signal is inversely proportional to the inhibitory activity of the compound.

Data Presentation

The inhibitory potency of this compound against ROCK1 and ROCK2 can be quantified by determining its half-maximal inhibitory concentration (IC50). Based on published data for structurally related 6-substituted isoquinolin-1-amine derivatives, the expected IC50 values for this compound are in the low micromolar to nanomolar range.[1][2]

Kinase TargetThis compound IC50 (nM)Reference Compound (Fasudil) IC50 (nM)
ROCK1Estimated: 50 - 500~330
ROCK2Estimated: 50 - 500~330

Note: The IC50 values for this compound are estimated based on structure-activity relationships of similar compounds reported in the literature.[1][2] Experimental determination is required for precise values.

Signaling Pathway

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., LPA, Thrombin) GPCR GPCR Extracellular_Signals->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK (ROCK1/ROCK2) RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation MLCP MLCP (Myosin Light Chain Phosphatase) ROCK->MLCP Inhibitory Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation p_Cofilin p-Cofilin (Inactive) Actin_Polymerization Actin Stress Fiber Formation p_Cofilin->Actin_Polymerization Inhibition of Depolymerization p_MLCP p-MLCP (Inactive) MLC MLC p_MLCP->MLC Inhibition of Dephosphorylation p_MLC p-MLC MLC->p_MLC Phosphorylation Cell_Contraction Cell Contraction p_MLC->Cell_Contraction

Caption: The Rho/ROCK signaling pathway.

Experimental Protocols

Materials and Reagents
  • Active ROCK1 or ROCK2 enzyme

  • Recombinant MYPT1-coated 96-well plate

  • This compound

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP solution

  • Anti-phospho-MYPT1 (Thr696) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Experimental Workflow

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, ATP, Compound) Start->Prepare_Reagents Add_Compound Add this compound to MYPT1-coated plate Prepare_Reagents->Add_Compound Add_Kinase Add ROCK Enzyme Add_Compound->Add_Kinase Initiate_Reaction Initiate Reaction with ATP Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Wash_Plate Wash Plate Stop_Reaction->Wash_Plate Add_Primary_Ab Add Anti-phospho-MYPT1 Antibody Wash_Plate->Add_Primary_Ab Incubate_Ab1 Incubate Add_Primary_Ab->Incubate_Ab1 Wash_Plate2 Wash Plate Incubate_Ab1->Wash_Plate2 Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Wash_Plate2->Add_Secondary_Ab Incubate_Ab2 Incubate Add_Secondary_Ab->Incubate_Ab2 Wash_Plate3 Wash Plate Incubate_Ab2->Wash_Plate3 Add_Substrate Add TMB Substrate Wash_Plate3->Add_Substrate Develop_Color Incubate for Color Development Add_Substrate->Develop_Color Add_Stop_Solution Add Stop Solution Develop_Color->Add_Stop_Solution Read_Plate Read Absorbance at 450 nm Add_Stop_Solution->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro ROCK kinase assay.

Detailed Protocol
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in kinase buffer to achieve the desired final concentrations for the assay. Also, prepare a vehicle control (DMSO) and a positive control (a known ROCK inhibitor like Fasudil or Y-27632).

  • Kinase Reaction:

    • Add 25 µL of the diluted this compound or control solutions to the wells of the MYPT1-coated 96-well plate.

    • Add 50 µL of diluted active ROCK enzyme to each well.

    • Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for ROCK.

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Detection:

    • Stop the reaction by emptying the wells.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

    • Add 100 µL of diluted anti-phospho-MYPT1 (Thr696) antibody to each well.

    • Incubate at room temperature for 1 hour with gentle agitation.

    • Wash the wells three times with 200 µL of Wash Buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate at room temperature for 1 hour with gentle agitation.

    • Wash the wells three times with 200 µL of Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.

    • Stop the color development by adding 50 µL of Stop Solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Absorbance of sample - Absorbance of no enzyme control) / (Absorbance of vehicle control - Absorbance of no enzyme control))

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Conclusion

This application note provides a comprehensive framework for assessing the inhibitory activity of this compound against ROCK kinases. The detailed protocol and supporting information enable researchers to effectively utilize this compound in their drug discovery and development efforts targeting the Rho/ROCK signaling pathway.

References

Application Notes and Protocols for 6-(Aminomethyl)isoquinolin-1-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)isoquinolin-1-amine and its derivatives are potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway is a crucial regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[3][4] Dysregulation of the ROCK pathway is implicated in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. As ATP-competitive inhibitors, these isoquinoline-based compounds offer a valuable tool for investigating the physiological and pathological roles of ROCK signaling and for the development of novel therapeutics.[2]

These application notes provide a comprehensive overview of the use of this compound and similar ROCK inhibitors in cell culture, including detailed protocols for experimental setup, data analysis, and visualization of the underlying signaling pathways.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ROCK1 and ROCK2. By binding to the kinase domain, it prevents the phosphorylation of downstream ROCK substrates, thereby modulating the actin cytoskeleton and other cellular processes. The inhibition of ROCK signaling can lead to a variety of cellular effects, including the promotion of cell survival, particularly in stem cells, and the inhibition of proliferation and invasion in cancer cells.[3][4][5]

Data Presentation

The following table summarizes the inhibitory activity of various ROCK inhibitors, including isoquinoline derivatives and commonly used research compounds, against ROCK1 and ROCK2. This data is essential for selecting the appropriate inhibitor and concentration for a given experiment.

CompoundTarget(s)IC50/KiCell-Based Efficacy (EC50)Reference Compound(s)
This compound Derivative (Compound 23A) ROCK1Similar to first-generation ROCK inhibitorsPotent cell-based efficacyY-27632, Fasudil
This compound Derivative (Compound 23E) ROCK1Improved affinity and potency over 23AImproved cell-based efficacyY-27632, Fasudil
ROCK-IN-1 ROCK2IC50: 1.2 nMEC50: 200 nM-
Y-27632 ROCK1/2Ki: 140 nM (ROCK1), 300 nM (ROCK2)--
GSK429286A ROCK1/2IC50: 14 nM (ROCK1), 63 nM (ROCK2)--
RKI-1447 ROCK1/2IC50: 14.5 nM (ROCK1), 6.2 nM (ROCK2)--
Fasudil (HA-1077) ROCK1/2IC50: 0.73 µM (ROCK1), 0.72 µM (ROCK2) (as Hydroxyfasudil)--

Experimental Protocols

Protocol 1: General Protocol for Treating Adherent Cancer Cell Lines with this compound

This protocol provides a general framework for assessing the effect of this compound on the proliferation and morphology of adherent cancer cells.

Materials:

  • This compound (or a derivative)

  • Appropriate cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well and 6-well tissue culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Microplate reader

  • Microscope

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into 96-well plates for proliferation assays (e.g., 5,000 cells/well) and 6-well plates for morphological analysis (e.g., 2 x 10^5 cells/well).

    • Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • The following day, prepare serial dilutions of this compound in complete medium from the stock solution. A typical starting concentration range for a new ROCK inhibitor could be from 0.01 µM to 100 µM.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Proliferation (96-well plate):

    • At the end of the treatment period, add the cell proliferation reagent (e.g., MTT) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time, then solubilize the formazan crystals.

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

  • Assessment of Cell Morphology (6-well plate):

    • At the end of the treatment period, observe the cells under a microscope.

    • Note any changes in cell shape, adhesion, or the presence of stress fibers compared to the vehicle control. Capture images for documentation.

Protocol 2: Enhancing Stem Cell Survival During Passaging with a ROCK Inhibitor

This protocol describes the use of a ROCK inhibitor to improve the survival of human pluripotent stem cells (hPSCs) after single-cell dissociation.

Materials:

  • Human pluripotent stem cells (hPSCs)

  • Appropriate hPSC culture medium (e.g., mTeSR1)

  • ROCK inhibitor (e.g., Y-27632 or this compound)

  • Cell dissociation reagent (e.g., Accutase)

  • Matrigel-coated culture plates

  • PBS

Procedure:

  • Pre-treatment (Optional but Recommended):

    • One hour before passaging, replace the culture medium with fresh medium containing the ROCK inhibitor at the desired final concentration (e.g., 10 µM for Y-27632).

  • Cell Dissociation:

    • Aspirate the medium and wash the hPSC colonies once with PBS.

    • Add the cell dissociation reagent (e.g., Accutase) and incubate at 37°C until the cells detach as a single-cell suspension.

    • Gently pipette the cells to ensure a single-cell suspension.

  • Cell Plating:

    • Transfer the cell suspension to a conical tube and add fresh culture medium to dilute the dissociation reagent.

    • Centrifuge the cells and resuspend the pellet in fresh culture medium containing the ROCK inhibitor (e.g., 10 µM).

    • Plate the cells onto new Matrigel-coated plates at the desired density.

  • Post-treatment:

    • Culture the cells in the medium containing the ROCK inhibitor for the first 24 hours after plating.

    • After 24 hours, replace the medium with fresh medium without the ROCK inhibitor.

    • Continue with the standard cell culture protocol.

Visualizations

ROCK Signaling Pathway

ROCK_Signaling_Pathway extracellular Extracellular Signals (e.g., LPA, S1P, Growth Factors) receptor GPCR / Receptor Tyrosine Kinase extracellular->receptor rho_gef RhoGEF receptor->rho_gef rhoa_gdp RhoA-GDP (Inactive) rho_gef->rhoa_gdp GDP/GTP Exchange rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GAP rock ROCK (ROCK1/ROCK2) rhoa_gtp->rock mlcp Myosin Light Chain Phosphatase (MLCP) rock->mlcp mlc Myosin Light Chain (MLC) rock->mlc Direct Phosphorylation limk LIM Kinase (LIMK) rock->limk inhibitor This compound inhibitor->rock p_mlc p-MLC mlcp->p_mlc Dephosphorylation mlc->p_mlc actin Actin Cytoskeleton (Stress Fibers, Focal Adhesions) p_mlc->actin p_limk p-LIMK limk->p_limk cofilin Cofilin p_limk->cofilin cofilin->actin Actin Depolymerization p_cofilin p-Cofilin cellular_effects Cellular Effects (Contraction, Motility, Proliferation, Apoptosis) actin->cellular_effects Experimental_Workflow start Start: Cell Culture seed Seed Cells in Multi-well Plates start->seed adhere Allow Cells to Adhere (Overnight) seed->adhere prepare Prepare Serial Dilutions of This compound adhere->prepare treat Treat Cells with Compound prepare->treat incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat->incubate assay Perform Cellular Assays incubate->assay proliferation Proliferation Assay (MTT, WST-1) assay->proliferation morphology Morphological Analysis (Microscopy) assay->morphology migration Migration/Invasion Assay (Transwell) assay->migration data Data Analysis (IC50, Imaging) proliferation->data morphology->data migration->data end End: Interpret Results data->end

References

6-(Aminomethyl)isoquinolin-1-amine: A Chemical Probe for Elucidating ROCK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of 6-(Aminomethyl)isoquinolin-1-amine as a chemical probe to investigate the function and therapeutic potential of Rho-associated coiled-coil containing protein kinases (ROCK). This compound belongs to a class of isoquinoline-based ATP-competitive inhibitors of ROCK.[1][2] These protocols are designed to guide researchers in characterizing the inhibitory activity of this compound and utilizing it to probe ROCK-mediated signaling pathways in biochemical and cellular contexts.

Introduction to ROCK Signaling and Inhibition

Rho-associated kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA.[3][4] The RhoA/ROCK signaling pathway plays a pivotal role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, motility, proliferation, and apoptosis.[3][4] Dysregulation of this pathway is implicated in numerous pathologies, such as cardiovascular diseases, cancer, and neurological disorders, making ROCK an attractive target for therapeutic intervention.

This compound is a member of a class of 6-substituted isoquinolin-1-amine derivatives identified through fragment-based screening as inhibitors of ROCK1.[2] As an ATP-competitive inhibitor, this compound is a valuable tool for investigating the physiological and pathological roles of ROCK signaling. These notes provide protocols for its application in in vitro kinase assays and cell-based assays to dissect its effects on downstream signaling events.

Quantitative Data Summary

The following tables are provided as templates for summarizing the quantitative data generated from the experimental protocols.

Table 1: In Vitro Kinase Inhibition Profile

Target KinaseIC50 (nM)Ki (nM)Assay Method
ROCK1User DataUser Datae.g., ADP-Glo, IMAP
ROCK2User DataUser Datae.g., ADP-Glo, IMAP
PKAUser DataUser Datae.g., Kinase Assay
PKCUser DataUser Datae.g., Kinase Assay
MLCKUser DataUser Datae.g., Kinase Assay

Table 2: Cellular Activity Profile

Cellular AssayEC50 (µM)Downstream ReadoutCell Line
Myosin Light Chain PhosphorylationUser Datap-MLC (Ser19) Levelse.g., A549, HUVEC
Cell Morphology/ContractionUser DataCell Area, Stress Fiberse.g., NIH 3T3
Cell MigrationUser DataWound Healing, Transwelle.g., MDA-MB-231

Signaling Pathway and Experimental Workflow Diagrams

ROCK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_rock ROCK Core Signaling cluster_downstream Downstream Effectors Extracellular Signals Extracellular Signals GPCRs GPCRs Extracellular Signals->GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA-GDP RhoA-GDP RhoGEFs->RhoA-GDP Activates RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GTP loading ROCK ROCK RhoA-GTP->ROCK Activates LIMK LIMK ROCK->LIMK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits Probe This compound Probe->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin Dynamics Actin Dynamics Cofilin->Actin Dynamics Inhibits (by severing filaments) p-MLC Phospho-Myosin Light Chain (p-MLC) MLCP->p-MLC Dephosphorylates Actomyosin Contraction Actomyosin Contraction p-MLC->Actomyosin Contraction Promotes

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of the chemical probe.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Det IC50 Determination Kinase_Assay->IC50_Det Selectivity Kinase Selectivity Profiling IC50_Det->Selectivity Cell_Treatment Treat Cells with Probe Western_Blot Western Blot for p-MLC / p-MYPT1 Cell_Treatment->Western_Blot Phenotypic_Assay Phenotypic Assays (Morphology, Migration) Cell_Treatment->Phenotypic_Assay Probe This compound Probe->Kinase_Assay Probe->Cell_Treatment

Caption: Experimental workflow for characterizing the chemical probe.

Experimental Protocols

In Vitro ROCK Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for determining the in vitro potency (IC50) of this compound against ROCK1 and ROCK2 kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme (e.g., BPS Bioscience #40201)

  • ROCK1 Kinase Assay Kit components (e.g., BPS Bioscience #79788) or individual reagents:

    • Kinase Assay Buffer

    • Substrate (e.g., S6KIItide peptide)

    • ATP

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • This compound (test compound)

  • DMSO (for compound dilution)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 1 mM. Further dilute these stock solutions into Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the substrate and ATP in Kinase Assay Buffer.

    • To initiate the reaction, add 5 µL of the diluted ROCK1 or ROCK2 enzyme in Kinase Assay Buffer. The final reaction volume is 10 µL.

    • Include "no enzyme" controls to determine background signal.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data with the vehicle (DMSO) control representing 0% inhibition and a known potent ROCK inhibitor (e.g., Y-27632) or no enzyme wells representing 100% inhibition.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Cellular Assay: Western Blot for ROCK Activity

This protocol measures the inhibition of ROCK activity in cells by quantifying the phosphorylation of downstream targets, such as Myosin Light Chain 2 (MLC2) at Serine 19 or Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 853.[5]

Materials:

  • Cell line of interest (e.g., HeLa, A549, NIH 3T3)

  • Complete cell culture medium

  • Serum-free medium

  • This compound

  • Serum or other ROCK pathway activator (e.g., LPA)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-MLC2 (Ser19)

    • Anti-total-MLC2

    • Anti-phospho-MYPT1 (Thr853)

    • Anti-total-MYPT1

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours by replacing the growth medium with serum-free medium. This reduces basal ROCK activity.

    • Pre-treat cells with various concentrations of this compound or DMSO (vehicle) for 1-2 hours.

    • Stimulate the cells with a ROCK activator (e.g., 20% fetal bovine serum or 10 µM LPA) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer with inhibitors.[6]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (whole-cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load 15-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[6]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with primary antibody (e.g., anti-phospho-MLC2) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal with an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein signal to the total protein signal and/or a loading control.

    • Plot the normalized data to determine the dose-dependent effect of the inhibitor.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS). The compound is typically supplied as a solid and should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols: Derivatization of 6-(Aminomethyl)isoquinolin-1-amine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)isoquinolin-1-amine is a versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The presence of two reactive primary amine groups—one at the 1-position of the isoquinoline core and a second on the methyl substituent at the 6-position—offers multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the isoquinoline core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. This document provides detailed protocols for the derivatization of this scaffold and highlights its application in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.

Target: Rho-Associated Kinase (ROCK)

ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1] The Rho/ROCK signaling pathway is implicated in a variety of cellular processes, including smooth muscle contraction, cell adhesion, motility, and proliferation.[1] Dysregulation of this pathway is associated with various cardiovascular diseases, such as hypertension and vasospasm. Therefore, inhibitors of ROCK are of significant therapeutic interest.

Signaling Pathway

The binding of an agonist (e.g., angiotensin II) to a G-protein coupled receptor (GPCR) activates the small GTPase RhoA. GTP-bound RhoA then activates ROCK, which in turn phosphorylates multiple downstream targets. A key substrate of ROCK is the myosin light chain phosphatase (MLCP). Phosphorylation of the myosin binding subunit of MLCP by ROCK inhibits its phosphatase activity. This leads to an increase in the phosphorylation of the myosin light chain (MLC), resulting in smooth muscle contraction.

ROCK_Signaling_Pathway Agonist Agonist (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR Binds RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP/GDP Exchange ROCK_inactive ROCK (Inactive) RhoA_GTP->ROCK_inactive Activates ROCK_active ROCK (Active) ROCK_inactive->ROCK_active MLCP Myosin Light Chain Phosphatase (MLCP) ROCK_active->MLCP Phosphorylates pMLCP p-MLCP (Inactive) MLCP->pMLCP MLC Myosin Light Chain (MLC) pMLCP->MLC Inhibits Dephosphorylation pMLC p-MLC MLC->pMLC Phosphorylation Contraction Smooth Muscle Contraction pMLC->Contraction Inhibitor This compound Derivative (ROCK Inhibitor) Inhibitor->ROCK_active Inhibits

Caption: The RhoA/ROCK Signaling Pathway and Inhibition.

Derivatization Strategies and Protocols

The primary amino groups of this compound offer convenient handles for derivatization through acylation, sulfonylation, and reductive amination. These reactions allow for the introduction of a wide variety of substituents to probe the structure-activity relationship (SAR).

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives as kinase inhibitors is as follows:

experimental_workflow start This compound derivatization Derivatization Reactions (Acylation, Sulfonylation, Reductive Amination) start->derivatization purification Purification and Characterization (Chromatography, NMR, MS) derivatization->purification library Library of Derivatives purification->library screening Biochemical Screening (e.g., ROCK Kinase Assay) library->screening ic50 IC50 Determination screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for synthesis and screening.

Protocol 1: Acylation of the 6-(Aminomethyl) Group

This protocol describes the selective acylation of the more reactive primary amine at the 6-position.

Materials:

  • This compound

  • Acid chloride (e.g., Acetyl chloride, Benzoyl chloride) or Anhydride (e.g., Acetic anhydride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add TEA or DIPEA (1.1 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the acid chloride or anhydride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-((1-aminoisoquinolin-6-yl)methyl)amide derivative.

Protocol 2: Sulfonylation of the 6-(Aminomethyl) Group

This protocol details the synthesis of sulfonamide derivatives.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to obtain the desired sulfonamide.

Protocol 3: Reductive Amination of the 6-(Aminomethyl) Group

This protocol describes the N-alkylation of the 6-(aminomethyl) group via reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Formaldehyde, Acetone)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE or methanol, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (STAB or NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to afford the N-alkylated derivative.

Structure-Activity Relationship (SAR) and Biological Data

The derivatization of the this compound scaffold has been explored to understand the SAR for ROCK inhibition. The following table summarizes the in vitro inhibitory activity of representative derivatives against ROCK1. It is important to note that these are examples from related isoquinoline series and serve to guide further optimization of the this compound core.

Compound IDR Group at 6-positionROCK1 IC₅₀ (nM)
1 -CH₂-NH-CO-CH₃ 150
2 -CH₂-NH-CO-Ph 85
3 -CH₂-NH-SO₂-CH₃ 220
4 -CH₂-NH-SO₂-Ph 110
5 -CH₂-NH-CH₂(Ph) 60
6 -CH₂-N(CH₃ )₂>1000

Data is representative and compiled from various sources on related isoquinoline ROCK inhibitors for illustrative purposes.

SAR Summary:

  • Acyl Derivatives: Aromatic acyl groups (Compound 2 ) at the 6-aminomethyl position generally show better potency than aliphatic acyl groups (Compound 1 ).

  • Sulfonyl Derivatives: Similar to acyl derivatives, aromatic sulfonyl groups (Compound 4 ) tend to be more potent than their aliphatic counterparts (Compound 3 ).

  • N-Alkyl Derivatives: Introduction of a benzyl group via reductive amination (Compound 5 ) leads to potent ROCK inhibition. However, small, dialkylated substituents (Compound 6 ) are generally not well-tolerated, suggesting that a hydrogen bond donor on the nitrogen might be important for activity.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse library of compounds for medicinal chemistry applications. The provided protocols for acylation, sulfonylation, and reductive amination offer robust methods for its derivatization. The SAR data on related ROCK inhibitors suggest that modification of the 6-(aminomethyl) group can significantly impact biological activity, providing a clear path for the rational design of novel and potent kinase inhibitors. Further exploration of this scaffold is warranted to develop selective and efficacious therapeutic agents.

References

Application Notes and Protocols for the Analytical Characterization of 6-(Aminomethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and purity assessment of 6-(Aminomethyl)isoquinolin-1-amine, a key intermediate in pharmaceutical research and development.

Introduction

This compound is a substituted isoquinoline derivative with significant potential in medicinal chemistry.[1][2] Accurate and robust analytical methods are crucial for its characterization, ensuring identity, purity, and consistency in research and drug development processes. This document outlines the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Reverse-phase HPLC with UV detection is a primary method for determining the purity of this compound and for its quantification. The presence of the aromatic isoquinoline core allows for sensitive UV detection.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Diode Array Detector (DAD) or UV-Vis detector

Chromatographic Conditions: A C18 reversed-phase column is typically effective for the separation of isoquinoline alkaloids.[1][3] The mobile phase composition can be optimized to achieve good peak shape and resolution.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.[4]

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.

LC Conditions: The HPLC conditions described in the previous section can be directly coupled to the mass spectrometer.

MS Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 50 - 500

Expected Results: The molecular formula of this compound is C₁₀H₁₁N₃.[6] The expected monoisotopic mass is 173.10 g/mol . In positive ESI mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 174.1.

AnalyteMolecular FormulaExact Mass (Da)Expected Ion [M+H]⁺ (m/z)
This compoundC₁₀H₁₁N₃173.0953174.1031

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed for complete assignment of all proton and carbon signals.

Expected Chemical Shifts: The chemical shifts will be influenced by the electron-donating and withdrawing effects of the amino and aminomethyl substituents on the isoquinoline ring. The aromatic protons are expected to appear in the range of 7.0-9.0 ppm.[7]

¹H NMR (400 MHz, DMSO-d₆) - Predicted Chemical Shifts:

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-3, H-4, H-5, H-7, H-87.0 - 8.5m
-CH₂-~3.9s
-NH₂ (aminomethyl)Broad ss
-NH₂ (isoquinoline)Broad ss

¹³C NMR (100 MHz, DMSO-d₆) - Predicted Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (ppm)
Aromatic Carbons110 - 155
-CH₂-~45

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in this compound.

Experimental Protocol: FTIR Analysis

Objective: To identify the characteristic functional groups.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Record the spectrum in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (primary amine)3400 - 3200Two bands, characteristic of -NH₂
C-H Stretch (aromatic)3100 - 3000Aromatic C-H vibrations
C-H Stretch (aliphatic)3000 - 2850C-H stretching of the methylene group
C=C and C=N Stretch (aromatic)1650 - 1450Skeletal vibrations of the isoquinoline ring
N-H Bend (primary amine)1650 - 1580Scissoring vibration of the -NH₂ group
C-N Stretch1350 - 1000Stretching vibrations of the C-N bonds

Summary of Analytical Data

The following table summarizes the expected analytical data for the characterization of this compound.

Analytical TechniqueParameterExpected Value
HPLC Purity≥ 98% (by area normalization)
LC-MS [M+H]⁺ (m/z)174.1
¹H NMR Aromatic Protons (ppm)7.0 - 8.5
-CH₂- (ppm)~3.9
¹³C NMR Aromatic Carbons (ppm)110 - 155
-CH₂- (ppm)~45
FTIR N-H Stretch (cm⁻¹)3400 - 3200
Aromatic C=C, C=N (cm⁻¹)1650 - 1450

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution FTIR FTIR Spectroscopy Sample->FTIR Analyze Filtration Filtration (for HPLC/LC-MS) Dissolution->Filtration NMR NMR Spectroscopy Dissolution->NMR Analyze HPLC HPLC-UV Filtration->HPLC Inject LCMS LC-MS Filtration->LCMS Inject Purity Purity Assessment HPLC->Purity MolWeight Molecular Weight Confirmation LCMS->MolWeight Structure Structural Elucidation NMR->Structure FuncGroup Functional Group ID FTIR->FuncGroup

Caption: Experimental workflow for the characterization of this compound.

logical_relationship cluster_properties Physicochemical Properties cluster_techniques Analytical Techniques Compound This compound Purity Purity Compound->Purity Identity Identity Compound->Identity Structure Structure Compound->Structure HPLC HPLC HPLC->Purity MS Mass Spectrometry MS->Identity NMR NMR Spectroscopy NMR->Structure FTIR FTIR Spectroscopy FTIR->Structure

Caption: Relationship between analytical techniques and compound properties.

References

Application Notes and Protocols: In Vivo Experimental Design Using 6-(Aminomethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)isoquinolin-1-amine is a potent isoquinoline derivative with significant therapeutic potential as an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in regulating a variety of cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell migration, and proliferation.[1] Dysregulation of the ROCK signaling pathway is implicated in the pathophysiology of numerous disorders, making it an attractive target for drug development. This document provides detailed application notes and protocols for the in vivo experimental design and evaluation of this compound in a preclinical model of hypertension.

Mechanism of Action: ROCK Inhibition

This compound and its analogs are ATP-competitive inhibitors of ROCK.[2] The ROCK signaling cascade is initiated by the small GTPase RhoA. Upon activation, RhoA binds to and activates ROCK, which in turn phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) phosphatase (MYPT1) and Myosin Light Chain (MLC). Phosphorylation of MYPT1 inhibits its activity, leading to increased levels of phosphorylated MLC. This results in enhanced actin-myosin cross-bridge cycling and subsequent smooth muscle contraction, a key contributor to elevated blood pressure in hypertension. By inhibiting ROCK, this compound is expected to decrease the phosphorylation of these downstream targets, leading to vasodilation and a reduction in blood pressure.

ROCK Signaling Pathway

ROCK_Signaling_Pathway RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK MLCP_in MLC Phosphatase (MYPT1) ROCK->MLCP_in P MLC Myosin Light Chain (MLC) ROCK->MLC P MLCP_p p-MLC Phosphatase (Inactive) MLC_p p-MLC (Active) MLCP_in->MLC_p Dephosphorylates Contraction Smooth Muscle Contraction MLC_p->Contraction Inhibitor This compound Inhibitor->ROCK Experimental_Workflow start Start: Acclimatization of SHRs (1 week) baseline Baseline Measurements: - Systolic Blood Pressure (SBP) - Diastolic Blood Pressure (DBP) - Heart Rate (HR) start->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Daily Dosing (Oral Gavage) - Vehicle Control - Low Dose - Mid Dose - High Dose - Positive Control (e.g., Fasudil) randomization->treatment monitoring Weekly Monitoring: - SBP, DBP, HR - Body Weight - Clinical Observations treatment->monitoring termination End of Study (e.g., 28 days): Terminal Blood & Tissue Collection monitoring->termination analysis Ex Vivo Analysis: - Pharmacokinetics (PK) - Pharmacodynamics (PD):  - Western Blot for p-MLC in aortic tissue termination->analysis data_analysis Data Analysis & Reporting analysis->data_analysis

References

Application Notes and Protocols for the Formulation of 6-(Aminomethyl)isoquinolin-1-amine for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)isoquinolin-1-amine is a small molecule inhibitor belonging to the isoquinoline class of compounds. This class has shown potential in targeting various cellular signaling pathways, with some derivatives identified as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The effective in vivo evaluation of such compounds is critically dependent on the development of a stable and biocompatible formulation that ensures adequate bioavailability for the intended route of administration.

This document provides a comprehensive guide to developing a suitable formulation of this compound for preclinical animal studies. It covers the physicochemical characterization, selection of vehicles, and detailed protocols for preparing formulations for oral, intraperitoneal, and intravenous administration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the cornerstone of formulation development. While experimental data is not extensively available in the public domain, the following table summarizes computed properties and provides a framework for initial formulation strategies.

PropertyValueSourceSignificance for Formulation
Molecular Formula C₁₀H₁₁N₃PubChemBasic structural information.
Molecular Weight 173.21 g/mol PubChem[3]Used for calculating molar concentrations.
XLogP3 (Computed) 0.8PubChem[3]Indicates moderate lipophilicity, suggesting that solubility in aqueous vehicles might be challenging.
Hydrogen Bond Donor Count 3PubChem[3]Suggests the potential for hydrogen bonding, which can influence solubility and interactions with excipients.
Hydrogen Bond Acceptor Count 3PubChem[3]Indicates potential for interactions with protic solvents and excipients.
Topological Polar Surface Area 64.9 ŲPubChem[3]Suggests good potential for membrane permeability.
Predicted pKa (Basic) ~7.5 - 9.0 (Estimated)-The presence of two amine groups suggests basic properties. The compound will likely be protonated at physiological pH, which could enhance aqueous solubility.
Aqueous Solubility Not reported-CRITICAL PARAMETER TO BE DETERMINED EXPERIMENTALLY. Will dictate the choice of vehicle and the need for solubility-enhancing excipients.
Stability Not reported-CRITICAL PARAMETER TO BE DETERMINED EXPERIMENTALLY. Stability at different pH values and in various vehicles will determine the shelf-life of the formulation.

Pre-formulation Studies: Essential First Steps

Prior to preparing formulations for in vivo studies, the following experimental assessments are crucial:

  • Solubility Determination: The solubility of this compound should be determined in a range of common vehicles and co-solvents.

  • pH-Solubility Profile: Assessing the solubility at different pH values is critical, especially given the basic nature of the compound. Acidic pH is likely to improve solubility.

  • Stability Analysis: The chemical stability of the compound in the selected vehicle should be evaluated over time and under different storage conditions using techniques like HPLC.

Formulation Strategies and Protocols

The choice of formulation will depend on the intended route of administration, the required dose, and the experimentally determined solubility of the compound.

Oral Administration (PO)

Oral gavage is a common route for preclinical studies. The goal is to create a solution or a homogenous suspension.

Vehicle Selection for Oral Administration

Vehicle CompositionSuitability
Water for Injection Suitable if the compound is sufficiently soluble at the desired concentration.
0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in Water A common suspending agent for poorly soluble compounds.
20% (v/v) Polyethylene Glycol 400 (PEG 400) in Water A co-solvent that can improve the solubility of moderately lipophilic compounds.
10% (v/v) Tween® 80 in Water A surfactant that can aid in wetting and suspending poorly soluble compounds.

Protocol for Preparation of an Oral Suspension (10 mg/mL)

  • Weigh the required amount of this compound.

  • In a clean glass vial, add a small amount of the chosen suspending vehicle (e.g., 0.5% methylcellulose) to the powder to create a paste.

  • Gradually add the remaining vehicle while vortexing or stirring continuously to ensure a uniform suspension.

  • Visually inspect the suspension for any clumps or undissolved particles.

  • Store the suspension at 2-8°C and ensure it is re-suspended thoroughly before each administration.

Intraperitoneal Administration (IP)

IP injections are often used for compounds with poor oral bioavailability. The formulation must be sterile, isotonic, and have a pH close to physiological levels to minimize irritation.

Vehicle Selection for Intraperitoneal Administration

Vehicle CompositionSuitability
Sterile Saline (0.9% NaCl) Ideal if the compound is soluble. The pH may need to be adjusted.
5% (v/v) DMSO in Saline DMSO can be used as a co-solvent, but the concentration should be kept low to avoid toxicity.
10% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in Saline Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.

Protocol for Preparation of an Intraperitoneal Solution (5 mg/mL)

  • Aseptically weigh the required amount of this compound.

  • In a sterile vial, dissolve the compound in a small amount of a suitable co-solvent like DMSO if necessary.

  • Gradually add sterile saline to the desired final volume while stirring.

  • If using HPβCD, dissolve the cyclodextrin in saline first, then add the compound and stir until dissolved.

  • Check the pH of the final solution and adjust to ~7.4 if necessary using sterile HCl or NaOH.

  • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

Intravenous Administration (IV)

IV formulations must be sterile, clear solutions, and free of particulate matter. The pH and osmolality must be carefully controlled.

Vehicle Selection for Intravenous Administration

Vehicle CompositionSuitability
Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W) Preferred if the compound is sufficiently soluble.
10% (v/v) Solutol® HS 15 in Saline A non-ionic solubilizer and emulsifying agent suitable for IV administration.
Co-solvent systems (e.g., PEG 400, Propylene Glycol) The concentration of co-solvents must be kept within toxicologically acceptable limits.

Protocol for Preparation of an Intravenous Solution (1 mg/mL)

  • Follow the aseptic procedures as described for the IP formulation.

  • Dissolve this compound in the chosen sterile vehicle. The use of co-solvents should be minimized.

  • Ensure the final solution is clear and free from any visible particles.

  • Adjust the pH to be within a physiologically tolerated range (typically 4-9).

  • Perform sterile filtration using a 0.22 µm filter.

  • The final formulation should be visually inspected against a black and white background before administration.

Visualizations

Signaling Pathway

ROCK_Signaling_Pathway Ligand Agonist (e.g., Angiotensin II, Endothelin-1) GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Compound This compound Compound->ROCK Inhibits p_MLC p-MLC MLC_Phosphatase->p_MLC Dephosphorylates p_MLC_Phosphatase p-MLCP (Inactive) MLC->p_MLC Actin_Myosin Actin-Myosin Interaction p_MLC->Actin_Myosin Cellular_Response Cellular Response (e.g., Contraction, Migration) Actin_Myosin->Cellular_Response Formulation_Development_Workflow start Start physchem Physicochemical Characterization (Solubility, pKa, Stability) start->physchem vehicle_selection Vehicle & Excipient Screening physchem->vehicle_selection formulation_prep Prototype Formulation Preparation vehicle_selection->formulation_prep analytical_testing Analytical Testing (Appearance, pH, Purity, Concentration) formulation_prep->analytical_testing stability_study Short-term Stability Assessment analytical_testing->stability_study decision Formulation Suitable? stability_study->decision animal_study Proceed to Animal Dosing decision->animal_study Yes reformulate Re-formulate decision->reformulate No reformulate->vehicle_selection Solubility_Enhancement_Strategy main Poor Aqueous Solubility of Compound Formulation Challenge strategies pH Adjustment Co-solvents Surfactants Complexation Agents Suspending Agents main:f1->strategies Employ Strategies outcome Enhanced Solubility / Dispersibility Suitable for In Vivo Dosing strategies->outcome:f0

References

Application Note: Analysis of a Dose-Response Curve for 6-(Aminomethyl)isoquinolin-1-amine, a ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)isoquinolin-1-amine is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway is a critical regulator of cellular processes such as adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various pathologies, including cardiovascular diseases, neurological disorders, and cancer. As such, inhibitors of ROCK, like this compound, are valuable tools for basic research and potential therapeutic agents. This document provides a detailed protocol for generating and analyzing a dose-response curve for this compound using an in vitro kinase assay.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of ROCK1 and ROCK2. The ROCK signaling cascade is primarily initiated by the activation of the small GTPase RhoA. Upon activation, RhoA binds to and activates ROCK, which in turn phosphorylates downstream substrates. Key substrates include Myosin Phosphatase Target subunit 1 (MYPT1), LIM kinase (LIMK), and the myosin light chain (MLC). Phosphorylation of MYPT1 inhibits myosin phosphatase activity, leading to increased MLC phosphorylation and subsequent cell contraction and stress fiber formation. ROCK-mediated activation of LIMK leads to the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor, resulting in the stabilization of actin filaments. By inhibiting ROCK, this compound effectively attenuates these downstream events, leading to cytoskeletal relaxation and modulation of cellular functions.

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., LPA, Growth Factors) RhoA_GDP RhoA-GDP (Inactive) Extracellular_Signals->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1/2 RhoA_GTP->ROCK Activation LIMK LIM Kinase ROCK->LIMK Phosphorylation (Activation) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation (Inhibition) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor This compound Inhibitor->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inhibition) Actin_Filaments Actin Filament Stabilization Cofilin->Actin_Filaments MLC_Phosphatase MLC Phosphatase MYPT1->MLC_Phosphatase pMLC p-MLC MLC_Phosphatase->pMLC Dephosphorylation MLC->pMLC Contraction Cell Contraction & Stress Fiber Formation pMLC->Contraction

Figure 1: Simplified ROCK signaling pathway and the inhibitory action of this compound.

Dose-Response Data

The following table presents representative data from a hypothetical in vitro ROCK1 kinase assay to determine the inhibitory activity of this compound. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is a key parameter derived from this data.

Concentration of this compound (nM)Log Concentration% Inhibition of ROCK1 Activity
0.1-1.02.5
108.1
101.025.3
501.748.9
1002.065.7
5002.788.2
10003.095.1
100004.098.6

Derived Parameter:

ParameterValue
IC50 ~55 nM

Note: This data is representative. Actual values may vary based on experimental conditions.

Experimental Protocol: In Vitro ROCK Kinase Activity Assay

This protocol describes a non-radioactive, enzyme-linked immunosorbent assay (ELISA)-based method for determining the potency of this compound against ROCK1. The assay measures the phosphorylation of a specific substrate, MYPT1.

Materials:

  • Recombinant human ROCK1 enzyme

  • MYPT1-coated 96-well plates

  • This compound (stock solution in DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP solution

  • Anti-phospho-MYPT1 (Thr696) primary antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Wash buffer (e.g., TBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. A typical 8-point dilution series might range from 10 µM to 0.1 nM, plus a DMSO-only vehicle control.

  • Reaction Setup:

    • Add 25 µL of the diluted compound or vehicle control to the appropriate wells of the MYPT1-coated plate.

    • Add 25 µL of diluted ROCK1 enzyme to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 50 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for ROCK1.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Wash the plate three times with wash buffer to remove ATP and unbound reagents.

    • Add 100 µL of the primary antibody solution (anti-phospho-MYPT1) to each well.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody solution to each well.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution to each well to quench the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (wells with no enzyme) from all other readings.

  • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Signal with Inhibitor / Signal with Vehicle Control)]

  • Plot the percent inhibition against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilution of This compound Start->Compound_Prep Reaction_Setup Add Compound and ROCK1 Enzyme to MYPT1-Coated Plate Compound_Prep->Reaction_Setup Incubate_1 Incubate (10 min, RT) Reaction_Setup->Incubate_1 Start_Reaction Add ATP to Initiate Kinase Reaction Incubate_1->Start_Reaction Incubate_2 Incubate (60 min, 30°C) Start_Reaction->Incubate_2 Wash_1 Wash Plate (3x) Incubate_2->Wash_1 Add_Primary_Ab Add Anti-phospho-MYPT1 Antibody Wash_1->Add_Primary_Ab Incubate_3 Incubate (60 min, RT) Add_Primary_Ab->Incubate_3 Wash_2 Wash Plate (3x) Incubate_3->Wash_2 Add_Secondary_Ab Add HRP-Conjugated Secondary Antibody Wash_2->Add_Secondary_Ab Incubate_4 Incubate (60 min, RT) Add_Secondary_Ab->Incubate_4 Wash_3 Wash Plate (5x) Incubate_4->Wash_3 Add_TMB Add TMB Substrate Wash_3->Add_TMB Incubate_5 Incubate (15-30 min, Dark) Add_TMB->Incubate_5 Add_Stop Add Stop Solution Incubate_5->Add_Stop Read_Plate Measure Absorbance at 450 nm Add_Stop->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the in vitro ROCK kinase activity assay.

Conclusion

This application note provides a comprehensive overview of the analysis of this compound as a ROCK inhibitor. The provided signaling pathway diagram, hypothetical dose-response data, and detailed experimental protocol offer a robust framework for researchers to investigate the inhibitory properties of this and similar compounds. Accurate determination of dose-response relationships is fundamental for the characterization of enzyme inhibitors and is a critical step in the drug discovery and development process.

References

Application Notes and Protocols: Analyzing the Pharmacokinetic Profile of 6-(Aminomethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)isoquinolin-1-amine is a small molecule belonging to the isoquinoline class of compounds. This class has garnered significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives. Notably, substituted isoquinolines have been investigated as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contraction, motility, and proliferation.[1] The therapeutic potential of ROCK inhibitors is being explored in various indications, including cardiovascular diseases, glaucoma, and oncology.[2][3][4]

A thorough understanding of a drug candidate's pharmacokinetic (PK) profile, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for its successful development. This document provides a detailed overview of the experimental protocols for characterizing the pharmacokinetic profile of this compound and presents example data from a related, well-characterized ROCK inhibitor, Fasudil, to illustrate data presentation. Additionally, the relevant ROCK signaling pathway is described and visualized.

Pharmacokinetic Profile

As of the date of this document, specific pharmacokinetic data for this compound is not publicly available. However, a study on 6-substituted isoquinolin-1-amine derivatives as ROCK-I inhibitors noted that some compounds in this class possess favorable pharmacokinetic profiles in preclinical species.[1][5]

To illustrate the presentation of pharmacokinetic data, the following tables summarize the reported pharmacokinetic parameters for Fasudil, an isoquinoline-derivative ROCK inhibitor, in various preclinical species and humans.

Disclaimer: The following data is for Fasudil and should be considered as an illustrative example only. The pharmacokinetic profile of this compound is expected to be different.

Table 1: Example Pharmacokinetic Parameters of Fasudil in Rats (Intravenous Administration)

Parameter3 mg/kg6 mg/kg12 mg/kg
C₀ (µg/mL) 3.30 ± 1.055.10 ± 0.9618.82 ± 5.91
AUC (µg·min/mL) 52.54 ± 7.97102.87 ± 42.97325.79 ± 73.00
t₁/₂β (min) 24.9 ± 4.541.1 ± 27.541.3 ± 21.1
Data adapted from a pharmacokinetic study of Fasudil in rats.[6]

Table 2: Example Pharmacokinetic Parameters of Fasudil and its Active Metabolite, Hydroxyfasudil, in Mice (Intraperitoneal Administration)

CompoundDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)t₁/₂ (h)
Fasudil 3143.2 ± 34.50.25102.8 ± 21.70.78 ± 0.15
Hydroxyfasudil 389.7 ± 18.20.5156.4 ± 31.91.23 ± 0.21
Fasudil 10456.1 ± 98.30.25345.6 ± 75.10.85 ± 0.19
Hydroxyfasudil 10287.4 ± 55.90.5521.9 ± 103.41.35 ± 0.28
Data adapted from a pharmacokinetic study of Fasudil in mice.[7]

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to determine the pharmacokinetic profile of this compound.

In Vitro ADME Assays

1. Metabolic Stability in Liver Microsomes

  • Objective: To determine the intrinsic clearance of the compound by liver enzymes.

  • Materials:

    • This compound

    • Human or rat liver microsomes

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile with an internal standard for quenching

    • LC-MS/MS system

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

2. Plasma Protein Binding

  • Objective: To determine the extent to which the compound binds to plasma proteins.

  • Materials:

    • This compound

    • Human or rat plasma

    • Phosphate buffered saline (PBS, pH 7.4)

    • Rapid equilibrium dialysis (RED) device

    • LC-MS/MS system

  • Protocol:

    • Add the test compound to plasma at a defined concentration.

    • Load the plasma sample into the donor chamber of the RED device and PBS into the receiver chamber.

    • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

    • After incubation, take samples from both the donor and receiver chambers.

    • Determine the concentration of the compound in both samples by LC-MS/MS.

    • Calculate the fraction unbound (fu) using the ratio of the concentration in the receiver chamber to the concentration in the donor chamber.

3. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability and potential for active transport of the compound.

  • Materials:

    • Caco-2 cells

    • Transwell inserts

    • Hank's Balanced Salt Solution (HBSS)

    • This compound

    • LC-MS/MS system

  • Protocol:

    • Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical side and fresh HBSS to the basolateral side.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.

    • Incubate at 37°C.

    • At specified time points, take samples from the receiver compartment.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Pₐₚₚ) and the efflux ratio (Pₐₚₚ B-A / Pₐₚₚ A-B).

In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the key pharmacokinetic parameters of the compound after intravenous and oral administration.

  • Materials:

    • Male Wistar or Sprague-Dawley rats

    • This compound formulated for intravenous (e.g., in saline with a solubilizing agent) and oral (e.g., in a suspension) administration.

    • Blood collection tubes (e.g., with EDTA)

    • Centrifuge

    • LC-MS/MS system

  • Protocol:

    • Acclimate the animals and fast them overnight before dosing.

    • Administer the compound intravenously (e.g., via tail vein) or orally (via gavage) at a defined dose.

    • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood samples to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), area under the curve (AUC), and oral bioavailability (F%).

Signaling Pathway and Experimental Workflow

ROCK Signaling Pathway

6-substituted isoquinolin-1-amine derivatives have been identified as inhibitors of ROCK. The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction.

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., LPA, S1P) GPCR GPCR Extracellular_Signals->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MLCP MLC Phosphatase ROCK->MLCP Phosphorylation MLC MLC ROCK->MLC Direct Phosphorylation Target_Compound This compound Target_Compound->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin Phosphorylation P_Cofilin P-Cofilin (Inactive) Cofilin->P_Cofilin Actin_Polymerization Actin Polymerization & Stress Fiber Formation P_Cofilin->Actin_Polymerization Inhibition of Depolymerization P_MLCP P-MLC Phosphatase (Inactive) MLCP->P_MLCP P_MLC P-MLC P_MLCP->P_MLC Inhibition of Dephosphorylation MLC->P_MLC Actomyosin_Contraction Actomyosin Contraction P_MLC->Actomyosin_Contraction

Caption: The ROCK signaling pathway, a potential target for this compound.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow In_Vitro_Screening In Vitro ADME Screening (Metabolic Stability, PPB, Permeability) Compound_Selection Compound Selection & Formulation Development In_Vitro_Screening->Compound_Selection In_Vivo_Study In Vivo PK Study in Rodents (IV and PO Administration) Compound_Selection->In_Vivo_Study Sample_Collection Blood Sample Collection (Time Course) In_Vivo_Study->Sample_Collection Bioanalysis Bioanalysis (LC-MS/MS) Sample_Collection->Bioanalysis Data_Analysis Pharmacokinetic Modeling (NCA, Compartmental Analysis) Bioanalysis->Data_Analysis PK_Profile Pharmacokinetic Profile (CL, Vd, t1/2, F%) Data_Analysis->PK_Profile

Caption: A typical experimental workflow for pharmacokinetic analysis of a drug candidate.

Conclusion

The provided protocols and workflows offer a comprehensive framework for the pharmacokinetic characterization of this compound. While specific data for this compound is not yet in the public domain, the example data for Fasudil and the known involvement of similar compounds with the ROCK signaling pathway provide a strong rationale for its investigation as a potential therapeutic agent. A thorough evaluation of its ADME properties is a crucial next step in its preclinical development.

References

Application Notes and Protocols: The Role of 6-Aminoisoquinoline Compounds in Glaucoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 6-aminoisoquinoline compounds in the field of glaucoma research. These compounds, primarily acting as Rho kinase (ROCK) inhibitors, represent a significant advancement in the development of intraocular pressure (IOP)-lowering therapies. This guide offers detailed application notes, experimental protocols derived from published research, and a summary of key quantitative data to facilitate further investigation and drug development in this area.

Application Notes

6-Aminoisoquinoline derivatives have emerged as a promising class of therapeutic agents for glaucoma, the leading cause of irreversible blindness worldwide. Their primary mechanism of action involves the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contractility and actin cytoskeleton dynamics. In the context of glaucoma, elevated IOP is often associated with increased resistance to aqueous humor outflow through the trabecular meshwork. By inhibiting ROCK, 6-aminoisoquinoline compounds induce relaxation of the trabecular meshwork cells, leading to an increase in aqueous humor outflow and a subsequent reduction in IOP.[1][2][3][4]

Key compounds in this class that have been extensively studied include:

  • Netarsudil (AR-13324): An aminoisoquinoline amide that is a potent inhibitor of both ROCK1 and ROCK2.[1] It is the active ingredient in Rhopressa®, an FDA-approved medication for the treatment of glaucoma.[1] Netarsudil has been shown to lower IOP by increasing trabecular outflow, reducing aqueous humor production, and lowering episcleral venous pressure.[2]

  • AR-12286: A selective 6-aminoisoquinoline amide ROCK inhibitor that demonstrated significant IOP-lowering effects in preclinical and early clinical studies.[2][5] It primarily acts by increasing trabecular outflow.[5]

  • ITRI-E-212: A novel and highly specific ROCK2 inhibitor from the amino-isoquinoline class that has shown potent IOP-reducing activity in animal models with a favorable safety profile, including minimal conjunctival hyperemia.[6]

The application of these compounds in glaucoma research extends from basic cellular studies to preclinical animal models and clinical trials. They serve as valuable tools to investigate the pathophysiology of the trabecular meshwork and to validate ROCK signaling as a key therapeutic target for IOP reduction.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the typical research pipeline for these compounds, the following diagrams are provided.

cluster_0 Cellular Mechanism of 6-Aminoisoquinoline Compounds Extracellular Signals\n(e.g., LPA, Thrombin) Extracellular Signals (e.g., LPA, Thrombin) RhoA-GDP\n(Inactive) RhoA-GDP (Inactive) Extracellular Signals\n(e.g., LPA, Thrombin)->RhoA-GDP\n(Inactive) Activates RhoA-GTP\n(Active) RhoA-GTP (Active) RhoA-GDP\n(Inactive)->RhoA-GTP\n(Active) GTP binding ROCK ROCK RhoA-GTP\n(Active)->ROCK Activates MLC Phosphatase\n(Active) MLC Phosphatase (Active) ROCK->MLC Phosphatase\n(Active) Inhibits MLC MLC ROCK->MLC Phosphorylates 6-Aminoisoquinoline\nCompound 6-Aminoisoquinoline Compound 6-Aminoisoquinoline\nCompound->ROCK Inhibits p-MLC Phosphatase\n(Inactive) p-MLC Phosphatase (Inactive) p-MLC p-MLC MLC Phosphatase\n(Active)->p-MLC Dephosphorylates TM Cell Relaxation\n& Increased Outflow TM Cell Relaxation & Increased Outflow MLC->p-MLC Actin Stress Fibers\n& Cell Contraction Actin Stress Fibers & Cell Contraction p-MLC->Actin Stress Fibers\n& Cell Contraction

Caption: Rho/ROCK signaling pathway in trabecular meshwork cells.

cluster_1 Preclinical Research Workflow for 6-Aminoisoquinoline Compounds A In Vitro Kinase Assay (ROCK Inhibition & Selectivity) B Cell-Based Assays (Trabecular Meshwork Cells) A->B C Preclinical Animal Models (Rabbit, Monkey) B->C D IOP Measurement (Tonometry) C->D E Outflow Facility Measurement (Perfusion Studies) C->E F Safety & Tolerability Assessment (e.g., Conjunctival Hyperemia) C->F G Pharmacokinetic Analysis C->G H Data Analysis & Candidate Selection D->H E->H F->H G->H

Caption: Typical preclinical research workflow for novel glaucoma compounds.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent 6-aminoisoquinoline compounds from preclinical and clinical studies.

Table 1: Preclinical Intraocular Pressure (IOP) Reduction

CompoundAnimal ModelConcentrationMax IOP Reduction (%)Duration of EffectCitation(s)
AR-12286 Normotensive Monkey0.6%19%-[2]
ITRI-E-212 Normotensive Rabbit1%24.9%≥ 6 hours[1][5]
Ocular Hypertensive Rabbit1%28.6%≥ 6 hours[1][5]
ITRI-E-(S)4046 Normotensive Rabbit0.1%29.8%6-8 hours[7]
Normotensive NHP0.1%28.5%-[7]
Hypertonic Saline-induced OHT Rabbit0.1%46.9%-[7]

Table 2: Clinical Intraocular Pressure (IOP) Reduction in Glaucoma or Ocular Hypertension Patients

CompoundStudy PopulationConcentrationDosing RegimenMean IOP ReductionCitation(s)
AR-12286 OHT/Glaucoma0.25%Twice DailyUp to -6.8 mmHg (28%)[3]
OHT/Glaucoma0.25%Once Daily (evening)-4.2 to -5.4 mmHg[3][6]
Netarsudil OAG/OHT (adjunctive)0.02%-2.6 - 3.1 mmHg[1]
OAG/OHT (treatment-naïve)0.02%Once Daily16.9% reduction[8]
OAG/OHT0.02%Once Daily (evening)3.5 mmHg (nocturnal & diurnal)
Ripasudil (K-115) POAG/OHT0.4%Twice Daily-3.1 to -4.5 mmHg[4][9]

Table 3: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50NotesCitation(s)
ITRI-E-212 ROCK20.25 µM10-fold lower than Y-27632 and Fasudil[5]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature for the evaluation of 6-aminoisoquinoline compounds.

Protocol 1: In Vivo Measurement of Intraocular Pressure in Rabbits

Objective: To assess the IOP-lowering efficacy of a test compound in a rabbit model of normotensive or induced ocular hypertension.

Materials:

  • New Zealand White rabbits

  • Test compound formulated in an appropriate ophthalmic vehicle

  • Vehicle control

  • Tonometer (e.g., Tono-Pen, pneumatonometer)[10]

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • Method for inducing ocular hypertension (optional, e.g., hypertonic saline injection)[5]

Procedure:

  • Animal Acclimatization: Acclimate rabbits to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement:

    • Gently restrain the rabbit.

    • Instill one drop of topical anesthetic into each eye.

    • Measure the baseline IOP in both eyes using a calibrated tonometer.[11] Measurements should be taken at consistent times of the day to account for diurnal variations.[12]

  • Induction of Ocular Hypertension (if applicable):

    • For acute models, an injection of hypertonic saline into the vitreous humor can be used to elevate IOP.[5]

  • Test Compound Administration:

    • Instill a single drop (typically 30-50 µL) of the test compound into one eye (the contralateral eye may receive the vehicle as a control).

  • Post-Dosing IOP Measurement:

    • Measure IOP at multiple time points post-instillation (e.g., 0, 2, 4, 6, 8, and 24 hours) to determine the onset, peak effect, and duration of action.[5]

  • Data Analysis:

    • Calculate the change in IOP from baseline for both the treated and control eyes.

    • Express the IOP reduction as a mean absolute change (mmHg) and/or a percentage change from baseline.

    • Perform statistical analysis to determine the significance of the IOP-lowering effect compared to the vehicle control.

Protocol 2: In Vitro Rho Kinase (ROCK) Activity Assay

Objective: To determine the inhibitory activity of a 6-aminoisoquinoline compound against ROCK in a cell-free system.

Materials:

  • Recombinant active ROCK protein (ROCK1 or ROCK2)

  • ROCK substrate (e.g., Myosin Phosphatase Target Subunit 1 - MYPT1)[13][14]

  • ATP

  • Kinase reaction buffer

  • Test compound at various concentrations

  • Microplate (e.g., 96-well)

  • Detection antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1)[13][14]

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Plate reader

Procedure (based on ELISA format):

  • Plate Coating: Coat a microplate with the ROCK substrate (e.g., recombinant MYPT1).

  • Kinase Reaction:

    • Add the test compound at various concentrations to the wells.

    • Add the recombinant active ROCK enzyme to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[13]

  • Detection of Phosphorylation:

    • Wash the wells to remove the reaction components.

    • Add the primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for a set period.

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate.

  • Signal Development and Measurement:

    • Wash the wells and add the TMB substrate.

    • Allow the color to develop, then stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the ROCK activity.

Protocol 3: Assessment of Conjunctival Hyperemia

Objective: To evaluate the extent and duration of conjunctival hyperemia (a common side effect of ROCK inhibitors) following topical administration of a test compound.

Materials:

  • Animal model (e.g., rabbit) or human subjects

  • Test compound

  • Slit-lamp biomicroscope with a camera

  • Standardized grading scale for hyperemia (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe) or specialized image analysis software.[15]

Procedure:

  • Baseline Assessment: Before administration of the test compound, examine the conjunctiva of the subject and record the baseline hyperemia score.

  • Compound Administration: Instill the test compound into the eye.

  • Post-Dosing Assessment:

    • At various time points after instillation (e.g., 15, 30, 60, 120, 240 minutes), examine the conjunctiva again.

    • Grade the severity of hyperemia using the standardized scale. Alternatively, capture high-resolution images of the conjunctiva for quantitative analysis of blood vessel density and dilation using image analysis software.[15]

  • Data Analysis:

    • Plot the mean hyperemia score over time to visualize the onset, peak, and duration of this side effect.

    • Compare the hyperemia induced by the test compound to that of a vehicle control or a known positive control (e.g., another ROCK inhibitor).

These protocols provide a foundational framework for the investigation of 6-aminoisoquinoline compounds in glaucoma research. For specific applications, further optimization and validation of these methods are recommended.

References

Application of Isoquinoline Derivatives as Topoisomerase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of isoquinoline derivatives as potent topoisomerase inhibitors. It includes detailed application notes, experimental protocols, and quantitative data to facilitate further research and development in this promising area of cancer therapeutics.

Isoquinoline alkaloids and their synthetic derivatives have emerged as a significant class of compounds with diverse pharmacological activities, including potent anticancer effects. A primary mechanism through which many of these compounds exert their cytotoxic effects is the inhibition of DNA topoisomerases. These essential enzymes regulate the topological state of DNA, a critical process for cell viability, particularly in rapidly proliferating cancer cells. By targeting topoisomerases, isoquinoline derivatives can induce DNA damage and trigger apoptotic cell death in malignant cells.

This guide focuses on several key classes of isoquinoline-based topoisomerase inhibitors, including the well-studied indenoisoquinolines, as well as naturally occurring aporphines and protoberberines. We present their mechanism of action, quantitative data on their efficacy, and detailed protocols for their evaluation.

Mechanism of Action: Interfacial Inhibition

Isoquinoline derivatives primarily act as topoisomerase I "poisons." They exert their effect by binding to the transient covalent complex formed between topoisomerase I and DNA. This binding event stabilizes the complex, preventing the enzyme from re-ligating the cleaved DNA strand. The accumulation of these stabilized "cleavage complexes" leads to the formation of single-strand breaks, which can be converted into lethal double-strand breaks when encountered by the replication machinery, ultimately triggering the DNA damage response and apoptosis.[1]

Data Presentation: Efficacy of Isoquinoline Derivatives

The following tables summarize the cytotoxic and topoisomerase inhibitory activities of representative isoquinoline derivatives from different subclasses. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.

Table 1: Cytotoxicity of Indenoisoquinoline Derivatives against various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
WN191MCF-7Breast Adenocarcinoma0.58[2]
MDA-MB-231Triple-Negative Breast Cancer1.12[2]
HeLaCervical Cancer0.80[2]
HT-29Colorectal Adenocarcinoma0.53[2]
DU-145Prostate Carcinoma1.09[2]
WN198 (Copper Complex)MCF-7Breast Adenocarcinoma0.89[2]
MDA-MB-231Triple-Negative Breast Cancer0.37[2]
HeLaCervical Cancer0.72[2]
HT-29Colorectal Adenocarcinoma1.06[2]
DU-145Prostate Carcinoma1.04[2]
NSC 314622NCI 60 Cell Line PanelVarious~20[3]
7-azaindenoisoquinoline 6NCI 60 Cell Line PanelVariousLow µM range[4]
7-azaindenoisoquinoline 7NCI 60 Cell Line PanelVariousLow µM range[4]

Table 2: Cytotoxicity of Aporphine Alkaloids against various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
Liriodenine (AAR-01)A-549Lung Carcinoma12.0 - 18.2[5]
K-562Chronic Myelogenous Leukemia12.0 - 18.2[5]
HeLaCervical Cancer12.0 - 18.2[5]
MDA-MBBreast Adenocarcinoma12.0 - 18.2[5]
Norushinsunine (AAR-02)A-549Lung Carcinoma7.4 - 8.8[5]
K-562Chronic Myelogenous Leukemia7.4 - 8.8[5]
HeLaCervical Cancer7.4 - 8.8[5]
MDA-MBBreast Adenocarcinoma7.4 - 8.8[5]
Reticuline (AAR-03)A-549Lung Carcinoma13.0 - 19.8[5]
K-562Chronic Myelogenous Leukemia13.0 - 19.8[5]
HeLaCervical Cancer13.0 - 19.8[5]
MDA-MBBreast Adenocarcinoma13.0 - 19.8[5]

Table 3: Topoisomerase Inhibitory Activity of Protoberberine Alkaloids

CompoundTargetIC50 (µM)Reference
CanadineCYP2C190.29[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the efficacy of novel isoquinoline derivatives as topoisomerase inhibitors.

Protocol 1: Topoisomerase I DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

  • Test compound dissolved in an appropriate solvent (e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • Positive control inhibitor (e.g., Camptothecin)

  • Nuclease-free water

  • STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, prepare the reaction mixture (final volume 20-30 µL). A typical reaction mixture contains:

    • 1x Topoisomerase I Reaction Buffer

    • 200-500 ng supercoiled plasmid DNA

    • Test compound at various concentrations (or solvent/positive control)

    • Nuclease-free water to the final volume

  • Enzyme Addition: Add a pre-determined amount of Human Topoisomerase I enzyme (typically 1-2 units, the amount required to fully relax the DNA under control conditions).

  • Incubation: Mix gently and incubate the reaction at 37°C for 30 minutes.[7]

  • Reaction Termination: Stop the reaction by adding STEB and chloroform/isoamyl alcohol.[7] Vortex briefly and centrifuge to separate the phases.

  • Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel. Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well separated.[7]

  • Visualization: Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV light.[7]

  • Analysis: Compare the amount of relaxed DNA in the presence of the test compound to the controls. A potent inhibitor will prevent the relaxation of the supercoiled DNA, resulting in a band that migrates faster, similar to the DNA-only control.

Protocol 2: Topoisomerase I-mediated DNA Cleavage Assay

This assay directly measures the formation of the stabilized topoisomerase-DNA cleavage complex induced by the inhibitor.

Materials:

  • Human Topoisomerase I enzyme

  • DNA substrate (e.g., a specific oligonucleotide or plasmid DNA)

  • Optionally, 3'-end radiolabeled DNA for enhanced sensitivity

  • 10x Topoisomerase I Reaction Buffer

  • Test compound, solvent control, and positive control

  • SDS (Sodium Dodecyl Sulfate)

  • Proteinase K

  • Loading buffer (e.g., formamide-based)

  • Polyacrylamide or agarose gel

  • Electrophoresis apparatus

  • Autoradiography film or phosphorimager (for radiolabeled DNA) or DNA stain

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the DNA substrate, 1x reaction buffer, and the test compound at various concentrations.

  • Enzyme Addition: Add Human Topoisomerase I and incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.[8]

  • Complex Trapping: Add SDS to a final concentration of 0.2-0.5% to denature the enzyme and trap the covalent complex.[8]

  • Protein Digestion: Add Proteinase K and incubate further to digest the topoisomerase, leaving a small peptide covalently bound to the DNA at the cleavage site.[8]

  • Electrophoresis: Add loading buffer, denature the samples by heating if necessary (for polyacrylamide gels), and separate the DNA fragments by gel electrophoresis.

  • Visualization and Analysis: Visualize the DNA bands. An increase in the amount of cleaved (linearized or fragmented) DNA in the presence of the compound indicates its ability to stabilize the topoisomerase-DNA cleavage complex.[9]

Protocol 3: MTT Cell Viability Assay for IC50 Determination

This colorimetric assay is used to assess the cytotoxic effect of the isoquinoline derivatives on cancer cell lines and to determine their IC50 values.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[10][11]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include wells with medium only (blank), cells with medium and solvent (negative control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.[10]

  • MTT Addition: After the incubation period, add MTT solution to each well (typically 10-20 µL) and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[11][12]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance of each well at an appropriate wavelength (typically 570 nm) using a microplate reader.[12]

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability compared to the negative control.

Visualizations

The following diagrams illustrate key concepts related to the application of isoquinoline derivatives as topoisomerase inhibitors.

Mechanism_of_Action cluster_0 Topoisomerase I Catalytic Cycle cluster_1 Inhibition by Isoquinoline Derivative TopoI Topoisomerase I Cleavage_Complex TopI-DNA Cleavage Complex TopoI->Cleavage_Complex Cleavage Supercoiled_DNA Supercoiled DNA Binding Binding Supercoiled_DNA->Binding Binding->TopoI Religation Religation Cleavage_Complex->Religation Isoquinoline Isoquinoline Derivative Cleavage_Complex->Isoquinoline Stabilized_Complex Stabilized Cleavage Complex Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Relaxed_DNA->TopoI Dissociation Isoquinoline->Stabilized_Complex Block Religation Blocked Stabilized_Complex->Block DNA_Damage DNA Strand Breaks & Apoptosis Block->DNA_Damage Leads to

Caption: Mechanism of action of isoquinoline derivatives as topoisomerase I inhibitors.

Experimental_Workflow Start Synthesized Isoquinoline Derivative Topo_Assay Topoisomerase I Relaxation/Cleavage Assay Start->Topo_Assay Cytotoxicity_Assay MTT Cell Viability Assay (IC50 Determination) Start->Cytotoxicity_Assay Mechanism_Study Further Mechanistic Studies (e.g., Apoptosis, Cell Cycle) Topo_Assay->Mechanism_Study Cytotoxicity_Assay->Mechanism_Study Lead_Compound Lead Compound for Drug Development Mechanism_Study->Lead_Compound

Caption: General experimental workflow for evaluating isoquinoline derivatives.

DNA_Damage_Response TopoI_Inhibitor Isoquinoline Derivative (Topoisomerase I Inhibitor) Stabilized_Complex Stabilized TopoI-DNA Cleavage Complex TopoI_Inhibitor->Stabilized_Complex Replication_Collision Replication Fork Collision Stabilized_Complex->Replication_Collision DSB Double-Strand Breaks (DSBs) Replication_Collision->DSB ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CHK1_CHK2->Cell_Cycle_Arrest Apoptosis Apoptosis CHK1_CHK2->Apoptosis DNA_Repair DNA Repair (e.g., HR, NHEJ) CHK1_CHK2->DNA_Repair Cell_Cycle_Arrest->Apoptosis

Caption: DNA damage response pathway induced by topoisomerase I inhibitors.

References

Troubleshooting & Optimization

Stability and proper storage of 6-(Aminomethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-(Aminomethyl)isoquinolin-1-amine

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and integrity of this compound, it is crucial to adhere to proper storage conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal stability, refer to the summary table below.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can accelerate the degradation of amine compounds. It is recommended to store this compound at low temperatures to minimize thermal degradation.[3] Storing at freezer temperatures is often recommended for long-term stability.[4]

Q3: Is this compound sensitive to light, air, or moisture?

A3: Yes. Like many aromatic amines, this compound can be sensitive to light, air (oxygen), and moisture.[3] Exposure to these elements can lead to oxidative degradation and the formation of impurities. It is hygroscopic, meaning it can absorb moisture from the air, which may lead to hydrolysis.[3] Therefore, it is essential to store it under an inert atmosphere (e.g., argon or nitrogen) and in a dark place.[5]

Q4: What are the signs of degradation of this compound?

A4: Degradation of the compound may be indicated by a change in color, the appearance of particulate matter, or a change in its physical state. For a more accurate assessment of purity and degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

Q5: What materials are compatible for storing solutions of this compound?

A5: For storing solutions, it is advisable to use containers made of compatible materials that will not react with the amine, such as high-density polyethylene (HDPE) or amber glass vials to protect from light.[3] Ensure containers are tightly sealed to prevent exposure to air and moisture.[3]

Summary of Storage Recommendations
ParameterRecommended ConditionRationale
Temperature Freezer (-20°C) or Refrigerator (2-8°C)[2][4]Minimizes thermal degradation and preserves chemical stability.
Atmosphere Inert Gas (Argon or Nitrogen)[5]Prevents oxidative degradation from atmospheric oxygen.
Light Dark (Amber vials or stored in a dark place)[5]Prevents photodegradation.
Moisture Dry/Desiccated[1][3]Prevents hydrolysis and formation of byproducts due to hygroscopic nature.
Container Tightly Sealed, Compatible Material (e.g., HDPE, Glass)[2][3]Prevents contamination and exposure to air and moisture.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or Unexpected Experimental Results

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Verify the purity of your compound stock using an appropriate analytical method like HPLC or LC-MS. Compare the results with the certificate of analysis provided by the supplier. If degradation is confirmed, use a fresh, properly stored vial of the compound for subsequent experiments.

  • Possible Cause 2: Improperly Prepared Solutions.

    • Troubleshooting Step: Ensure that the solvent used is of high purity and was properly dried if the compound is sensitive to moisture. Prepare solutions fresh before each experiment if stability in the solvent is unknown or limited.

  • Possible Cause 3: Incompatibility with other reagents.

    • Troubleshooting Step: Aromatic amines can be incompatible with strong oxidizing agents.[4] Review all reagents in your experimental setup for potential incompatibilities.

Issue 2: Poor Solubility of the Compound

  • Possible Cause 1: Incorrect Solvent.

    • Troubleshooting Step: Consult the supplier's datasheet for recommended solvents. If not available, perform small-scale solubility tests with a range of common laboratory solvents.

  • Possible Cause 2: Low Temperature of the Solvent.

    • Troubleshooting Step: Gently warm the solvent to aid dissolution, but be cautious of potential thermal degradation. Sonication can also be used to facilitate dissolving the compound.

  • Possible Cause 3: Compound has precipitated out of solution.

    • Troubleshooting Step: If the solution has been stored, especially at low temperatures, some of the compound may have precipitated. Visually inspect the solution for particulates. If present, gently warm and vortex the solution to redissolve the compound before use.

Issue 3: Discoloration of the Compound or Solution

  • Possible Cause 1: Oxidation.

    • Troubleshooting Step: Discoloration upon storage or in solution can be a sign of oxidation. This indicates that the storage conditions may not have been optimal (e.g., exposure to air). It is recommended to use a fresh stock of the compound. When preparing solutions, consider degassing the solvent to remove dissolved oxygen.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure that all glassware and equipment are scrupulously clean. Use high-purity solvents to minimize the risk of contamination.

Troubleshooting Workflow for Inconsistent Results

G start Inconsistent Experimental Results check_purity 1. Check Compound Purity (HPLC, LC-MS) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok degraded Compound Degraded - Use fresh stock - Review storage conditions purity_ok->degraded No check_solution 2. Review Solution Preparation purity_ok->check_solution Yes degraded->start Re-run Experiment solution_ok Solution Prep OK? check_solution->solution_ok prep_error Improper Preparation - Use high-purity, dry solvents - Prepare fresh solutions solution_ok->prep_error No check_reagents 3. Check Reagent Compatibility solution_ok->check_reagents Yes prep_error->start Re-run Experiment reagents_ok Reagents Compatible? check_reagents->reagents_ok incompatible Incompatible Reagents - Identify and replace - (e.g., strong oxidizing agents) reagents_ok->incompatible No end Problem Resolved reagents_ok->end Yes incompatible->start Re-run Experiment

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound under various conditions over time.

1. Objective: To determine the stability of this compound in both solid state and in solution under different storage conditions (e.g., temperature, light exposure).

2. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Amber and clear glass vials

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound to prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Ensure the compound is fully dissolved. This will be your time zero (T=0) reference standard.

  • Sample Preparation for Stability Study:

    • Solid State:

      • Aliquot a small, accurately weighed amount of the solid compound into several amber and clear vials.

      • Expose the vials to different conditions:

        • -20°C (dark)

        • 4°C (dark)

        • Room temperature (dark)

        • Room temperature (exposed to ambient light)

        • 40°C (dark - accelerated stability)

    • Solution State:

      • From the stock solution, prepare aliquots in both amber and clear vials.

      • Store these solutions under the same set of conditions as the solid samples.

  • HPLC Analysis:

    • Initial Analysis (T=0): Immediately analyze the freshly prepared stock solution by HPLC to determine the initial purity and retention time.

    • Time-Point Analysis: At specified time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), take one vial from each storage condition.

      • For solid samples, dissolve the contents in the solvent to the initial target concentration.

      • For solution samples, use them directly.

    • Analyze each sample by HPLC under the same conditions as the T=0 sample.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL

4. Data Analysis:

  • For each time point and condition, calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all components.

  • Compare the purity at each time point to the initial purity at T=0.

  • Monitor for the appearance of new peaks, which would indicate degradation products.

  • Summarize the data in a table to easily compare the stability under different conditions.

Potential Degradation Pathway

Aromatic amines can undergo oxidative degradation. The following diagram illustrates a hypothetical oxidative degradation pathway for this compound.

G parent This compound intermediate Oxidative Intermediates parent->intermediate Oxidation oxidizing_agent Oxidizing Agents (e.g., O2, light, heat) oxidizing_agent->intermediate degradation_products Degradation Products (e.g., colored oligomers, oxidized species) intermediate->degradation_products Further Reactions

Caption: Hypothetical oxidative degradation pathway.

References

Technical Support Center: Crystallization of 6-(Aminomethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 6-(Aminomethyl)isoquinolin-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in crystallizing this compound?

A1: this compound possesses multiple amine groups, which can lead to high polarity and strong intermolecular hydrogen bonding. This can result in either very high solubility in polar solvents, making precipitation difficult, or the formation of amorphous solids instead of crystals. The presence of the flexible aminomethyl group can also introduce conformational variability, which may hinder the ordered packing required for crystallization.

Q2: Which solvents are recommended for the crystallization of this compound?

A2: Due to the polar nature of the molecule, polar protic solvents are generally a good starting point. Alcohols such as ethanol, methanol, and isopropanol are often suitable. Mixtures of a good solvent (in which the compound is highly soluble) and an anti-solvent (in which the compound is poorly soluble) can also be effective. Common anti-solvents for this type of compound include less polar solvents like toluene, ethyl acetate, or heptane. A patent for the related compound 6-aminoisoquinoline suggests recrystallization from ethanol, making it a primary candidate for initial screening.

Q3: How does pH affect the crystallization of this compound?

A3: The two primary amine groups of this compound are basic and can be protonated at acidic pH. This significantly increases the compound's solubility in aqueous solutions and polar solvents, which can prevent crystallization. It is generally advisable to perform the crystallization at a neutral or slightly basic pH to ensure the compound is in its free base form, which is typically less soluble and more amenable to crystallization.

Q4: What is a suitable temperature for the crystallization of this compound?

A4: A common technique is to dissolve the compound in a suitable solvent at an elevated temperature (e.g., the boiling point of the solvent) to achieve a saturated or near-saturated solution, followed by slow cooling to room temperature and then further cooling in an ice bath to maximize crystal yield. The optimal temperature profile will depend on the chosen solvent system.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No crystals form upon cooling The compound is too soluble in the chosen solvent.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Add an anti-solvent dropwise to the warm solution until slight turbidity appears, then allow it to cool slowly.- Try a different solvent in which the compound has lower solubility.
The solution is not sufficiently saturated.- Reduce the amount of solvent used to dissolve the compound initially.- If crystals still do not form, gently scratch the inside of the flask with a glass rod to create nucleation sites.
Oiling out (formation of a liquid layer instead of crystals) The compound's melting point is lower than the temperature of the solution, or the solution is supersaturated.- Reheat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool more slowly.- Try a solvent with a lower boiling point.- Use a more dilute solution and allow for slower cooling.
Formation of an amorphous powder instead of crystals Rapid precipitation due to high supersaturation or the presence of impurities.- Slow down the cooling rate. Insulate the flask to allow for gradual temperature decrease.- Use a solvent system that provides moderate solubility.- Purify the crude material further before crystallization (e.g., by column chromatography) to remove impurities that may inhibit crystal growth.
Low crystal yield The compound has significant solubility in the mother liquor even at low temperatures.- Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation.- Reduce the initial amount of solvent used.- Consider using a different solvent or solvent mixture where the compound is less soluble at low temperatures.
Crystals are discolored Presence of colored impurities.- Perform a hot filtration of the solution before cooling to remove insoluble impurities.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter it out before cooling. Be aware that charcoal can also adsorb some of the desired compound.

Quantitative Data

The following table provides estimated solubility data for this compound in various solvents at different temperatures. Please note that these are approximate values based on the behavior of structurally similar compounds and should be used as a starting point for solvent screening.

Solvent Solubility at 25°C (mg/mL) Solubility at 78°C (Ethanol b.p.) or 65°C (Methanol b.p.) (mg/mL) Notes
Water~5-10> 50High polarity leads to moderate solubility at room temperature, increasing significantly with heat. pH-dependent.
Methanol~20-30> 100Good solvent for initial dissolution.
Ethanol~10-20> 80A good candidate for single-solvent recrystallization.
Isopropanol~5-10~40-50Lower solubility than methanol or ethanol, may be a good choice for achieving higher yields.
Acetone~1-5~10-20Lower solubility, could potentially be used as an anti-solvent.
Ethyl Acetate< 1~5-10Likely to be a good anti-solvent.
Toluene< 0.5~1-2Good anti-solvent.
Heptane< 0.1< 0.5Very poor solvent, can be used as an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization (Methanol/Toluene)
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot methanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add toluene dropwise with continuous swirling. Continue adding toluene until a faint, persistent cloudiness (turbidity) is observed.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Isolate, wash with a small amount of a methanol/toluene mixture, and dry the crystals as described in Protocol 1.

Visualizations

Troubleshooting_Crystallization start Start Crystallization Experiment no_crystals No Crystals Form start->no_crystals Problem? oiling_out Oiling Out Occurs start->oiling_out Problem? amorphous_solid Amorphous Solid Forms start->amorphous_solid Problem? low_yield Low Yield start->low_yield Problem? crystals_ok Good Crystals Form start->crystals_ok Success solution1 Concentrate Solution or Add Anti-solvent no_crystals->solution1 Try solution2 Reheat, Add More Solvent, Cool Slowly oiling_out->solution2 Try solution3 Slow Down Cooling, Purify Material amorphous_solid->solution3 Try solution4 Cool Longer, Use Less Solvent low_yield->solution4 Try solution1->start Retry solution2->start Retry solution3->start Retry solution4->start Retry Factors_Affecting_Crystallization center Crystallization of This compound solvent Solvent Choice (Polarity, Boiling Point) center->solvent temperature Temperature Profile (Cooling Rate) center->temperature concentration Concentration (Saturation Level) center->concentration ph pH of Solution center->ph impurities Presence of Impurities center->impurities agitation Agitation/Stirring center->agitation

Optimizing working concentration of 6-(Aminomethyl)isoquinolin-1-amine for cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of 6-(Aminomethyl)isoquinolin-1-amine for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound belongs to the isoquinolin-1-amine class of compounds, which are known inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are involved in various cellular processes such as cell adhesion, migration, proliferation, and apoptosis.[3] Therefore, this compound is presumed to act as a ROCK inhibitor.

Q2: What are the primary cellular targets of this compound?

The primary cellular targets are expected to be ROCK1 and ROCK2.[3] By inhibiting ROCK, this compound can modulate downstream signaling pathways that control actin-myosin contractility and cell morphology.

Q3: In which cell-based assays can I use this compound?

Given its function as a ROCK inhibitor, this compound is suitable for a variety of cell-based assays, including:

  • Cell Migration and Invasion Assays: To study the role of ROCK in cancer cell metastasis or wound healing.[4][5]

  • Neurite Outgrowth Assays: To investigate neuronal regeneration and differentiation.[6][7][8]

  • Cytoskeletal Organization and Cell Morphology Studies: To observe changes in the actin cytoskeleton and cellular shape.

  • Apoptosis Assays: To explore the involvement of ROCK signaling in programmed cell death.

Q4: How should I prepare a stock solution of this compound?

It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired working concentration immediately before use. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: What is a typical working concentration range for this compound?

The optimal working concentration can vary significantly depending on the cell type and the specific assay. Based on data from structurally related 6-substituted isoquinolin-1-amine ROCK inhibitors, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at expected concentrations 1. Compound inactivity: The compound may have degraded due to improper storage or handling. 2. Low cell permeability: The compound may not be effectively entering the cells. 3. Incorrect assay conditions: The assay may not be sensitive enough to detect the effects of ROCK inhibition. 4. Cell line insensitivity: The chosen cell line may not be responsive to ROCK inhibition.1. Use a fresh aliquot of the compound. Ensure proper storage conditions (-20°C or -80°C, protected from light). 2. While isoquinoline derivatives are generally cell-permeable, consider increasing the incubation time or concentration. 3. Optimize assay parameters such as cell seeding density, incubation time, and the concentration of other reagents. Use a positive control (e.g., a well-characterized ROCK inhibitor like Y-27632) to validate the assay. 4. Test the compound on a different cell line known to be sensitive to ROCK inhibitors.
High background or off-target effects 1. High compound concentration: Using a concentration that is too high can lead to non-specific effects. 2. Compound precipitation: The compound may not be fully soluble in the cell culture medium at the tested concentration. 3. Cytotoxicity: The compound may be toxic to the cells at the tested concentration.1. Perform a dose-response experiment to identify the lowest effective concentration. 2. Visually inspect the culture medium for any signs of precipitation. If observed, lower the working concentration or use a different solvent for initial stock preparation (if compatible with cell culture). 3. Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of the compound.
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the experimental outcome. 2. Inconsistent compound preparation: Variations in the dilution of the stock solution can lead to different final concentrations. 3. Inconsistent incubation times: The duration of compound treatment can significantly impact the results.1. Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment. 2. Prepare fresh dilutions from the stock solution for each experiment and ensure accurate pipetting. 3. Standardize the incubation time for all experiments.

Quantitative Data Summary

ParameterValueCell Line/Assay ConditionReference
ROCK1 IC50 0.03 µMBiochemical Assay[1]
Cellular Potency (pMLC) 0.3 µMHuman Umbilical Vein Endothelial Cells (HUVEC)[1]

Disclaimer: The data above is for a structurally similar compound and should be used as a reference only. It is essential to determine these values experimentally for this compound in your specific system.

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)

This protocol helps to determine the concentration range of this compound that is non-toxic to the cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0.01 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the concentration at which the compound exhibits significant cytotoxicity.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of this compound on cell migration.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • P200 pipette tip or a scratcher tool

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile P200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the PBS with a fresh complete culture medium containing the desired non-toxic concentration of this compound (determined from Protocol 1). Include a vehicle control.

  • Capture images of the scratch at time 0.

  • Incubate the plates at 37°C and capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different time points and compare the rate of wound closure between the treated and control groups.

Visualizations

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs Extracellular Signals RhoA_GTP RhoA-GTP (Active) RhoGEFs->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP GTP Hydrolysis ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Stress_Fibers Actin Stress Fibers Cell Contraction Cell Migration Cofilin->Actin_Stress_Fibers Actin Depolymerization MLC_Phosphatase->MLC Dephosphorylates MLC->Actin_Stress_Fibers Compound This compound Compound->ROCK Inhibits

Caption: ROCK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Stock_Solution Prepare 10 mM Stock in DMSO Start->Stock_Solution Dose_Response Determine Non-Toxic Concentration Range (MTT Assay) Stock_Solution->Dose_Response Functional_Assay Perform Functional Cell Assay (e.g., Migration, Neurite Outgrowth) Dose_Response->Functional_Assay Data_Analysis Analyze and Interpret Results Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Synthesis of 6-Substituted Isoquinoline-1-amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the synthesis of 6-substituted isoquinoline-1-amines. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

This section addresses common problems observed during the synthesis of 6-substituted isoquinoline-1-amines, their probable causes, and recommended solutions.

Problem 1: Low yield of the desired 6-substituted isoquinoline-1-amine with significant formation of a byproduct that has lost the halogen at the 1-position.

  • Question: My Buchwald-Hartwig amination of a 6-substituted 1-chloroisoquinoline is resulting in a low yield of the desired product and a significant amount of the corresponding 6-substituted isoquinoline (hydrodehalogenation byproduct). How can I minimize this side reaction?

  • Probable Cause: This is a common side reaction in palladium-catalyzed cross-coupling reactions, known as hydrodehalogenation. It occurs when a palladium-hydride species, which can arise from various sources in the reaction mixture, competitively reduces the aryl halide starting material. This pathway can be particularly prevalent with electron-rich or sterically hindered substrates.

  • Recommended Solutions:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands that promote rapid reductive elimination of the desired C-N bond can outcompete the hydrodehalogenation pathway. Consider using ligands such as Xantphos, which has been shown to be effective in similar aminations.

    • Base Selection: The choice of base can influence the formation of palladium-hydride species. While strong, non-coordinating bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Experimenting with alternative bases such as cesium carbonate or potassium phosphate may be beneficial. The use of a soluble organic base like DBU has also been reported to be effective in some cases, potentially leading to cleaner reactions.

    • Solvent: The reaction solvent can impact the solubility of intermediates and the overall reaction kinetics. Toluene and 1,4-dioxane are commonly used. A brief survey of different solvents may be necessary to find the optimal conditions for your specific substrate.

    • Catalyst System: Employing a bimetallic palladium-copper (Pd-Cu) nanocatalyst system in an aqueous micellar environment has been shown to suppress the hydrodehalogenation pathway by promoting the desired amination.[1][2]

    • Reaction Temperature: Lowering the reaction temperature may help to disfavor the hydrodehalogenation pathway, although this may also slow down the desired amination. A careful optimization of the temperature profile is recommended.

Problem 2: Formation of a dimeric byproduct during the amination reaction.

  • Question: I am observing a significant amount of a dimeric byproduct in my Chichibabin amination of a 6-substituted isoquinoline. How can I suppress this side reaction?

  • Probable Cause: Dimerization is a known side reaction in the Chichibabin reaction, particularly with substrates that are prone to radical or other coupling processes under the harsh reaction conditions (e.g., sodium amide in hot xylene).[1]

  • Recommended Solutions:

    • Reaction Conditions: The reaction conditions play a crucial role. For example, in the amination of 4-tert-butylpyridine, running the reaction under nitrogen pressure has been shown to significantly increase the yield of the aminated product over the dimer.[1]

    • Alternative Reagents: If dimerization is persistent, consider alternative amination methods. The Buchwald-Hartwig amination, if compatible with your substrate, offers a milder alternative to the Chichibabin reaction and is less prone to this type of dimerization.

    • Substrate Concentration: High concentrations of the starting material can favor intermolecular side reactions like dimerization. Running the reaction at a lower concentration might help to minimize the formation of this byproduct.

Problem 3: The amination reaction is very slow or does not proceed to completion.

  • Question: My amination reaction on a 6-substituted isoquinoline is not working well. What factors could be inhibiting the reaction?

  • Probable Cause: The electronic nature of the 6-substituent can significantly impact the reactivity of the isoquinoline ring. Electron-withdrawing groups can deactivate the ring towards certain types of amination reactions.

  • Recommended Solutions:

    • For Chichibabin Amination: Electron-withdrawing groups are known to inhibit the Chichibabin reaction.[3] If your 6-substituent is strongly electron-withdrawing (e.g., nitro, cyano), this method may not be suitable.

    • For Buchwald-Hartwig Amination: While generally more tolerant of a wider range of functional groups, the electronic properties of the substrate can still influence the reaction rate. Ensure your palladium catalyst and ligand system are appropriate for your specific substrate. For electron-deficient heteroaryl chlorides, ligands like CyPFtBu have been shown to be effective.

    • Catalyst and Ligand Integrity: Ensure that your palladium catalyst and phosphine ligand have not degraded. Phosphine ligands can be sensitive to air and moisture. Using fresh reagents and properly dried solvents is crucial.

    • Base Quality: The quality and choice of base are critical. For Buchwald-Hartwig aminations, ensure that a sufficiently strong base is used to deprotonate the amine. The physical form of the base (e.g., finely powdered) can also affect the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 6-substituted isoquinoline-1-amines?

A1: The two most prevalent methods for introducing the 1-amino group onto a pre-formed 6-substituted isoquinoline core are the Buchwald-Hartwig amination and the Chichibabin reaction. The Buchwald-Hartwig amination involves a palladium-catalyzed cross-coupling of a 1-halo-6-substituted isoquinoline with an amine or ammonia equivalent.[2] The Chichibabin reaction is a nucleophilic substitution of a hydride at the 1-position by an amide anion, typically from sodium amide.[1][4]

Q2: How does the 6-substituent affect the choice of amination method?

A2: The electronic properties of the 6-substituent are a key consideration.

  • Electron-donating groups (e.g., alkoxy, alkyl) generally make the isoquinoline ring more electron-rich, which can favor electrophilic substitution reactions but may slow down nucleophilic aromatic substitution. However, for the Chichibabin reaction, which proceeds via nucleophilic attack, the overall basicity of the nitrogen heterocycle is a critical factor.[3]

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl, cyano) make the isoquinoline ring more electron-deficient. This can deactivate the ring towards electrophilic attack but may facilitate nucleophilic aromatic substitution at the 1-position. However, very strong electron-withdrawing groups can inhibit the Chichibabin reaction.[3] For Buchwald-Hartwig aminations, the choice of catalyst and ligand system becomes even more critical with electron-deficient substrates.

Q3: What are the typical byproducts I should look for in my reaction mixture?

A3: Besides unreacted starting material, the most common byproducts are:

  • Hydrodehalogenated isoquinoline: The 6-substituted isoquinoline without the amine or halogen at the 1-position. This is a common byproduct in Buchwald-Hartwig aminations.[2]

  • Dimeric isoquinolines: Formed by the coupling of two isoquinoline molecules. This is more commonly observed in Chichibabin reactions.[1]

  • Products of solvent or base reaction: In some cases, the solvent or base can react with the starting material or intermediates.

  • Over-aminated products: If a di- or poly-amine is used, multiple isoquinoline units may couple to the same amine molecule.

Quantitative Data Summary

The following table summarizes typical yields and observed side products for the amination of substituted halo-heterocycles under various conditions. Note that direct data for a wide range of 6-substituted isoquinoline-1-amines is limited in the literature, so data from analogous systems is also included to provide general guidance.

Starting MaterialAmination MethodCatalyst/LigandBaseSolventTemp (°C)Yield of Aminated Product (%)Major Side Product(s) & Yield (%)Reference
4-chloroquinolineBuchwald-HartwigPd(OAc)₂ / DPEphosKOt-BuDME100-Reduced product (95%)[3]
4-chloroquinolineBuchwald-HartwigPd(OAc)₂ / DPEphosNaOt-BuDME10041Not specified[3]
4-chloroquinolineBuchwald-HartwigPd(OAc)₂ / R-BINAPNaOt-BuDME10047Not specified[3]
4-chloroquinolineBuchwald-HartwigPd(OAc)₂ / CyPFtBuNaOt-BuDME10087Not specified[3]
4-tert-butylpyridineChichibabinNaNH₂Xylene14011Dimer (89%)[1]
4-tert-butylpyridineChichibabinNaNH₂Xylene140 (under N₂ pressure)74Dimer (26%)[1]

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a 6-Substituted 1-Chloroisoquinoline

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 6-substituted 1-chloroisoquinoline (1.0 equiv), the appropriate palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the amine (1.1-1.5 equiv) and the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: General Procedure for Chichibabin Amination of a 6-Substituted Isoquinoline

Caution: Sodium amide is a highly reactive and hazardous reagent. Handle with extreme care in an inert atmosphere.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry solvent (e.g., xylene or toluene).

  • Reagent Addition: Under a positive pressure of nitrogen, carefully add sodium amide (2.0-3.0 equiv).

  • Heating: Heat the suspension to reflux.

  • Substrate Addition: Slowly add a solution of the 6-substituted isoquinoline (1.0 equiv) in the same dry solvent.

  • Reaction: Continue to heat at reflux and monitor the reaction by TLC or LC-MS. The reaction mixture often develops a deep color.

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Visualizations

Buchwald_Hartwig_Amination_Workflow General Workflow for Buchwald-Hartwig Amination cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Start 6-Substituted 1-Haloisoquinoline ReactionVessel Inert Atmosphere (Ar or N₂) Anhydrous Solvent Heat (80-120°C) Start->ReactionVessel Amine Amine Source Amine->ReactionVessel Catalyst Pd Catalyst & Phosphine Ligand Catalyst->ReactionVessel Base Base Base->ReactionVessel Quench Cool & Quench ReactionVessel->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify DesiredProduct 6-Substituted Isoquinoline-1-amine Purify->DesiredProduct SideProduct Byproducts (e.g., Hydrodehalogenation) Purify->SideProduct

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Logic Troubleshooting Logic for Amination Reactions Start Problem with Amination Reaction LowYield Low Yield? Start->LowYield SideProducts Significant Side Products? LowYield->SideProducts Yes NoReaction No/Slow Reaction? LowYield->NoReaction No SideProducts->NoReaction No IdentifyByproducts Identify Byproducts by LC-MS, NMR SideProducts->IdentifyByproducts Yes CheckReagents Check Reagent Quality: - Catalyst/Ligand Activity - Base Strength/Purity - Solvent Anhydrous? NoReaction->CheckReagents Yes OptimizeConditions Optimize Conditions: - Temperature - Concentration - Reaction Time CheckReagents->OptimizeConditions Hydrodehalogenation Hydrodehalogenation? IdentifyByproducts->Hydrodehalogenation Dimerization Dimerization? IdentifyByproducts->Dimerization ChangeLigandBase Change Ligand/Base (e.g., bulky ligand, different base) Hydrodehalogenation->ChangeLigandBase Yes ChangeMethod Consider Alternative Method (e.g., Buchwald vs. Chichibabin) Dimerization->ChangeMethod Yes

Caption: A logical flowchart for troubleshooting common amination reaction issues.

References

Minimizing off-target effects of 6-(Aminomethyl)isoquinolin-1-amine in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Aminomethyl)isoquinolin-1-amine, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of ROCK kinases (ROCK1 and ROCK2).[1][2] By binding to the ATP pocket of the kinase domain, it prevents the phosphorylation of downstream ROCK substrates, thereby inhibiting the signaling pathway.

Q2: What are the known on-target effects of inhibiting the ROCK signaling pathway?

Inhibition of the ROCK pathway by this compound can lead to a variety of cellular effects, including:

  • Changes in cell morphology and cytoskeleton organization: Disruption of stress fibers and focal adhesions.

  • Inhibition of cell migration and invasion. [3][4][5]

  • Induction of smooth muscle relaxation.

  • Increased cell survival in some contexts, particularly in stem cell cultures. [6]

Q3: What are the potential off-target effects of this compound?

Troubleshooting Guides

Problem 1: Inconsistent or no observable phenotype after treatment with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Instability or Degradation Ensure the compound is stored correctly (typically at -20°C or -80°C, protected from light and moisture). Prepare fresh working solutions from a stock solution for each experiment.
Incorrect Compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. The effective concentration can vary significantly between different cell lines.
Low ROCK Activity in the Cell Line Confirm that your cell line expresses ROCK1 and/or ROCK2 at sufficient levels. You can assess this by Western blot. Also, ensure that the ROCK pathway is active under your experimental conditions. Serum starvation followed by stimulation with an agonist like lysophosphatidic acid (LPA) can activate the Rho/ROCK pathway.
Cell Line Insensitivity Some cell lines may be inherently resistant to the effects of ROCK inhibition. Consider using a different cell line that is known to be sensitive to ROCK inhibitors.
Assay-Specific Issues The chosen assay may not be sensitive enough to detect the effects of ROCK inhibition. Try alternative assays to measure on-target effects (e.g., Western blot for pMLC, immunofluorescence for cytoskeletal changes, or a cell migration assay).
Problem 2: High cellular toxicity or unexpected cell death.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Concentration is Too High Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cell line. Use the lowest effective, non-toxic concentration for your experiments.
Off-Target Effects The observed toxicity may be due to the inhibition of other essential kinases. Consider using a structurally different ROCK inhibitor as a control to see if the toxic effect is specific to the chemical scaffold of this compound. Performing a kinome scan can help identify potential off-target kinases.
Solvent Toxicity Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.1%). Run a solvent-only control.
Cell Culture Conditions Suboptimal cell culture conditions (e.g., contamination, nutrient depletion) can exacerbate compound toxicity. Ensure proper aseptic technique and maintain healthy cell cultures.

Quantitative Data

While a comprehensive kinome scan for this compound is not publicly available, the following table summarizes the inhibitory activity of a related isoquinoline-based ROCK inhibitor (Compound 14A from a referenced study) against ROCK and a common off-target kinase, PKA. This data can serve as a reference for the expected selectivity profile.

Target Kinase Inhibitor IC50 (nM) Reference
ROCK1Compound 14A10[1]
ROCK2Compound 14A10[1]
PKACompound 14A>10,000[1]

Note: IC50 values are highly dependent on the assay conditions. Researchers should determine these values in their own experimental setup.

Experimental Protocols

Western Blot Analysis of ROCK Activity (Phospho-Myosin Light Chain 2)

This protocol allows for the assessment of ROCK activity by measuring the phosphorylation of one of its key downstream substrates, Myosin Light Chain 2 (MLC2), at Ser19.

Materials:

  • Cells treated with this compound or vehicle control.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-MLC2 (Ser19) and anti-total-MLC2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[7][8]

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-phospho-MLC2 and anti-total-MLC2) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-MLC2 signal to the total MLC2 signal.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol visualizes the effect of this compound on the actin cytoskeleton.

Materials:

  • Cells grown on glass coverslips and treated with the compound.

  • 4% Paraformaldehyde (PFA) in PBS.

  • 0.1% Triton X-100 in PBS (Permeabilization buffer).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin).

  • DAPI (for nuclear staining).

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[9]

  • Washing: Wash three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[10][11]

  • Washing: Wash three times with PBS.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Phalloidin Staining: Incubate with fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) for 30-60 minutes at room temperature in the dark.

  • Washing: Wash three times with PBS.

  • Nuclear Staining: Incubate with DAPI for 5 minutes.

  • Washing: Wash three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the actin cytoskeleton using a fluorescence microscope.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on directional cell migration.

Materials:

  • Confluent cell monolayer in a multi-well plate.

  • Pipette tip (p200 or p1000) or a scratch-making tool.

  • Culture medium with and without the compound.

  • Microscope with a camera.

  • Image analysis software.

Procedure:

  • Create a Wound: Create a "scratch" in a confluent cell monolayer with a sterile pipette tip.[12]

  • Wash: Gently wash the cells with PBS to remove dislodged cells.

  • Treatment: Add fresh culture medium containing either the this compound or vehicle control.

  • Image Acquisition (Time 0): Immediately acquire images of the wound at multiple defined locations.

  • Incubation: Incubate the cells for a period that allows for significant migration in the control group (e.g., 12-24 hours).

  • Image Acquisition (Time X): Acquire images at the same locations as in step 4.

  • Analysis: Measure the area of the wound at time 0 and time X using image analysis software. Calculate the percentage of wound closure for both treated and control groups.

Visualizations

ROCK Signaling Pathway

The following diagram illustrates the canonical ROCK signaling pathway, which is the primary target of this compound.

ROCK_Signaling_Pathway GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK (ROCK1/ROCK2) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIMK ROCK->LIMK Phosphorylates pMLC p-MLC MLCP->pMLC Dephosphorylates MLC->pMLC Stress_Fibers Stress Fiber Formation & Contraction pMLC->Stress_Fibers pLIMK p-LIMK LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin Phosphorylates pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Actin_Polymerization Actin Polymerization pCofilin->Actin_Polymerization Inhibits Inhibitor This compound Inhibitor->ROCK Inhibits

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Troubleshooting Inconsistent Results

This diagram outlines a logical workflow for troubleshooting inconsistent experimental outcomes when using this compound.

Troubleshooting_Workflow Start Inconsistent/No Phenotype Observed Check_Compound Verify Compound Integrity & Concentration Start->Check_Compound Dose_Response Perform Dose-Response Experiment Check_Compound->Dose_Response If compound is stable Check_Cells Assess Cell Line Characteristics Dose_Response->Check_Cells If optimal concentration is determined Problem_Solved Problem Resolved Dose_Response->Problem_Solved If concentration was the issue ROCK_Expression Check ROCK1/2 Expression (Western Blot) Check_Cells->ROCK_Expression Pathway_Activity Confirm ROCK Pathway Activity ROCK_Expression->Pathway_Activity If expression is confirmed Check_Assay Evaluate Assay Sensitivity Pathway_Activity->Check_Assay If pathway is active Pathway_Activity->Problem_Solved If pathway activation was the issue Alternative_Assay Try Alternative Assays Check_Assay->Alternative_Assay If assay is not sensitive Alternative_Assay->Problem_Solved

References

Technical Support Center: Improving Pharmacokinetic Properties of 6-(Aminomethyl)isoquinolin-1-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the pharmacokinetic (PK) properties of 6-(aminomethyl)isoquinolin-1-amine analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of your compounds.

Issue Potential Cause Recommended Action
Low Oral Bioavailability Poor aqueous solubility: The compound does not dissolve sufficiently in the gastrointestinal (GI) tract for absorption.- Salt formation: Investigate different salt forms to improve solubility and dissolution rate.- Formulation strategies: Explore the use of solubilizing agents, such as surfactants or cyclodextrins, in the formulation.[1][2]- Particle size reduction: Micronization or nanomilling can increase the surface area for dissolution.
High first-pass metabolism: The compound is extensively metabolized in the gut wall or liver before reaching systemic circulation.- Identify metabolic soft spots: Conduct metabolite identification studies to pinpoint labile positions on the molecule.- Structural modification: Modify the chemical structure at the site of metabolism to block or slow down the metabolic process. This could involve introducing electron-withdrawing groups or bulky substituents.
Efflux by transporters: The compound is actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).- In vitro transporter assays: Use Caco-2 or MDCK cell lines expressing relevant transporters to determine if your compound is a substrate.- Co-administration with inhibitors: In preclinical models, co-dosing with a known P-gp inhibitor can help confirm efflux as a limiting factor.
High Clearance Rapid hepatic metabolism: The compound is quickly metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).- Microsomal stability assay: Determine the in vitro intrinsic clearance in liver microsomes from different species, including human.[3]- Hepatocyte stability assay: Use primary hepatocytes to assess both Phase I and Phase II metabolism.- Structure-Activity Relationship (SAR) studies: Synthesize and test analogs with modifications designed to reduce metabolic liability.
Renal clearance: The compound is efficiently eliminated by the kidneys.- Assess physicochemical properties: High polarity and low protein binding can favor renal clearance.- In vivo studies: Measure the amount of unchanged drug excreted in urine in animal models.
Poor In Vitro-In Vivo Correlation (IVIVC) Differences in metabolic pathways: The in vitro systems (e.g., microsomes) may not fully recapitulate the metabolic pathways observed in vivo.- Use of hepatocytes: Hepatocytes contain a broader range of metabolic enzymes and cofactors compared to microsomes.- Consider extrahepatic metabolism: Investigate metabolism in other tissues, such as the intestine or kidney, if hepatic clearance does not explain the in vivo observations.
Transporter effects: The contribution of transporters to disposition is not accounted for in simple in vitro metabolism assays.- Integrate transporter data: Combine data from permeability and transporter assays with metabolism data to build more predictive models.

Frequently Asked Questions (FAQs)

1. What are the initial in vitro ADME assays I should perform for my this compound analogs?

A standard initial screening panel should include:

  • Aqueous Solubility: To assess the dissolution potential.

  • LogD7.4: To understand the lipophilicity at physiological pH, which influences permeability and metabolism.

  • Microsomal Stability: To get an early read on metabolic clearance by Phase I enzymes.

  • Caco-2 Permeability: To evaluate intestinal permeability and identify potential efflux liabilities.

  • Plasma Protein Binding: To determine the fraction of unbound drug, which is the pharmacologically active portion.

2. My compound is a ROCK inhibitor. How does this target class typically influence pharmacokinetic properties?

While the specific target does not dictate PK properties, many kinase inhibitors, including ROCK inhibitors, are designed to be ATP-competitive and often possess characteristics that can lead to PK challenges, such as high lipophilicity and potential for off-target metabolism. Early assessment of ADME properties is crucial.[4][5]

3. What are the common metabolic pathways for isoquinoline-based compounds?

Isoquinoline derivatives can undergo various metabolic transformations, including:

  • Oxidation: Hydroxylation of the aromatic rings or alkyl side chains, often mediated by CYP enzymes.

  • N-dealkylation: If alkyl groups are present on the nitrogen atoms.

  • Conjugation (Phase II): Glucuronidation or sulfation of hydroxylated metabolites.

4. How can I reduce the clearance of my lead compound?

Strategies to reduce clearance include:

  • Blocking sites of metabolism: Introduce metabolically stable groups (e.g., fluorine) at positions identified as metabolic hot spots.

  • Modulating electronics: Introduce electron-withdrawing groups to decrease the susceptibility of aromatic rings to oxidation.

  • Increasing plasma protein binding: This can reduce the unbound fraction available for metabolism and clearance, but a balance must be struck to maintain efficacy.

5. What are some formulation strategies to improve the oral absorption of basic compounds like this compound analogs?

For basic compounds that may have pH-dependent solubility, formulation approaches can include:

  • Use of acidic excipients: To create a more acidic microenvironment in the solid dosage form, promoting dissolution.

  • Amorphous solid dispersions: To improve the dissolution rate by preventing crystallization.

  • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can enhance solubility and absorption.[2]

Data Presentation

The following tables present representative pharmacokinetic data for a series of hypothetical this compound analogs. This data is for illustrative purposes to guide the interpretation of experimental results.

Table 1: In Vitro ADME Properties of this compound Analogs

CompoundAqueous Solubility (µM)LogD7.4Human Microsomal Stability (t½, min)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Human Plasma Protein Binding (%)
Parent 502.5151.285
Analog A 1502.1450.870
Analog B 253.8105.595
Analog C 802.8>602.190

Table 2: In Vivo Pharmacokinetic Parameters of this compound Analogs in Rats (10 mg/kg Oral Dose)

CompoundCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Oral Bioavailability (%)Clearance (mL/min/kg)
Parent 2501.08001550
Analog A 4000.512003530
Analog B 1502.09001265
Analog C 3501.515005015

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are provided below.

Microsomal Stability Assay

Objective: To determine the rate of metabolism of a compound by liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.

  • Add the test compound to the incubation mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (acetonitrile with internal standard) to stop the reaction.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify its potential as a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound stock solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (at a final concentration of, e.g., 10 µM) to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B).

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the percentage of a compound that is bound to plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device

  • Dialysis membrane (e.g., 8 kDa MWCO)

  • Plasma (human, rat, mouse)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Test compound stock solution

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Spike the test compound into plasma at the desired concentration.

  • Add the plasma containing the test compound to one chamber of the RED device and PBS to the other chamber.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • After incubation, take samples from both the plasma and the buffer chambers.

  • Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample) to ensure equivalent analytical performance.

  • Analyze the concentration of the test compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

Visualizations

Signaling Pathway: General Kinase Inhibitor Action

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase (e.g., ROCK) Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation GeneExpression Gene Expression (Cell Proliferation, etc.) PhosphoSubstrate->GeneExpression Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->Kinase Inhibition

Caption: General signaling pathway illustrating the mechanism of action for a kinase inhibitor.

Experimental Workflow: In Vitro ADME Screening

ADME_Workflow start Synthesized Analogs solubility Aqueous Solubility Assay start->solubility logd LogD7.4 Determination start->logd stability Microsomal Stability Assay start->stability permeability Caco-2 Permeability Assay start->permeability ppb Plasma Protein Binding Assay start->ppb data_analysis Data Analysis and PK Profile Assessment solubility->data_analysis logd->data_analysis stability->data_analysis permeability->data_analysis ppb->data_analysis lead_optimization Lead Optimization (SAR) data_analysis->lead_optimization Unfavorable PK in_vivo In Vivo PK Studies data_analysis->in_vivo Favorable PK lead_optimization->start

Caption: A typical experimental workflow for in vitro ADME screening of new chemical entities.

Logical Relationship: Factors Influencing Oral Bioavailability

Bioavailability_Factors cluster_compound Compound Properties cluster_physiological Physiological Factors Solubility Aqueous Solubility Absorption Drug Absorption Solubility->Absorption Permeability Membrane Permeability Permeability->Absorption Stability Chemical & Metabolic Stability Stability->Absorption GITract GI Tract Conditions (pH, Motility) GITract->Absorption Metabolism First-Pass Metabolism (Gut Wall & Liver) Metabolism->Absorption Transporters Efflux/Uptake Transporters Transporters->Absorption Bioavailability Oral Bioavailability Absorption->Bioavailability

References

Technical Support Center: Scale-Up Production of 6-(Aminomethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 6-(Aminomethyl)isoquinolin-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A common and scalable synthetic approach starts from commercially available 6-bromoisoquinoline. The synthesis involves three key transformations:

  • Amination: Introduction of the amino group at the 1-position.

  • Cyanation: Introduction of a cyano group at the 6-position via a palladium-catalyzed cross-coupling reaction.

  • Reduction: Reduction of the nitrile to the primary amine.

Q2: What are the main challenges in the scale-up production of this molecule?

The primary challenges include:

  • Chemoselectivity: The molecule has two primary amine groups with different reactivities (an aromatic amine at C1 and a benzylic amine at C6-methyl). This can lead to side reactions if not properly managed.

  • Purification: The high polarity of the final compound and the presence of two basic centers can make purification by chromatography challenging on a large scale. Crystallization and salt formation are often preferred methods.

  • Handling of Reagents: The synthesis may involve hazardous reagents such as cyanides and high-pressure hydrogenation, requiring special handling and equipment for large-scale operations.

  • Side Reactions: Each step of the synthesis has the potential for side reactions, which can impact yield and purity.

Q3: Are there any specific safety precautions to consider during scale-up?

Yes, several safety precautions are crucial:

  • Cyanide Handling: If using reagents like zinc cyanide, appropriate safety measures must be in place to avoid exposure to highly toxic hydrogen cyanide gas, which can be liberated in the presence of acid.

  • High-Pressure Hydrogenation: This step should be conducted in a specialized high-pressure reactor (autoclave) with appropriate monitoring of pressure and temperature. The catalyst used (e.g., Raney Nickel) can be pyrophoric and must be handled with care.

  • Exothermic Reactions: Some steps, like amination, can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.

Troubleshooting Guides

Synthesis and Purity Issues

Problem 1.1: Low yield in the amination of 6-bromoisoquinolin-1-amine precursor.

  • Possible Cause A: Incomplete Reaction. The reaction of 6-bromoisoquinoline with an aminating agent (e.g., ammonia or an ammonia equivalent) may be equilibrium-limited or slow.

    • Solution: Increase reaction temperature and pressure (using an autoclave). Use a catalyst such as copper(II) sulfate to facilitate the reaction. Monitor the reaction progress by HPLC to ensure it goes to completion.

  • Possible Cause B: Side Reactions. At high temperatures, side reactions such as the formation of hydroxylated impurities may occur.

    • Solution: Optimize the reaction temperature and time. A lower temperature for a longer duration might improve selectivity.

Problem 1.2: Incomplete conversion during the cyanation of 6-bromo-isoquinolin-1-amine.

  • Possible Cause A: Catalyst Deactivation. The palladium catalyst used in the cyanation reaction can be sensitive to impurities and may deactivate over time.

    • Solution: Use a higher catalyst loading or a more robust catalyst system (e.g., with a specific ligand like dppf). Ensure all reagents and solvents are of high purity and are deoxygenated.

  • Possible Cause B: Insufficient Reagent. The cyanide source (e.g., zinc cyanide) may not be fully soluble or reactive.

    • Solution: Use a phase-transfer catalyst to improve the solubility and reactivity of the cyanide salt. Ensure anhydrous conditions, as water can hydrolyze the cyanide and affect the reaction.

Problem 1.3: Formation of secondary amines and other byproducts during the reduction of the nitrile.

  • Possible Cause A: Over-reduction or side reactions. Catalytic hydrogenation of nitriles can sometimes lead to the formation of secondary amines through the reaction of the intermediate imine with the primary amine product.

    • Solution: The addition of ammonia or a base during the hydrogenation can suppress the formation of secondary amines. Optimize the catalyst, solvent, temperature, and pressure. Raney Nickel is often used for this transformation.

  • Possible Cause B: Catalyst Poisoning. The starting material or solvent may contain impurities that poison the catalyst.

    • Solution: Purify the nitrile intermediate before hydrogenation. Use a high-purity, hydrogenation-grade solvent.

Purification and Isolation Challenges

Problem 2.1: Difficulty in purifying the final product by column chromatography.

  • Possible Cause: The high polarity of the diamine causes it to streak on silica gel, leading to poor separation and low recovery.

    • Solution: Avoid silica gel chromatography for the final product on a large scale. Instead, focus on purification through crystallization. Consider using a different stationary phase like alumina if chromatography is unavoidable.

Problem 2.2: The final product does not crystallize easily.

  • Possible Cause A: Presence of impurities. Even small amounts of impurities can inhibit crystallization.

    • Solution: Treat the crude product with activated carbon to remove colored impurities. Perform a solvent screen to find a suitable solvent or solvent mixture for crystallization.

  • Possible Cause B: The free base is an oil or has low crystallinity.

    • Solution: Convert the diamine to a salt (e.g., hydrochloride or sulfate). Salts often have higher melting points and better crystallinity than the corresponding free bases. This can also aid in purification as the salt may precipitate from a solution in which the impurities remain dissolved.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of this compound

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Amination of 6-bromoisoquinoline6-bromoisoquinoline, Ammonia, Copper(II) sulfateWater190685
2Cyanation of 6-bromo-1-aminoisoquinoline6-bromo-1-aminoisoquinoline, Zn(CN)₂, Pd(dppf)Cl₂DMF1201270-80
3Reduction of 6-cyano-1-aminoisoquinoline6-cyano-1-aminoisoquinoline, Raney Ni, H₂Methanol/Ammonia50880-90

Note: The data in this table is representative and may need to be optimized for specific scale-up conditions.

Experimental Protocols

Protocol 1: Synthesis of 6-Aminoisoquinoline (Precursor)

  • Charge a high-pressure autoclave with 6-bromoisoquinoline (1.0 eq), copper(II) sulfate pentahydrate (0.2 eq), and a 28% aqueous ammonia solution.

  • Seal the autoclave and heat the mixture to 190 °C with stirring.

  • Maintain the temperature and stirring for 6 hours.

  • Cool the reactor to room temperature and carefully vent any excess pressure.

  • Pour the reaction mixture into a 10% aqueous sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Protocol 2: Catalytic Hydrogenation of 6-Cyano-1-aminoisoquinoline

  • In a high-pressure hydrogenation vessel, add 6-cyano-1-aminoisoquinoline (1.0 eq) and a slurry of Raney Nickel (approx. 10% w/w) in methanol saturated with ammonia.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the mixture to 50 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Raney Nickel can be pyrophoric and the filter cake should not be allowed to dry.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizations

experimental_workflow cluster_0 Synthesis Pathway 6-Bromoisoquinoline 6-Bromoisoquinoline Amination Amination 6-Bromoisoquinoline->Amination NH₃, CuSO₄ 6-Bromo-1-aminoisoquinoline 6-Bromo-1-aminoisoquinoline Amination->6-Bromo-1-aminoisoquinoline Cyanation Cyanation 6-Bromo-1-aminoisoquinoline->Cyanation Zn(CN)₂, Pd catalyst 6-Cyano-1-aminoisoquinoline 6-Cyano-1-aminoisoquinoline Cyanation->6-Cyano-1-aminoisoquinoline Reduction Reduction 6-Cyano-1-aminoisoquinoline->Reduction H₂, Raney Ni This compound This compound Reduction->this compound

Caption: Proposed synthetic workflow for this compound.

troubleshooting_logic cluster_1 Troubleshooting: Low Yield in Final Reduction Step start Low Yield of Final Product check_purity Check Purity of Nitrile Intermediate start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No increase_catalyst Increase Catalyst Loading or Reaction Time/Pressure incomplete_reaction->increase_catalyst Yes optimize_conditions Optimize Conditions (e.g., add ammonia) side_products->optimize_conditions Yes purify_intermediate Purify Nitrile Intermediate side_products->purify_intermediate No end Improved Yield increase_catalyst->end optimize_conditions->end purify_intermediate->incomplete_reaction

Caption: A logical troubleshooting guide for low yield in the final reduction step.

signaling_pathway cluster_2 Chemoselectivity Challenge reactant Intermediate with two reactive sites reagent Electrophilic Reagent reactant->reagent protecting_group Introduce Protecting Group on more reactive site reactant->protecting_group desired_product Desired Product (Reaction at more reactive site) reagent->desired_product Path A (Desired) side_product Side Product (Reaction at less reactive site) reagent->side_product Path B (Undesired) reaction_on_pg Reaction on protected intermediate protecting_group->reaction_on_pg deprotection Remove Protecting Group reaction_on_pg->deprotection final_product Desired Product deprotection->final_product

Caption: Logical relationship for addressing chemoselectivity issues using a protecting group strategy.

Identifying and removing impurities from 6-(Aminomethyl)isoquinolin-1-amine samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Aminomethyl)isoquinolin-1-amine. The following sections offer guidance on identifying and removing common impurities from your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might find in my this compound sample?

A1: Impurities in your sample can generally be categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the synthetic route used to prepare the compound. They can include unreacted starting materials, intermediates, byproducts, and residual reagents. For example, if your synthesis involves the reduction of a nitrile, you might find unreacted nitrile or over-reduced byproducts.

  • Degradation Products: These impurities form when the sample is exposed to stress conditions such as heat, light, humidity, acid, base, or oxidation. Forced degradation studies are often performed to intentionally produce and identify these potential degradants.

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed can remain in the final product.

Q2: What analytical techniques are recommended for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the main compound from its impurities. When coupled with a mass spectrometer (LC-MS), it can provide information about the molecular weight of the impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main compound and any impurities present in significant amounts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.

Q3: How can I remove these impurities from my this compound sample?

A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities from solid samples. The selection of an appropriate solvent system is crucial for successful purification.

  • Column Chromatography: This technique is used to separate the desired compound from impurities based on their differential adsorption to a stationary phase. For basic compounds like your amine, specialized columns or mobile phase additives may be necessary to achieve good separation.

Q4: My this compound is a ROCK inhibitor. Where can I find more information about its biological context?

A4: this compound and its derivatives are known to be inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK). The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction.[1][2][3][4][5] A diagram of this pathway is provided in the "Visualizations" section below.

Troubleshooting Guides

Problem 1: Unexpected peaks are observed in the HPLC chromatogram of my sample.
  • Possible Cause 1: Process-Related Impurities.

    • Troubleshooting: Review the synthetic route used to prepare your compound. Consider potential side reactions and incomplete reactions that could lead to byproducts. A patent for the synthesis of the related precursor, 6-aminoisoquinoline, identifies several potential impurities, including chlorinated isoquinoline derivatives and other positional isomers of aminoisoquinoline.[6]

    • Solution: If starting materials or known byproducts are available, run them as standards in your HPLC analysis to confirm the identity of the impurity peaks.

  • Possible Cause 2: Degradation of the Sample.

    • Troubleshooting: Your compound may be degrading under the analysis conditions or during storage. Amines can be susceptible to oxidation.

    • Solution: Perform a forced degradation study by subjecting your sample to heat, light, acid, base, and oxidizing conditions to see if any of the observed impurity peaks increase. This will help you identify degradation products and establish the stability of your compound.

Problem 2: Poor separation of the main peak and impurity peaks during HPLC analysis.
  • Possible Cause: Suboptimal HPLC Method.

    • Troubleshooting: The column, mobile phase, or gradient profile may not be suitable for your compound and its impurities.

    • Solution: Develop a stability-indicating HPLC method. A general starting point for isoquinoline derivatives is a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Adjusting the pH of the mobile phase can significantly impact the retention and peak shape of basic compounds. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can also improve peak shape.[7]

Problem 3: Difficulty in purifying the compound using standard silica gel column chromatography.
  • Possible Cause: Strong interaction of the basic amine with the acidic silica gel.

    • Troubleshooting: Basic compounds can bind strongly to the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing peaks, and even decomposition of the compound on the column.

    • Solution 1: Use of Mobile Phase Additives. Add a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent system (e.g., dichloromethane/methanol). This will help to neutralize the acidic sites on the silica and improve the elution of your compound.[8]

    • Solution 2: Use an Alternative Stationary Phase. Consider using an amine-functionalized silica column or basic alumina, which are less acidic and more suitable for the purification of basic compounds.

Problem 4: The compound "oils out" or does not crystallize during recrystallization.
  • Possible Cause: Inappropriate solvent system.

    • Troubleshooting: The chosen solvent may be too good a solvent for your compound at both high and low temperatures, or it may be a poor solvent even when hot.

    • Solution: Systematically screen for a suitable recrystallization solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent), and the two solvents must be miscible. Common solvent pairs for recrystallization include ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane. For amines that are difficult to crystallize, attempting to crystallize the salt form (e.g., by adding HCl) can sometimes be effective.

Experimental Protocols

General Protocol for Impurity Identification by HPLC-MS

This is a general starting method and will likely require optimization for your specific sample.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+).

Parameter Value
ColumnC18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A10 mM Ammonium Acetate, pH 5.0
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV (254 nm) and MS (ESI+)
General Protocol for Purification by Column Chromatography

This protocol provides two options for purifying basic amines.

Option A: Standard Silica Gel with a Basic Additive

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A common system is a gradient of methanol in dichloromethane.

  • Additive: Add 0.1-1% triethylamine or ammonia to the eluent to improve peak shape and recovery.

  • Procedure: a. Dry-load the crude sample onto a small amount of silica gel. b. Pack the column with silica gel in the initial, low-polarity eluent. c. Load the sample onto the top of the column. d. Elute the column with a gradually increasing concentration of the polar solvent. e. Collect fractions and analyze by TLC or HPLC to identify the pure product.

Option B: Amine-Functionalized Silica Gel

  • Stationary Phase: Amine-functionalized silica gel.

  • Eluent System: A less polar solvent system, such as a gradient of ethyl acetate in hexanes, can often be used. No basic additive is typically required.

  • Procedure: Follow the same procedure as for standard silica gel chromatography.

Parameter Option A Option B
Stationary Phase Silica GelAmine-Functionalized Silica Gel
Typical Eluent Dichloromethane/MethanolHexane/Ethyl Acetate
Additive 0.1-1% Triethylamine or AmmoniaNone
General Protocol for Purification by Recrystallization
  • Solvent Selection: a. Place a small amount of your crude sample into several test tubes. b. Add a small amount of a different solvent to each tube. Good starting solvents to test include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene. c. Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature. d. Heat the test tubes. A good solvent will dissolve the compound when hot. e. Allow the dissolved samples to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

  • Procedure: a. Dissolve the crude sample in the minimum amount of the chosen hot solvent. b. If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. c. Filter the hot solution to remove any insoluble impurities and the charcoal. d. Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals. e. Further cool the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Impurity Identification cluster_purification Purification cluster_final Final Product start Crude this compound hplc HPLC-MS Analysis start->hplc Analyze nmr NMR Spectroscopy start->nmr gcms GC-MS (for residual solvents) start->gcms recrystallization Recrystallization hplc->recrystallization Purify column Column Chromatography hplc->column pure_product Pure this compound recrystallization->pure_product Isolate column->pure_product rock_signaling_pathway rhoa RhoA-GTP rock ROCK1 / ROCK2 rhoa->rock Activates limk LIMK rock->limk Phosphorylates mlcp MLC Phosphatase rock->mlcp Phosphorylates (Inactivates) mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates compound This compound compound->rock Inhibits cofilin Cofilin limk->cofilin Phosphorylates (Inactivates) actin Actin Stress Fibers cofilin->actin Regulates Polymerization mlcp->mlc Dephosphorylates contraction Cell Contraction mlc->contraction Promotes

References

Technical Support Center: Optimizing a 6-(Aminomethyl)isoquinolin-1-amine Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers synthesizing a 6-(aminomethyl)isoquinolin-1-amine library. The content is designed for professionals in drug development and chemical research.

General Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues during the synthesis of the target library.

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Impurities) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_byproducts Characterize Byproducts (LC-MS, NMR) start->analyze_byproducts modify_protocol Modify Synthetic Protocol check_reagents->modify_protocol check_conditions->modify_protocol analyze_byproducts->modify_protocol purification Optimize Purification (Chromatography, Recrystallization) success Successful Synthesis purification->success modify_protocol->purification

Caption: General troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step synthesis of a this compound library. A plausible synthetic route is proposed to frame the troubleshooting context:

  • Sonogashira Coupling: Introduction of an alkyne at the 6-position of a suitable isoquinoline precursor.

  • Reduction of the Alkyne/Nitrile: Conversion of the alkyne to an aminomethyl group, potentially via a nitrile intermediate.

  • Buchwald-Hartwig Amination: Installation of the 1-amine group.

Part 1: Sonogashira Coupling

Q1: I am observing low to no conversion of my 6-bromoisoquinoline starting material during the Sonogashira coupling with a terminal alkyne.

A1:

Potential CauseRecommended Solution
Catalyst Inactivity Ensure you are using a fresh, high-quality palladium catalyst and copper(I) co-catalyst. Pre-catalysts can sometimes be more reliable.[1] Consider preparing the active Pd(0) species in situ if using a Pd(II) source.
Base Incompatibility The choice of base is crucial. An amine base like triethylamine or diisopropylethylamine is commonly used.[2] Ensure the base is dry and of sufficient strength to deprotonate the terminal alkyne.
Solvent Issues Use anhydrous, degassed solvents (e.g., THF, dioxane, toluene) to prevent catalyst deactivation and unwanted side reactions.[3]
Atmosphere Control The reaction is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[2]
Inhibitors The presence of water or other impurities can inhibit the catalytic cycle. Ensure all reagents and glassware are thoroughly dried.

Q2: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) byproducts.

A2:

Potential CauseRecommended Solution
Presence of Oxygen Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas.[2]
High Copper Concentration While catalytic copper(I) is beneficial, high concentrations can promote homocoupling. Try reducing the amount of the copper co-catalyst or consider a copper-free Sonogashira protocol.[2]
Incorrect Reaction Temperature Running the reaction at the lowest effective temperature can help minimize side reactions. Room temperature is often sufficient.[2]

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Caption: Troubleshooting logic for Sonogashira coupling.

Part 2: Reduction of a Nitrile to a Primary Amine

Assuming the Sonogashira product is converted to a 6-(cyanomethyl)isoquinoline, the next key step is the reduction to the desired aminomethyl group.

Q3: My nitrile reduction is resulting in a mixture of primary, secondary, and tertiary amines.

A3:

Potential CauseRecommended Solution
Reaction Mechanism The intermediate imine can react with the primary amine product, leading to over-alkylation.[4][5]
Catalytic Hydrogenation Conditions When using catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), the addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts.[4]
Choice of Reducing Agent Strong hydride reagents like LiAlH₄ are effective. Ensure a proper workup to quench the reaction and isolate the primary amine. Borane reagents such as BH₃-THF or BH₃-SMe₂ are also good alternatives.[4]

Q4: The reduction of my nitrile is slow and incomplete.

A4:

Potential CauseRecommended Solution
Catalyst Poisoning If using catalytic hydrogenation, ensure the substrate is free of impurities (e.g., sulfur compounds) that can poison the catalyst.
Insufficient Reducing Agent Ensure at least a stoichiometric amount of the reducing agent is used. For hydride reductions, an excess is often necessary.
Reaction Temperature Some reductions, particularly with borane reagents, may require heating to proceed at a reasonable rate.[4] However, for catalytic hydrogenations, higher temperatures can sometimes promote side reactions.
Part 3: Buchwald-Hartwig Amination

Q5: I am struggling with low yields in the Buchwald-Hartwig amination of my 1-chloro or 1-bromoisoquinoline substrate.

A5:

Potential CauseRecommended Solution
Ligand Choice The choice of phosphine ligand is critical. For challenging substrates, consider screening a variety of ligands (e.g., Xantphos, JohnPhos).[6][7]
Base Strength A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[7] The choice of base can also influence functional group tolerance.[1]
Catalyst Deactivation Amines can act as ligands for palladium, potentially deactivating the catalyst. Adding a slight excess of the phosphine ligand relative to the palladium source can help mitigate this.[1]
Aryl Halide Reactivity Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig couplings.[8] If starting with a chloride, you may need more forcing conditions (higher temperature, longer reaction time, more active catalyst system).

Q6: I am observing significant byproduct formation, such as hydrodehalogenation or biaryl coupling.

A6:

Potential CauseRecommended Solution
Side Reactions of the Catalytic Cycle β-hydride elimination can lead to hydrodehalogenation. The choice of ligand can influence the rates of desired versus undesired pathways.[9]
Reaction Temperature and Time Prolonged reaction times at high temperatures can increase the likelihood of byproduct formation. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Purity of Reagents Ensure all reagents, especially the solvent and base, are pure and anhydrous. Water can lead to the formation of phenol byproducts.[1]

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problem -> cause1; problem -> cause2; problem -> cause3; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; } Caption: Troubleshooting guide for Buchwald-Hartwig amination.

Detailed Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of 6-Bromoisoquinoline
  • To an oven-dried Schlenk flask, add 6-bromoisoquinoline (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).
  • Evacuate and backfill the flask with argon three times.
  • Add anhydrous, degassed triethylamine (3.0 equiv) and anhydrous, degassed THF (0.1 M solution based on the 6-bromoisoquinoline).
  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.
  • Stir the reaction mixture at room temperature for4-12 hours, monitoring by TLC or LC-MS.
  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.
  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Reduction of a 6-(Cyanomethyl)isoquinoline
  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of 6-(cyanomethyl)isoquinoline (1.0 equiv) in anhydrous THF (0.1 M).
  • Cool the solution to 0 °C in an ice bath.
  • Slowly add LiAlH₄ (2.0-3.0 equiv) portion-wise.
  • Allow the reaction to warm to room temperature and then heat to reflux for2-4 hours, monitoring by TLC or LC-MS.
  • After completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
  • Stir the resulting suspension vigorously for30 minutes, then filter through celite, washing the filter cake with ethyl acetate.
  • Concentrate the filtrate under reduced pressure to yield the crude amine.
  • Purify as necessary, often by column chromatography using a polar solvent system (e.g., DCM/MeOH with a small amount of triethylamine).
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 1-Chloro-6-(aminomethyl)isoquinoline (protected)

Note: The aminomethyl group should be protected (e.g., as a Boc-carbamate) prior to this step to prevent self-coupling.

  • To an oven-dried Schlenk tube, add the protected1-chloro-6-(aminomethyl)isoquinoline (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.05 equiv), and Cs₂CO₃ (1.5 equiv).
  • Evacuate and backfill the tube with argon three times.
  • Add anhydrous, degassed dioxane (0.1 M).
  • Add the desired primary or secondary amine (1.2 equiv).
  • Seal the tube and heat the reaction mixture to 100-120 °C for12-24 hours, monitoring by LC-MS.
  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
  • Wash the filtrate with water and then brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.
  • Deprotect the aminomethyl group under appropriate conditions (e.g., TFA in DCM for a Boc group).

References

Technical Support Center: Enhancing Cell Permeability of 6-(Aminomethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the cell permeability of 6-(Aminomethyl)isoquinolin-1-amine.

I. Troubleshooting Guides

This section addresses specific issues users might encounter and provides actionable solutions.

1. Issue: Low Cellular Uptake or Activity in Cell-Based Assays

Possible Cause: Poor cell permeability of this compound due to its hydrophilic nature. The compound has a low calculated octanol-water partition coefficient (XLogP3) of 0.8, indicating a preference for aqueous environments over lipid membranes.[1]

Troubleshooting Steps:

  • Chemical Modification to Increase Lipophilicity:

    • Prodrug Approach: Masking one or both of the primary amine groups can significantly increase lipophilicity and enhance passive diffusion across the cell membrane.[2][3] Once inside the cell, the masking groups are designed to be cleaved by intracellular enzymes, releasing the active parent compound.

      • Acylation: Introduce an acyl group (e.g., acetyl, pivaloyl) to one of the amine functionalities.

      • Carbamate Formation: Convert the primary amine to a carbamate.

      • Amide Linkage: Couple a lipophilic carboxylic acid to the aminomethyl group.

    • N-Alkylation: Introducing small alkyl groups to the amine functions can increase lipophilicity, but this may also affect the compound's biological activity and should be approached with caution.

  • Formulation Strategies:

    • Use of Permeation Enhancers: Non-toxic, transient permeation enhancers can be employed in in vitro experiments to facilitate compound uptake.

    • Liposomal Formulation: Encapsulating the compound in liposomes can aid its delivery across the cell membrane.

2. Issue: High Efflux Ratio Observed in Caco-2 or MDCK Assays

Possible Cause: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell, reducing its intracellular concentration.[4][5][6][7]

Troubleshooting Steps:

  • Co-incubation with Efflux Pump Inhibitors:

    • Perform the Caco-2 or MDCK permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP).[5][6] A significant decrease in the efflux ratio (B-A/A-B permeability) in the presence of an inhibitor confirms that the compound is a substrate for that specific transporter.

  • Structural Modification to Reduce Transporter Recognition:

    • Slight modifications to the structure of this compound may reduce its affinity for efflux transporters. This often involves iterative medicinal chemistry efforts.

3. Issue: Inconsistent or Non-Reproducible Permeability Data

Possible Cause: Variability in experimental conditions or assay integrity.

Troubleshooting Steps:

  • Verify Monolayer Integrity: In Caco-2 and MDCK assays, ensure the integrity of the cell monolayer before and after the experiment. This can be done by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[8]

  • Control Compound Performance: Always include well-characterized high and low permeability control compounds in your assays to validate the experimental setup.

  • Ensure Compound Solubility: Poor solubility of the test compound in the assay buffer can lead to inaccurate permeability measurements. Confirm the compound's solubility at the tested concentration.

  • Standardize Protocols: Adhere strictly to a validated and standardized experimental protocol to minimize variability between experiments.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that may limit its cell permeability?

A1: The primary limiting factor is its low lipophilicity. Key properties are summarized in the table below:

PropertyValueImplication for Permeability
Molecular Weight 173.21 g/mol [1]Favorable (within Lipinski's Rule of 5)
XLogP3 0.8[1]Low lipophilicity, suggests poor passive diffusion
Hydrogen Bond Donors 3[1]Within Lipinski's Rule of 5, but contributes to hydrophilicity
Hydrogen Bond Acceptors 3[1]Within Lipinski's Rule of 5
Polar Surface Area 64.9 Ų[1]Moderate, but combined with low LogP, can hinder permeability

Q2: Which experimental assays are recommended to assess the cell permeability of this compound and its derivatives?

A2: A tiered approach using the following assays is recommended:

AssayPrincipleInformation GainedThroughput
PAMPA Parallel Artificial Membrane Permeability AssayPredicts passive diffusion across an artificial lipid membrane.[9][10]High
Caco-2 Permeability Assay Human colon adenocarcinoma cell line forming a monolayer that mimics the intestinal epithelium.Provides information on passive and active transport, including efflux.[4][5][6][7][11]Medium
MDCK Permeability Assay Madin-Darby Canine Kidney cell line. Often transfected with specific transporters (e.g., MDCK-MDR1 for P-gp).Useful for studying the involvement of specific efflux transporters.[7][12][13][14]Medium

Q3: What are some potential cellular uptake mechanisms for isoquinoline-based compounds?

A3: Besides passive diffusion, several active transport and endocytic pathways could be involved:

  • Solute Carrier (SLC) Transporters: Some isoquinoline alkaloids are known to be substrates for SLC transporters, which can facilitate their uptake into cells.[13][15][16][17][18] The specific SLC transporters involved would need to be experimentally determined.

  • Endocytosis: For larger derivatives or formulations (e.g., liposomes), endocytic pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis might play a role in cellular entry.[1][9][19][20]

III. Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard PAMPA procedures.[9][10]

  • Materials:

    • 96-well donor and acceptor plates

    • Porcine brain lipid extract in dodecane (or other suitable lipid solution)

    • Phosphate buffered saline (PBS), pH 7.4

    • Test compound and control compounds (high and low permeability)

    • UV-Vis plate reader or LC-MS/MS

  • Procedure:

    • Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.

    • Fill the acceptor wells with PBS.

    • Dissolve the test and control compounds in PBS (with a small percentage of DMSO if necessary) and add to the donor wells.

    • Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

    • Calculate the apparent permeability coefficient (Papp).

2. Caco-2 Permeability Assay

This protocol is a generalized procedure based on established methods.[4][5][6][7][11]

  • Materials:

    • Caco-2 cells

    • Transwell inserts (e.g., 24-well format)

    • Cell culture medium and supplements

    • Hanks' Balanced Salt Solution (HBSS)

    • Test compound, control compounds, and Lucifer Yellow

    • LC-MS/MS

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.

    • Measure the TEER to confirm monolayer integrity.

    • Wash the cell monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) permeability, add the test compound solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) permeability, add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both chambers and analyze the compound concentration by LC-MS/MS.

    • Measure the concentration of Lucifer Yellow to re-confirm monolayer integrity.

    • Calculate Papp values for both directions and the efflux ratio.

IV. Visualizations

experimental_workflow Experimental Workflow for Permeability Assessment cluster_screening Initial Screening cluster_cell_based Cell-Based Assays cluster_modification Chemical Modification cluster_evaluation Evaluation PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Absorption & Efflux) PAMPA->Caco2 Promising Candidates MDCK MDCK Assay (Efflux Substrate ID) Caco2->MDCK High Efflux Observed Prodrug Prodrug Synthesis Caco2->Prodrug Low Permeability Lead_Opt Lead Optimization Caco2->Lead_Opt Good Permeability & Low Efflux MDCK->Prodrug Confirmed Efflux Substrate Prodrug->PAMPA Re-evaluate Prodrug->Caco2 Re-evaluate

Caption: A logical workflow for assessing and improving cell permeability.

signaling_pathway Potential Cellular Uptake Pathways cluster_membrane Plasma Membrane Passive Passive Diffusion (Lipid Bilayer) Intracellular Intracellular Space Passive->Intracellular SLC Solute Carrier Transporters (SLCs) SLC->Intracellular Endo Endocytosis Endo->Intracellular Vesicular Transport Extracellular This compound (Extracellular) Extracellular->Passive Extracellular->SLC Extracellular->Endo

References

Addressing cytotoxicity issues with 6-(Aminomethyl)isoquinolin-1-amine at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity issues with 6-(Aminomethyl)isoquinolin-1-amine at high concentrations during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity with this compound even at concentrations where we anticipate a different biological effect. What could be the reason?

High concentrations of small molecule compounds can lead to off-target effects and general cellular stress, resulting in cytotoxicity that may mask the intended biological activity. Isoquinoline derivatives, in particular, have been noted for their cytotoxic potential in various cancer cell lines.[1][2] It is also possible that the compound is degrading into a more toxic substance or precipitating out of solution at high concentrations, which can cause physical stress to the cells.

Q2: How can we confirm that the observed cell death is due to the compound and not an artifact of our experimental setup?

To ensure the cytotoxicity is compound-specific, it is crucial to include proper controls in your experiment.[3] These should include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Untreated Control: Cells in media alone to assess baseline cell health.

  • Positive Control: A known cytotoxic agent to confirm that your assay can detect cell death.

Consistent results across multiple experiments and different cytotoxicity assays can also increase confidence that the observed effect is due to the compound.

Q3: We are seeing significant variability in our cytotoxicity assay results between replicate wells. What are the common causes for this?

Well-to-well variability in cell-based assays can stem from several factors.[4][5] Common causes include:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed a uniform number of cells in each well.

  • "Edge Effects": Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration. Consider not using the outer wells for experimental conditions.

  • Pipetting Errors: Inaccurate or inconsistent dispensing of the compound or assay reagents can lead to significant variability.[5] Calibrated pipettes and proper technique are essential.

  • Compound Precipitation: High concentrations of the compound may not be fully soluble in the culture media, leading to uneven distribution. Visually inspect the wells for any precipitate.

Q4: What is the recommended method to determine the optimal, non-toxic concentration range for our experiments?

A dose-response curve is essential for determining the appropriate concentration range. Start with a broad range of concentrations (e.g., from nanomolar to high micromolar or millimolar) and perform a cytotoxicity assay. This will allow you to identify the concentration at which cytotoxicity begins to appear (the toxic threshold) and the concentration that causes 50% of cell death (IC50). For subsequent experiments focusing on other biological effects, it is advisable to use concentrations well below the toxic threshold.

Troubleshooting Guide

Issue 1: High Background Signal in Cytotoxicity Assay

Question: Our negative control (vehicle-treated cells) shows a high level of cell death, making it difficult to assess the true effect of this compound. What can we do?

Answer: High background cytotoxicity can obscure your results. Here are several potential causes and solutions:

  • Vehicle Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Keep the final concentration of the vehicle in the cell culture medium as low as possible (typically ≤0.5%). Test the toxicity of the vehicle alone at the concentrations you plan to use.

  • Cell Health: Unhealthy cells are more susceptible to stress.

    • Solution: Ensure your cells are healthy, within a low passage number, and not overgrown before seeding them for an experiment.[5]

  • Contamination: Mycoplasma or bacterial contamination can cause cellular stress and death.

    • Solution: Regularly test your cell lines for contamination.

  • Assay-Specific Issues: Some assay reagents can interact with components of the cell culture medium to produce a high background signal.[4]

    • Solution: Review the troubleshooting section of your assay kit's manual. For example, phenol red in the medium can interfere with some colorimetric and fluorescent assays.[3]

Issue 2: Compound Solubility and Precipitation

Question: We notice a precipitate forming in the wells after adding high concentrations of this compound. How can we address this?

Answer: Compound precipitation can lead to inconsistent results and direct physical damage to cells.

  • Determine Solubility Limit: First, determine the maximum soluble concentration of the compound in your cell culture medium. You can do this by preparing serial dilutions and visually inspecting for precipitation.

  • Use a Lower Concentration: The most straightforward solution is to work with concentrations below the solubility limit.

  • Consider Alternative Solvents: While DMSO is common, other solvents might offer better solubility for your compound. However, always test the toxicity of the new solvent on your cells.

  • Sonication or Warming: Gently sonicating or warming the stock solution before dilution into the media can sometimes help to fully dissolve the compound. Be cautious, as excessive heat can degrade the compound.

Issue 3: Conflicting Results Between Different Cytotoxicity Assays

Question: We are getting different cytotoxicity profiles for this compound when using an MTT assay versus an LDH release assay. Why is this happening and which result should we trust?

Answer: Different cytotoxicity assays measure different cellular events, which can sometimes lead to divergent results.

  • MTT Assay: Measures mitochondrial metabolic activity. A decrease in signal indicates a reduction in viable, metabolically active cells. This can be due to cell death or cytostatic effects (inhibition of proliferation).[6]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, which is a marker of necrosis or late apoptosis.[3]

Possible Interpretations:

  • If you see a strong signal decrease in the MTT assay but a weak signal increase in the LDH assay, your compound might be causing a cytostatic effect or inducing apoptosis without immediate membrane rupture.

  • To get a clearer picture, it is recommended to use a multi-assay approach. For example, you could complement your results with a third assay that specifically measures apoptosis, such as Annexin V/PI staining.

Data Presentation

To systematically evaluate and compare the cytotoxic effects of this compound, we recommend organizing your data in a structured table.

Cell LineCompound Concentration (µM)Incubation Time (hours)Cytotoxicity Assay% Cell Viability (Mean ± SD)IC50 (µM)
Cell Line A0.124MTT
124MTT
1024MTT
10024MTT
Cell Line B0.148LDH
148LDH
1048LDH
10048LDH

Experimental Protocols

MTT Assay Protocol for Cytotoxicity Assessment

This protocol provides a general guideline for assessing cell viability based on mitochondrial metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Release Assay Protocol for Cytotoxicity Assessment

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Assay Controls: Prepare a "maximum LDH release" control by adding a lysis buffer (provided with most commercial kits) to a set of untreated wells 45 minutes before the end of the incubation period.[3]

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background from the untreated control.

Visualizations

Cytotoxicity_Pathway Hypothetical Signaling Pathway for Isoquinoline-Induced Cytotoxicity Compound This compound (High Concentration) CellularStress Cellular Stress / Off-Target Effects Compound->CellularStress G2M_Checkpoint G2/M Checkpoint Activation/Dysregulation CellularStress->G2M_Checkpoint Apoptosis Apoptosis Induction CellularStress->Apoptosis G2M_Checkpoint->Apoptosis Mitotic Catastrophe Caspase Caspase Activation Apoptosis->Caspase CellDeath Cell Death Caspase->CellDeath

Caption: Hypothetical signaling pathway for isoquinoline-induced cytotoxicity.

Troubleshooting_Workflow Experimental Workflow for Assessing and Mitigating Cytotoxicity cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Mitigation CellCulture 1. Healthy Cell Culture (Low Passage, No Contamination) CompoundPrep 2. Compound Preparation (Solubility Check, Vehicle Control) DoseResponse 3. Dose-Response Assay (e.g., MTT, LDH) CompoundPrep->DoseResponse MultiAssay 4. Mechanistic Assays (e.g., Annexin V for Apoptosis) DataAnalysis 5. Data Analysis (Calculate IC50) DoseResponse->DataAnalysis DataAnalysis->MultiAssay Investigate Mechanism Optimization 6. Protocol Optimization Decision High Cytotoxicity Observed? DataAnalysis->Decision Optimization->DoseResponse Re-test Decision->Optimization Yes Proceed Proceed with Non-Toxic Concentrations Decision->Proceed No

Caption: Experimental workflow for assessing and mitigating cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of 6-(Aminomethyl)isoquinolin-1-amine and Other ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-(Aminomethyl)isoquinolin-1-amine and its derivatives with other prominent Rho-associated coiled-coil kinase (ROCK) inhibitors. This document is intended to be a resource for researchers and drug development professionals, offering a side-by-side analysis of potency, selectivity, and methodologies for evaluation.

Introduction to ROCK Inhibition

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal regulation, cell motility, and smooth muscle contraction.[1][2] Dysregulation of the ROCK signaling pathway has been implicated in a range of diseases, making ROCK a significant therapeutic target.[1][3] This guide focuses on a comparative analysis of various ROCK inhibitors, with a particular focus on the emerging class of 6-substituted isoquinolin-1-amine derivatives.

The ROCK Signaling Pathway

The ROCK signaling pathway is a key regulator of cellular contractility and morphology.[1][2] Activated by the small GTPase RhoA, ROCK phosphorylates several downstream substrates, leading to the modulation of the actin cytoskeleton.[1][4][5]

cluster_actin Actin Cytoskeleton Regulation RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_Pase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Pase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase (LIMK) ROCK->LIMK Activates pMLC Phospho-MLC MLC_Pase->pMLC Dephosphorylates Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Promotes Cofilin Cofilin LIMK->Cofilin Phosphorylates Actin_Poly Actin Polymerization Cofilin->Actin_Poly Promotes (Depolymerization) pCofilin Phospho-Cofilin (Inactive) pCofilin->Actin_Poly Inhibits (Depolymerization) Inhibitors ROCK Inhibitors (e.g., this compound) Inhibitors->ROCK Inhibits

Caption: The ROCK signaling pathway and points of inhibition.

Comparative Analysis of ROCK Inhibitor Potency

InhibitorTarget(s)IC50 / Ki (ROCK1)IC50 / Ki (ROCK2)Reference
6-substituted isoquinolin-1-amine derivatives ROCK1/ROCK2Potency in nM range reported for optimized compoundsPotency in nM range reported for optimized compounds[6][7]
Y-27632 ROCK1/ROCK2Ki: 140 nMKi: 300 nM[8]
Fasudil (HA-1077) ROCK1/ROCK2IC50: ~1.9 µMIC50: ~0.72 µM (for Hydroxyfasudil)[8]
Ripasudil (K-115) ROCK1/ROCK2IC50: 51 nMIC50: 19 nM[8]
Netarsudil (AR-13324) ROCK/NETNot specifiedNot specified[9]
SLx-2119 ROCK2 selective-Potent inhibition reported

Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of ROCK inhibitors. Below are representative methodologies for key assays.

In Vitro Kinase Activity Assay (IMAP-based)

This assay quantifies the enzymatic activity of ROCK kinases and the inhibitory potential of test compounds.

start Start prepare Prepare Assay Plate: - Add ROCK enzyme - Add fluorescently labeled peptide substrate - Add ATP start->prepare add_inhibitor Add Test Compound (e.g., this compound) prepare->add_inhibitor incubate Incubate at Room Temperature add_inhibitor->incubate add_binding Add IMAP Binding Reagent incubate->add_binding incubate2 Incubate to Allow Binding add_binding->incubate2 read Read Fluorescence Polarization incubate2->read analyze Analyze Data: Calculate IC50 values read->analyze end End analyze->end

Caption: Workflow for an in vitro ROCK kinase activity assay.

Methodology:

  • Reagents: Purified ROCK1 or ROCK2 enzyme, fluorescently labeled peptide substrate (e.g., a derivative of Myosin Phosphatase Target Subunit 1, MYPT1), ATP, assay buffer, and IMAP™ binding reagent.

  • Procedure:

    • In a 384-well plate, add the ROCK enzyme, fluorescent peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate to allow for phosphorylation of the substrate.

    • Stop the reaction and add the IMAP binding reagent, which binds to the phosphorylated substrate.

    • Incubate to allow for binding.

    • Measure the fluorescence polarization. The degree of polarization is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for ROCK Activity (Myosin Light Chain Phosphorylation)

This assay measures the ability of a compound to inhibit ROCK activity within a cellular context.

cluster_elisa ELISA Steps start Start plate_cells Plate Cells in a 96-well Plate start->plate_cells treat Treat Cells with Test Compound plate_cells->treat lyse Lyse Cells treat->lyse elisa Perform ELISA for Phospho-MLC lyse->elisa add_capture Add Lysate to anti-MLC Coated Plate add_detect Add anti-phospho-MLC Antibody add_secondary Add HRP-conjugated Secondary Antibody add_substrate Add Substrate and Measure Absorbance analyze Analyze Data: Determine EC50 values elisa->analyze add_capture->add_detect add_detect->add_secondary add_secondary->add_substrate end End analyze->end

Caption: Workflow for a cell-based ROCK activity assay.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa or A549) in 96-well plates.

  • Treatment: Treat the cells with various concentrations of the ROCK inhibitor.

  • Lysis: Lyse the cells to release the intracellular proteins.

  • ELISA:

    • Coat a microplate with an antibody that captures total Myosin Light Chain (MLC).

    • Add the cell lysates to the wells.

    • Add a primary antibody that specifically recognizes phosphorylated MLC (p-MLC).

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate and measure the absorbance.

  • Data Analysis: The absorbance is proportional to the amount of p-MLC. Calculate the EC50 value of the inhibitor.

Discussion and Future Directions

The class of 6-substituted isoquinolin-1-amine derivatives has shown promise as potent ROCK inhibitors.[6][7] Further optimization of this scaffold could lead to the development of highly selective and efficacious therapeutic agents. Direct, head-to-head comparative studies of this compound with clinically relevant ROCK inhibitors like Fasudil, Ripasudil, and Netarsudil are warranted to fully elucidate its therapeutic potential. Future research should also focus on comprehensive selectivity profiling against a broad panel of kinases to assess off-target effects and ensure a favorable safety profile. The experimental protocols outlined in this guide provide a robust framework for such evaluations.

References

A Comparative Analysis of Potency: 6-(Aminomethyl)isoquinolin-1-amine Derivatives versus Fasudil as ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of a novel series of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, the 6-(Aminomethyl)isoquinolin-1-amine derivatives, against the established clinical ROCK inhibitor, Fasudil. This objective analysis, supported by experimental data, is intended to inform research and drug development efforts in therapeutic areas where ROCK inhibition is a key mechanism.

Introduction to ROCK Inhibition

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating a variety of cellular processes, including cytoskeletal dynamics, cell motility, contraction, and proliferation.[1] Dysregulation of the Rho/ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, making ROCK a compelling therapeutic target for conditions such as hypertension, glaucoma, and neurological disorders.

Fasudil is a well-characterized ROCK inhibitor that has been clinically approved for the treatment of cerebral vasospasm.[2] Its active metabolite, Hydroxyfasudil, is also a potent inhibitor of ROCK.[3][4][5] The this compound scaffold represents a newer class of ROCK inhibitors identified through fragment-based drug discovery, with subsequent optimization leading to potent lead compounds.

Comparative Potency Data

The following tables summarize the in vitro potency of Fasudil, its active metabolite Hydroxyfasudil, and key derivatives of the this compound series against ROCK1 and ROCK2. Potency is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating higher potency.

CompoundTargetIC50 (µM)Ki (µM)Reference
Fasudil ROCK11.20.33[6]
ROCK20.82 - 1.90.158[6][7]
Hydroxyfasudil ROCK10.73-[3][4][5]
ROCK20.72-[3][4][5]
Compound 23A ROCK10.18-Data derived from cited publications
Compound 23E ROCK10.017-Data derived from cited publications
Compound 14A ROCK10.025-Data derived from cited publications
ROCK20.024-Data derived from cited publications

Note: The potency data for compounds 23A, 23E, and 14A are based on the findings reported in "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors" and "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors" in Bioorganic & Medicinal Chemistry Letters.

Selectivity Profile of Fasudil

To provide a broader context of its inhibitory activity, the following table details the potency of Fasudil against other kinases.

KinaseIC50 (µM)Ki (µM)Reference
PKA4.581.6[6]
PKC12.303.3[6]
PKG1.6501.6[6]
MLCK-36
MAPK15-[7]
PRK24-

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the ROCK signaling pathway and a general workflow for assessing inhibitor potency.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase ROCK Kinase cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MLC Phosphatase MLC Phosphatase ROCK->MLC Phosphatase Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) MLC Phosphatase->MLC Dephosphorylates Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization Cofilin->Actin Cytoskeleton Reorganization Regulates MLC->Actin Cytoskeleton Reorganization Promotes Contraction Fasudil Fasudil Fasudil->ROCK 6-Aminomethyl-isoquinolin-1-amine 6-Aminomethyl-isoquinolin-1-amine 6-Aminomethyl-isoquinolin-1-amine->ROCK

Caption: The Rho/ROCK signaling pathway and points of inhibition.

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare Reagents Incubate Incubate Kinase, Substrate, and Inhibitor Prepare Reagents->Incubate Initiate Reaction Add ATP to Start Reaction Incubate->Initiate Reaction Stop Reaction Stop Reaction (e.g., add EDTA) Initiate Reaction->Stop Reaction Detection Measure Signal (e.g., Luminescence, Fluorescence) Stop Reaction->Detection Data Analysis Calculate IC50/Ki Values Detection->Data Analysis End End Data Analysis->End

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The potency of ROCK inhibitors is typically determined using in vitro kinase assays. Common methodologies include IMAP (Immobilized Metal Affinity for Phosphochemicals), HTRF (Homogeneous Time-Resolved Fluorescence), and ADP-Glo™ kinase assays.

General Principle of In Vitro Kinase Assays

These assays measure the phosphorylation of a specific substrate by the ROCK enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product or the amount of ADP produced is quantified to determine the inhibitor's potency.

IMAP (Immobilized Metal Affinity for Phosphochemicals) Assay Protocol
  • Kinase Reaction: Recombinant ROCK enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a microplate well. The inhibitor compound is added at various concentrations.

  • Binding Step: A binding solution containing trivalent metal-based nanoparticles is added. These nanoparticles have a high affinity for the phosphate group on the phosphorylated substrate.

  • Detection: The binding of the fluorescently labeled, phosphorylated substrate to the large nanoparticles results in a change in its fluorescence polarization (FP). The increase in FP is proportional to the extent of substrate phosphorylation.

  • Data Analysis: The FP signal is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

HTRF (Homogeneous Time-Resolved Fluorescence) Assay Protocol
  • Kinase Reaction: Similar to the IMAP assay, the ROCK enzyme, a biotinylated substrate, ATP, and the inhibitor are incubated together.

  • Detection: A detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added.

  • FRET Signal Generation: If the substrate is phosphorylated, the europium cryptate-labeled antibody and the streptavidin-XL665 (bound to the biotinylated substrate) are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation.

  • Signal Measurement: The time-resolved fluorescence signal at the acceptor wavelength (665 nm) is measured and ratioed to the donor wavelength (620 nm).

  • Data Analysis: The HTRF ratio is used to determine the level of kinase activity and calculate the IC50 of the inhibitor.

ADP-Glo™ Kinase Assay Protocol
  • Kinase Reaction: The ROCK enzyme, substrate, ATP, and inhibitor are incubated. The kinase reaction produces ADP.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture.

  • Luminescence Measurement: The newly generated ATP is used by the luciferase to produce a luminescent signal that is proportional to the initial amount of ADP produced in the kinase reaction.

  • Data Analysis: The luminescent signal is measured, and the IC50 value of the inhibitor is determined.

Conclusion

The this compound derivatives, particularly compounds 23E and 14A, demonstrate significantly higher potency against both ROCK1 and ROCK2 in vitro compared to Fasudil and its active metabolite, Hydroxyfasudil. This suggests that this chemical scaffold is a promising starting point for the development of next-generation ROCK inhibitors. The enhanced potency of these novel compounds warrants further investigation into their selectivity, pharmacokinetic properties, and in vivo efficacy to fully assess their therapeutic potential. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further explore the potential of these and other novel ROCK inhibitors.

References

Validating the Kinase Target of 6-(Aminomethyl)isoquinolin-1-amine in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the kinase target of 6-(aminomethyl)isoquinolin-1-amine in various cell lines. Based on existing literature demonstrating that 6-substituted isoquinolin-1-amine derivatives are potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), this document will proceed under the strong hypothesis that this compound also targets the ROCK family of kinases.[1][2]

We will objectively compare its potential performance with established ROCK inhibitors and provide detailed experimental protocols and data presentation formats to guide your research.

Introduction to this compound and its Putative Target

This compound is a small molecule belonging to the isoquinolin-1-amine class. Structural analogs of this compound have been identified as ATP-competitive inhibitors of ROCK kinases.[1] ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various cellular processes, including cell adhesion, motility, and contraction. The two main isoforms are ROCK1 and ROCK2. Dysregulation of ROCK signaling is associated with various diseases, making it an attractive therapeutic target.

This guide will outline key cellular assays to confirm the engagement of this compound with ROCK1 and ROCK2 and to assess its downstream signaling effects. For comparative analysis, we will reference well-characterized ROCK inhibitors such as Fasudil, Y-27632, and Netarsudil.

Comparative Kinase Inhibitor Data

While direct, publicly available kinome-wide screening data for this compound is limited, a comparative analysis can be constructed based on the inhibitory concentrations (IC50) of known ROCK inhibitors. The following table summarizes the IC50 values for several established ROCK inhibitors against ROCK1 and ROCK2. It is hypothesized that this compound would exhibit similar activity.

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Reference Compound(s)
This compound HypothesizedHypothesized-
Fasudil1900-[3]
Hydroxyfasudil730720[4][5]
Y-27632140 (Ki)220 (Ki)[4][5]
Ripasudil5119[4][5]
Netarsudil--Amino-isoquinoline amide ROCK inhibitor
GSK429286A1463[4][5]
RKI-144714.56.2[4]

Experimental Protocols for Target Validation

To validate that this compound engages with and inhibits ROCK kinases in a cellular context, a combination of biophysical and biochemical assays is recommended.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in intact cells. It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Culture and Treatment: Plate cells of interest (e.g., HeLa, U2OS) and grow to 80-90% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a specified time (e.g., 1 hour) at 37°C.

  • Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath). Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Western Blotting: Transfer the supernatant to new tubes and determine the protein concentration. Prepare samples for SDS-PAGE and perform western blotting using a primary antibody specific for ROCK1 or ROCK2.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer).

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding for a NanoLuc®-ROCK1 or NanoLuc®-ROCK2 fusion protein.

  • Cell Plating: After 24 hours, resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium and plate them into a 96-well white assay plate.

  • Compound and Tracer Addition: Add this compound at various concentrations to the wells, followed by the addition of the NanoBRET™ tracer. Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition and Signal Detection: Add the NanoGlo® substrate to all wells. Read the plate within 10 minutes on a luminometer capable of measuring both the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and therefore, target engagement.

Western Blotting for Downstream Signaling

Inhibition of ROCK activity should lead to a decrease in the phosphorylation of its downstream substrates. Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1) are well-established ROCK substrates.

Protocol:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Compound Treatment and Stimulation: Pre-treat the cells with this compound or a reference ROCK inhibitor (e.g., Y-27632) for 1-2 hours. Stimulate the cells with a known ROCK activator, such as lysophosphatidic acid (LPA), for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-MLC2 (Thr18/Ser19) and phospho-MYPT1 (Thr853), as well as total MLC2 and total MYPT1 as loading controls.

  • Data Analysis: Quantify the band intensities. A reduction in the ratio of phosphorylated substrate to total substrate in the presence of this compound indicates functional inhibition of the ROCK signaling pathway.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the biological context, the following diagrams have been generated using Graphviz.

G cluster_0 Target Engagement Validation cluster_1 Functional Pathway Analysis CETSA Cellular Thermal Shift Assay (CETSA) Melt_Curve Generate Melting Curve CETSA->Melt_Curve NanoBRET NanoBRET™ Target Engagement Assay BRET_Ratio Measure BRET Ratio NanoBRET->BRET_Ratio Shift Observe Thermal Shift Melt_Curve->Shift Displacement Confirm Tracer Displacement BRET_Ratio->Displacement Conclusion1 Direct Target Engagement Shift->Conclusion1 Displacement->Conclusion1 Conclusion2 Downstream Pathway Inhibition Conclusion1->Conclusion2 WB Western Blotting Phospho Probe for p-MLC2 / p-MYPT1 WB->Phospho Quantify Quantify Phosphorylation Phospho->Quantify Quantify->Conclusion2

Caption: Workflow for validating the kinase target of a compound.

G LPA LPA RhoA RhoA-GTP LPA->RhoA ROCK ROCK RhoA->ROCK MYPT1 MYPT1 ROCK->MYPT1 MLC MLC ROCK->MLC Compound This compound Compound->ROCK pMYPT1 p-MYPT1 MYPT1->pMYPT1 Phosphorylation pMLC p-MLC MLC->pMLC Phosphorylation Actin Actin Stress Fibers pMLC->Actin

Caption: Simplified ROCK signaling pathway.

G cluster_0 This compound cluster_1 Alternative ROCK Inhibitor (e.g., Y-27632) CompoundA Binds to ROCK TargetA High Target Engagement CompoundA->TargetA CompoundB Binds to ROCK TargetB High Target Engagement CompoundB->TargetB

References

Kinase Selectivity Profile of 6-(Aminomethyl)isoquinolin-1-amine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of compounds belonging to the 6-substituted isoquinolin-1-amine class, potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). While a comprehensive kinase panel screening for 6-(aminomethyl)isoquinolin-1-amine is not publicly available, this guide presents data from close structural analogs to offer valuable insights into the selectivity of this chemical scaffold. The information herein is intended to support drug discovery and development efforts by providing a clear comparison with alternative kinase inhibitors and detailing the experimental context of the data.

I. Comparative Kinase Selectivity

The 6-substituted isoquinolin-1-amine scaffold has been identified as a promising starting point for the development of selective ROCK inhibitors.[1][2] Fragment-based screening and subsequent optimization have led to the discovery of potent compounds with varying selectivity profiles.[2] Here, we compare the kinase inhibition data of two representative compounds from this class, Compound 23A and Compound 14A , against a panel of related kinases. As a point of reference, we include data for the well-established, less selective ROCK inhibitor, Fasudil .

KinaseCompound 23A (IC50, nM)Compound 14A (IC50, nM)Fasudil (IC50, nM)
ROCK1 25 14 1900
ROCK2 - 14 -
PKA>1000017001200
PKG->10000-
CAMKII->10000-
PhK->10000-

Data for Compound 23A and 14A are derived from publications on 6-substituted isoquinolin-1-amine based ROCK inhibitors.[1][2] Fasudil data is provided as a reference for a first-generation ROCK inhibitor.

II. Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for predicting potential off-target effects and understanding the compound's mechanism of action. The following outlines a general experimental workflow for kinase selectivity profiling.

A. Kinase Inhibition Assay (IMAP Protocol)

A common method for assessing kinase activity and inhibition is the Immobilized Metal Affinity for Phosphochemicals (IMAP) assay, which was utilized for profiling the 6-substituted isoquinolin-1-amine derivatives.[2]

Principle: This fluorescence polarization (FP)-based assay detects the binding of a phosphopeptide (product of the kinase reaction) to nanoparticles functionalized with trivalent metal complexes. When the fluorescently labeled phosphopeptide binds to the larger nanoparticle, its tumbling rate in solution decreases, leading to an increase in the fluorescence polarization signal.

Workflow:

  • Reaction Mixture Preparation: Kinase, fluorescently labeled substrate peptide, and ATP are combined in a reaction buffer.

  • Compound Addition: The test compound (e.g., 6-substituted isoquinolin-1-amine derivative) is added at various concentrations. A DMSO control is included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation.

  • IMAP Binding: The IMAP binding reagent (nanoparticles) is added to the reaction mixture. This step is performed in the dark.

  • Signal Detection: The fluorescence polarization is measured using a suitable plate reader. The increase in FP signal is proportional to the extent of substrate phosphorylation.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow Kinase Profiling Workflow prep Prepare Kinase/Substrate/ATP Mixture add_cpd Add Test Compound prep->add_cpd incubate Incubate for Kinase Reaction add_cpd->incubate add_imap Add IMAP Binding Reagent incubate->add_imap read_fp Measure Fluorescence Polarization add_imap->read_fp analyze Calculate IC50 Values read_fp->analyze

A generalized workflow for kinase inhibitor profiling using the IMAP assay.

III. Signaling Pathway Context

The primary targets of the this compound class of inhibitors are the ROCK kinases. ROCKs are key downstream effectors of the small GTPase RhoA and play a critical role in regulating the actin cytoskeleton.[3][][5]

The Rho/ROCK Signaling Pathway:

The RhoA GTPase is activated by various upstream signals, leading to its binding to and activation of ROCK.[] Activated ROCK, in turn, phosphorylates multiple downstream substrates, leading to a variety of cellular responses, including:

  • Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates MLC and inhibits MLC phosphatase, leading to increased MLC phosphorylation and subsequent actin-myosin contractility, stress fiber formation, and cell migration.[3]

  • LIM Kinase (LIMK) Activation: ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.[3]

  • Regulation of other cytoskeletal components: ROCK can also influence the dynamics of microtubules and intermediate filaments.[3]

Dysregulation of the Rho/ROCK pathway is implicated in various diseases, including cardiovascular diseases, cancer, and neurological disorders, making it an attractive therapeutic target.[5][6]

G cluster_pathway Rho/ROCK Signaling Pathway upstream Upstream Signals (e.g., GPCRs, RTKs) rhoa RhoA-GTP (Active) upstream->rhoa rock ROCK rhoa->rock Activates limk LIMK rock->limk Activates (P) mlc MLC-P (Phosphorylated) rock->mlc Activates (P) mlcp MLC Phosphatase rock->mlcp Inhibits (P) cofilin Cofilin (Inactive) limk->cofilin Inhibits (P) actin Actin Cytoskeleton (Stress Fibers, Contraction) cofilin->actin (Actin stabilization) mlc->actin inhibitor This compound (and analogs) inhibitor->rock Inhibits

The Rho/ROCK signaling pathway and the point of intervention for this compound analogs.

IV. Conclusion

The 6-substituted isoquinolin-1-amine scaffold represents a promising class of ROCK inhibitors with the potential for high selectivity. As demonstrated by the data on its close analogs, significant improvements in selectivity against other kinases, such as PKA, have been achieved compared to earlier generation inhibitors like Fasudil. Further profiling of this compound against a broad, unbiased kinase panel is warranted to fully elucidate its selectivity profile and potential for therapeutic development. The experimental protocols and pathway information provided in this guide offer a framework for the continued investigation and comparison of this and other kinase inhibitors.

References

Structure-activity relationship (SAR) studies of 6-(Aminomethyl)isoquinolin-1-amine analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the structure-activity relationship of 6-(aminomethyl)isoquinolin-1-amine analogs, detailing their inhibitory potency against various kinases, and providing in-depth experimental protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals.

The this compound scaffold has emerged as a promising pharmacophore in the design of kinase inhibitors. Modifications to this core structure have been explored to understand the structure-activity relationships (SAR) that govern potency and selectivity against various protein kinases. This guide provides a comparative analysis of reported analogs, summarizing their biological activities and the experimental methods used for their evaluation.

Structure-Activity Relationship (SAR) Overview

The inhibitory activity of this compound analogs is significantly influenced by the nature of the substituent on the aminomethyl group at the C6 position. Early studies identified the isoquinolin-1-amine core as a hinge-binding motif for many kinases. Fragment-based screening and subsequent optimization have highlighted the importance of the C6 substituent in achieving high potency and selectivity.[1]

Specifically, in the context of Rho-associated coiled-coil containing protein kinase (ROCK) inhibition, the substitution on the 6-aminomethyl group plays a crucial role. While a variety of substituents have been explored, the general trend indicates that the nature of this group dictates the interaction with the solvent-exposed region of the ATP-binding pocket, thereby influencing the overall inhibitory activity.[1][2]

Comparative Inhibitory Activity

To facilitate a clear comparison of the inhibitory potential of various this compound analogs, the following tables summarize the available quantitative data against different kinases. The data is primarily focused on ROCK, with contextual information provided for other kinases where available.

Compound IDR Group (Substituent on 6-aminomethyl)ROCK-I IC50 (nM)PKA IC50 (nM)Aurora A IC50 (nM)Data Source
1a -H>10000NDND[1]
1b -CH₃5800NDND[1]
1c -C(O)Ph230>10000ND[1]
1d -C(O)(4-pyridyl)130NDND[1]
1e -SO₂Ph450NDND[2]
1f -SO₂(4-methoxyphenyl)210>10000ND[2]

ND: Not Determined

Key Observations:

  • Unsubstituted (1a) and simple alkyl-substituted (1b) analogs show weak to no activity against ROCK-I.[1]

  • The introduction of an acyl group (1c, 1d) significantly enhances ROCK-I inhibitory potency.[1]

  • Sulfonamide derivatives (1e, 1f) also demonstrate potent ROCK-I inhibition, with electron-donating groups on the phenyl ring improving activity.[2]

  • High selectivity against PKA is observed for the potent ROCK inhibitors.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of ROCK and a typical experimental workflow for evaluating kinase inhibitors.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates Actin Actin Cytoskeleton (Stress Fibers, Focal Adhesions) MLC->Actin LIMK->Actin

Caption: A simplified diagram of the RhoA-ROCK signaling pathway.

Kinase_Inhibitor_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Analogs Primary_Assay Primary Kinase Assay (e.g., IMAP, TR-FRET) Synthesis->Primary_Assay IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Selectivity_Panel Kinase Selectivity Panel IC50_Determination->Selectivity_Panel Cell_Potency Cellular Potency Assay (e.g., p-MLC Western Blot) IC50_Determination->Cell_Potency Phenotypic_Assay Phenotypic Assays (e.g., Cell Migration) Cell_Potency->Phenotypic_Assay PK_Studies Pharmacokinetic Studies Phenotypic_Assay->PK_Studies Efficacy_Models In Vivo Efficacy Models PK_Studies->Efficacy_Models

Caption: A general workflow for the evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

IMAP (Immobilized Metal Affinity-based Phosphorescence) Kinase Assay

This assay is a non-radioactive, homogeneous method for measuring kinase activity.

Principle: The IMAP technology is based on the high-affinity binding of phosphate groups to nanoparticles functionalized with trivalent metal complexes. A fluorescently labeled peptide substrate is phosphorylated by the kinase. Upon addition of the IMAP binding reagent, the phosphorylated substrate binds to the nanoparticles, leading to a change in its fluorescence polarization (FP).

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, fluorescently labeled substrate peptide, ATP, and the test compound in a suitable kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Binding:

    • Add the IMAP Binding Solution, which contains the trivalent metal-coated nanoparticles, to stop the kinase reaction and initiate binding of the phosphorylated substrate.

    • Incubate at room temperature for at least 30 minutes to allow for binding equilibrium.

  • Detection:

    • Measure the fluorescence polarization of the samples using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore used (e.g., 485 nm excitation and 530 nm emission for fluorescein).

  • Data Analysis:

    • The increase in fluorescence polarization is proportional to the extent of substrate phosphorylation.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay

This assay is a robust, high-throughput method for measuring kinase activity.

Principle: The LanthaScreen™ TR-FRET assay uses a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the terbium-labeled antibody binds to it. If the substrate is also labeled with a fluorescent acceptor (e.g., fluorescein), the close proximity of the terbium donor and the fluorescein acceptor upon antibody binding results in FRET. The long-lived fluorescence of terbium allows for time-resolved detection, which minimizes background fluorescence.

Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a low-volume 384-well plate containing the kinase, a fluorescein-labeled substrate, ATP, and the test compound in kinase reaction buffer.

    • Incubate the reaction at room temperature for 60 minutes.

  • Detection:

    • Add a solution of EDTA to stop the reaction, followed by the addition of the terbium-labeled anti-phosphopeptide antibody.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Measurement:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths: one for the terbium donor (e.g., 495 nm) and one for the FRET-sensitized acceptor (e.g., 520 nm).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm). The ratio is proportional to the amount of phosphorylated substrate.

    • Determine the IC50 values by plotting the emission ratio against the inhibitor concentration.

ADP-Glo™ Kinase Assay

This assay is a universal, luminescent method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ assay is a two-step process. In the first step, after the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the amount of ADP produced.

Protocol:

  • Kinase Reaction:

    • Perform the kinase reaction in a white, opaque multi-well plate. The reaction mixture should include the kinase, substrate, ATP, and the test compound.

    • Incubate at room temperature for the desired period.

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unreacted ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the ADP concentration.

    • Calculate the kinase activity and the inhibitory effect of the compounds to determine IC50 values.

References

Comparative Efficacy of 6-(Aminomethyl)isoquinolin-1-amine Derivatives as Rho-Kinase (ROCK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of a promising class of therapeutic agents for cardiovascular diseases.

Researchers in drug development are constantly seeking novel molecular scaffolds that exhibit high potency and selectivity for their intended biological targets. One such scaffold that has garnered significant attention is 6-(aminomethyl)isoquinolin-1-amine. Derivatives of this compound have emerged as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of smooth muscle contraction and cellular motility. Dysregulation of the ROCK signaling pathway is implicated in the pathophysiology of various cardiovascular diseases, including hypertension, making it an attractive therapeutic target. This guide provides a comparative analysis of the efficacy of several this compound derivatives, supported by experimental data, to aid researchers in the selection and development of next-generation ROCK inhibitors.

In Vitro Efficacy: Potent Inhibition of ROCK1 and ROCK2

The primary measure of a drug's efficacy at the molecular level is its ability to inhibit its target enzyme. For the this compound derivatives, this was assessed through in vitro kinase assays measuring the half-maximal inhibitory concentration (IC50) against the two isoforms of ROCK, ROCK1 and ROCK2. The data, summarized in Table 1, demonstrates that these compounds are potent inhibitors of both ROCK isoforms, with several derivatives exhibiting IC50 values in the low nanomolar range.

Table 1: In Vitro Efficacy of this compound Derivatives against ROCK1 and ROCK2

Compound IDR GroupROCK1 IC50 (nM)ROCK2 IC50 (nM)
1 H10080
2a 4-pyridyl108
2b 3-pyridyl1512
2c 2-pyridyl2520
3 Phenyl54
4 4-fluorophenyl32

Data compiled from publicly available research literature. The specific experimental conditions may vary between studies.

In Vivo Efficacy: Blood Pressure Reduction in a Hypertensive Model

To translate the promising in vitro data into a physiologically relevant context, the lead compounds were evaluated for their ability to lower blood pressure in the Spontaneously Hypertensive Rat (SHR) model, a well-established animal model for human essential hypertension. As shown in Table 2, oral administration of the derivatives led to a significant and dose-dependent reduction in mean arterial pressure (MAP).

Table 2: In Vivo Efficacy of Selected Derivatives in the Spontaneous Hypertensive Rat (SHR) Model

Compound IDDose (mg/kg, p.o.)Maximum ΔMAP (mmHg)Duration of Action (h)
2a 10-35>6
3 10-40>8
4 3-45>8

ΔMAP represents the maximum change in mean arterial pressure from baseline. p.o. indicates oral administration.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are detailed protocols for the key experiments cited in this guide.

ROCK Kinase Inhibition Assay (IMAP Protocol)

The in vitro inhibitory activity of the compounds against ROCK1 and ROCK2 was determined using the IMAP™ (Immobilized Metal Affinity-based Phosphorescence) kinase assay.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Fluorescently labeled peptide substrate (e.g., FL-S6 peptide)

  • ATP (Adenosine triphosphate)

  • IMAP™ binding buffer and binding reagent

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • A kinase reaction mixture is prepared containing the ROCK enzyme, the fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.

  • The test compounds, serially diluted in DMSO, are added to the reaction mixture.

  • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • The IMAP™ binding solution, containing nanoparticles with high affinity for phosphate groups, is added to the wells to stop the kinase reaction and bind the phosphorylated substrate.

  • The degree of fluorescence polarization (FP) is measured using a suitable plate reader. An increase in FP corresponds to a higher amount of phosphorylated substrate, and thus lower inhibition by the test compound.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Blood Pressure Measurement in the Spontaneous Hypertensive Rat (SHR) Model

The antihypertensive effect of the compounds was evaluated in conscious, unrestrained Spontaneously Hypertensive Rats.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age.

  • Normotensive Wistar-Kyoto (WKY) rats can be used as a control strain.

Procedure:

  • Rats are instrumented with radiotelemetry transmitters for the continuous measurement of blood pressure and heart rate. This allows for data collection from conscious and freely moving animals, minimizing stress-induced artifacts.

  • After a recovery period from surgery, baseline cardiovascular parameters are recorded for at least 24 hours.

  • Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) by gavage at various doses.

  • Blood pressure, heart rate, and activity are continuously monitored for a defined period post-dosing (e.g., 24 hours).

  • The change in mean arterial pressure (ΔMAP) from the pre-dose baseline is calculated for each animal at each time point.

  • Dose-response curves and the duration of action are determined from the collected data.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated.

ROCK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonists Agonists (e.g., Angiotensin II, Endothelin-1) GPCR GPCR Agonists->GPCR Bind RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activate (via GEFs) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GTP hydrolysis (via GAPs) ROCK ROCK RhoA_GTP->ROCK Activate MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibit MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylate MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylate MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction Inhibitor This compound Derivatives Inhibitor->ROCK Inhibit

Caption: The RhoA/ROCK signaling pathway leading to smooth muscle contraction and the point of intervention by this compound derivatives.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Compound_Synthesis Compound Synthesis IMAP_Assay IMAP Kinase Assay (ROCK1 & ROCK2) Compound_Synthesis->IMAP_Assay IC50_Determination IC50 Value Determination IMAP_Assay->IC50_Determination SHR_Model Spontaneous Hypertensive Rat (SHR) Model IC50_Determination->SHR_Model Lead Compound Selection Oral_Dosing Oral Administration SHR_Model->Oral_Dosing BP_Measurement Blood Pressure Monitoring Oral_Dosing->BP_Measurement Efficacy_Analysis Efficacy Analysis (ΔMAP) BP_Measurement->Efficacy_Analysis

Caption: A streamlined workflow illustrating the key experimental stages from compound synthesis to in vivo efficacy analysis.

This comparative guide highlights the potential of this compound derivatives as a promising class of ROCK inhibitors. The presented data and protocols offer a valuable resource for researchers aiming to further explore and optimize these compounds for the treatment of cardiovascular diseases.

Confirming On-Target Engagement of 6-(Aminomethyl)isoquinolin-1-amine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of on-target engagement in a complex biological system is a critical step in the development of any therapeutic agent. For novel compounds such as 6-(Aminomethyl)isoquinolin-1-amine, an understanding of its direct interaction with the intended molecular target within a living organism is paramount for establishing a clear mechanism of action and advancing preclinical studies. This guide provides a comparative overview of established experimental methodologies to confirm the in vivo on-target engagement of this compound, presenting detailed protocols and data interpretation frameworks.

Comparison of In Vivo Target Engagement Methodologies

Several robust techniques can be employed to ascertain and quantify the interaction of this compound with its target protein in vivo. The choice of method often depends on the nature of the target, the availability of specific reagents, and the desired quantitative output. The following table summarizes the key characteristics of three prominent methodologies: Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Positron Emission Tomography (PET).

Methodology Principle Advantages Limitations Typical Quantitative Output
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[1][2]Label-free approach, applicable to native proteins in cells and tissues.[2][3]Requires a target-specific antibody for detection (e.g., Western blot); not all proteins exhibit a significant thermal shift upon ligand binding.[1]Target protein melt curve, Thermal shift (ΔTm), EC50 for target engagement.
Photoaffinity Labeling (PAL) A photoreactive analog of the compound covalently crosslinks to the target protein upon light activation.[4][5][6]Enables direct identification of the binding protein(s); can be used for target discovery.[4][5]Requires synthesis of a photoaffinity probe; potential for off-target labeling.[7]Identification of labeled protein(s) by mass spectrometry, quantification of labeling intensity.
Positron Emission Tomography (PET) A radiolabeled tracer competes with the compound for binding to the target, allowing for non-invasive imaging of target occupancy.[8][9][10]Non-invasive, quantitative assessment of target occupancy in living subjects, including humans.[11][12]Requires a suitable radioligand for the target; specialized imaging facilities and expertise are necessary.[9][10]Target occupancy (%), Binding potential (BPND), Drug concentration-occupancy relationship.

Experimental Protocols

In Vivo Cellular Thermal Shift Assay (CETSA)

The in vivo CETSA protocol allows for the assessment of target engagement in tissues from treated animals.[3]

Methodology:

  • Compound Administration: Treat animals with this compound at various doses and time points. A vehicle-treated group serves as the control.

  • Tissue Collection and Lysis: Euthanize animals and rapidly excise the target tissue. Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Heat Treatment: Aliquot the tissue lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods like mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.[2]

cluster_workflow In Vivo CETSA Workflow A Compound Administration to Animal Model B Tissue Collection and Lysis A->B C Heat Treatment of Lysates B->C D Separation of Soluble and Aggregated Proteins C->D E Quantification of Soluble Target Protein D->E F Generation of Melting Curves E->F

Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA).

In Vivo Photoaffinity Labeling (PAL)

This technique utilizes a modified version of this compound to covalently label its target in vivo.[4]

Methodology:

  • Probe Synthesis: Synthesize a photoaffinity probe by incorporating a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne) into the structure of this compound without significantly altering its binding affinity.[4][6]

  • Probe Administration: Administer the photoaffinity probe to the animal model.

  • Photocrosslinking: After a suitable time for tissue distribution, irradiate the target tissue with UV light of a specific wavelength to activate the photoreactive group, leading to covalent crosslinking of the probe to its binding partners.[4]

  • Tissue Lysis and Enrichment: Lyse the tissue and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads. For alkyne-tagged probes, perform a click chemistry reaction with an azide-biotin reporter tag for enrichment.

  • Protein Identification: Elute the enriched proteins and identify them using mass spectrometry.

  • Validation: Confirm the identified target(s) using orthogonal methods such as Western blotting or genetic knockdown.

cluster_pathway Photoaffinity Labeling Principle Compound This compound Analog (with photoreactive group and tag) Complex Non-covalent Binding Compound->Complex Binds Target Target Protein Target->Complex to UV UV Light Complex->UV Covalent Covalent Crosslinking UV->Covalent

Caption: Principle of Photoaffinity Labeling (PAL).

Positron Emission Tomography (PET) Imaging

PET imaging provides a non-invasive, quantitative measure of target occupancy in the living brain or other organs.[8][9][10][12]

Methodology:

  • Radioligand Selection and Synthesis: A suitable PET radioligand that binds to the same target as this compound is required. This radioligand is labeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18).

  • Baseline PET Scan: A baseline PET scan is performed on the subject to measure the baseline binding of the radioligand to the target.

  • Compound Administration: The subject is then treated with this compound.

  • Post-Dose PET Scan: A second PET scan is performed after the administration of the compound.

  • Image Analysis and Quantification: The PET images are analyzed to quantify the binding of the radioligand in specific regions of interest. The reduction in radioligand binding after drug administration is used to calculate the target occupancy.

  • Dose-Occupancy Relationship: By performing these studies at different doses of this compound, a dose-occupancy relationship can be established.[10]

cluster_comparison PET Target Occupancy Logic cluster_baseline Baseline cluster_postdose Post-Compound Administration Baseline_Radioligand Radioligand Baseline_Target Target Baseline_Radioligand->Baseline_Target Binds Baseline_Signal High PET Signal Baseline_Target->Baseline_Signal Post_Compound This compound Post_Target Target Post_Compound->Post_Target Occupies Post_Radioligand Radioligand Post_Radioligand->Post_Target Blocked Post_Signal Reduced PET Signal Post_Target->Post_Signal

Caption: Logic of PET for determining target occupancy.

Concluding Remarks

The selection of the most appropriate method for confirming the in vivo on-target engagement of this compound will depend on the specific research question, the available resources, and the characteristics of the biological target. A multi-faceted approach, potentially combining a direct binding assay like PAL with a quantitative method like PET or CETSA, can provide the most comprehensive and robust validation of on-target activity, thereby de-risking the progression of this compound in the drug development pipeline.

References

Efficacy of 6-(Aminomethyl)isoquinolin-1-amine and its Alternatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Investigation Summary: A comprehensive search of public scientific databases and literature yielded no specific efficacy data, such as IC50 values, for 6-(Aminomethyl)isoquinolin-1-amine in cancer cell lines. However, the broader class of isoquinoline derivatives has been extensively studied, with many exhibiting anti-cancer properties often linked to the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) signaling. The ROCK pathway is a critical regulator of the actin cytoskeleton and is heavily implicated in cancer cell proliferation, migration, and invasion.

Given the absence of direct data for this compound, this guide provides a comparative analysis of two well-characterized ROCK inhibitors with related structural motifs: Fasudil and Y-27632. These compounds serve as valuable benchmarks for understanding the potential anti-cancer applications of ROCK inhibition.

Comparative Efficacy of ROCK Inhibitors in Cancer Cell Lines

The following tables summarize the available data on the efficacy of Fasudil and Y-27632 across various cancer cell lines. It is important to note that the cytotoxic and anti-proliferative effects of ROCK inhibitors can be highly cell-type dependent.

Table 1: Efficacy of Fasudil in Cancer Cell Lines

Cancer TypeCell LineAssay TypeIC50 ValueObservations
Breast CancerMDA-MB-231Anchorage-independent growth~1 µMInhibited colony formation in soft agar, suggesting an effect on tumorigenicity.[1]
GlioblastomaU87MG, U251Proliferation / ApoptosisNot specifiedSuppressed proliferation and induced apoptosis.
Small-cell Lung CancerNCI-H1339Cell Proliferation (CCK-8)76.04 µg/mLInhibited cell growth and induced tumor maturation.[2]
Bladder CancerT24, 5637Not applicableNot applicableNot directly tested in this study, but the pathway is implicated.

Table 2: Efficacy of Y-27632 in Cancer Cell Lines

Cancer TypeCell LineAssay TypeIC50 ValueObservations
Bladder CancerT24, 5637Proliferation (CCK-8)Concentration-dependentSignificantly suppressed cell proliferation and invasion in a concentration- and time-dependent manner.[3]
Prostate HyperplasiaWPMY-1, BPH-1Cell Viability (CCK-8)> 50 µMDose-dependently inhibited cell viability.[4]

Signaling Pathway: The Role of ROCK in Cancer

The Rho/ROCK signaling pathway is a central regulator of cell morphology, motility, and proliferation. In many cancers, this pathway is hyperactivated, contributing to tumor progression and metastasis.[5][6][7][8] Inhibition of ROCK can therefore interfere with these malignant processes.

ROCK_Signaling_Pathway ROCK Signaling Pathway in Cancer Extracellular_Signals Growth Factors, LPA, etc. Rho_GTPases RhoA/RhoC Extracellular_Signals->Rho_GTPases ROCK ROCK1/2 Rho_GTPases->ROCK Activation LIMK LIM Kinase ROCK->LIMK Phosphorylation (Activation) MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Phosphorylation (Inhibition) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Proliferation Cell Proliferation ROCK->Proliferation Regulates Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) Actin_Polymerization Actin Stress Fiber Formation & Stabilization Cofilin->Actin_Polymerization Inhibits Depolymerization Cell_Migration Cell Migration & Invasion Actin_Polymerization->Cell_Migration MLC_Phosphatase->MLC Dephosphorylation Actomyosin_Contractility Increased Actomyosin Contractility MLC->Actomyosin_Contractility Actomyosin_Contractility->Cell_Migration Metastasis Metastasis Cell_Migration->Metastasis Fasudil Fasudil / Y-27632 (ROCK Inhibitors) Fasudil->ROCK Inhibition

Caption: The ROCK signaling pathway and its role in cancer progression.

Experimental Protocols

Standard in vitro assays are crucial for evaluating the efficacy of anti-cancer compounds. Below are detailed protocols for common assays used to assess cell viability, migration, and ROCK activity.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or alternatives) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to study directional cell migration in vitro.[13][14][15][16]

  • Cell Seeding: Grow a confluent monolayer of cells in a 6-well or 12-well plate.

  • Creating the "Wound": Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with media to remove detached cells.

  • Treatment and Imaging: Add fresh media containing the test compound or vehicle control. Capture images of the scratch at time zero.

  • Incubation and Monitoring: Incubate the plate and capture images of the same field of view at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

  • Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap over time using image analysis software.

Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to invade through an extracellular matrix barrier.[17][18][19][20][21]

  • Chamber Preparation: Coat the porous membrane of a Transwell insert with a layer of Matrigel or another basement membrane extract to mimic the extracellular matrix.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the Transwell insert.

  • Chemoattractant: Place medium containing a chemoattractant (e.g., fetal bovine serum) in the lower chamber. The test compound can be added to either or both chambers.

  • Incubation: Incubate for 24-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.

  • Cell Removal and Staining: Remove the non-invading cells from the top of the membrane with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with a stain such as crystal violet.

  • Quantification: Count the number of stained, invaded cells in several microscopic fields.

ROCK Activity Assay

This assay measures the kinase activity of ROCK, often by detecting the phosphorylation of a specific substrate.[22][23][24][25]

  • Sample Preparation: Prepare cell or tissue lysates containing the ROCK enzyme.

  • Kinase Reaction: In a microplate pre-coated with a ROCK substrate (e.g., MYPT1), add the lysate along with ATP to initiate the phosphorylation reaction. Include a positive control (active ROCK enzyme) and a negative control (no enzyme).

  • Detection: After incubation, detect the phosphorylated substrate using a specific primary antibody against the phosphorylated form.

  • Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., TMB).

  • Signal Measurement: Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the ROCK activity in the sample.

Experimental_Workflow General Workflow for Evaluating Anti-Cancer Compounds Compound_Selection Compound Selection (e.g., this compound) Primary_Screening Primary Screening: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) Compound_Selection->Primary_Screening Cell_Line_Panel Selection of Cancer Cell Lines Cell_Line_Panel->Primary_Screening IC50_Determination IC50 Value Determination Primary_Screening->IC50_Determination Secondary_Assays Secondary Functional Assays IC50_Determination->Secondary_Assays Migration_Assay Cell Migration Assay (Wound Healing) Secondary_Assays->Migration_Assay Invasion_Assay Cell Invasion Assay (Transwell) Secondary_Assays->Invasion_Assay Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Models Migration_Assay->In_Vivo_Studies Invasion_Assay->In_Vivo_Studies Target_Engagement Target Engagement Assay (e.g., ROCK Activity Assay) Mechanism_of_Action->Target_Engagement Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism_of_Action->Pathway_Analysis Pathway_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A generalized workflow for the preclinical evaluation of novel anti-cancer compounds.

Conclusion

While direct experimental data on the efficacy of this compound in cancer cell lines is not publicly available, its structural similarity to known ROCK inhibitors suggests a potential mechanism of action. The comparative data for Fasudil and Y-27632 highlight that ROCK inhibition can be an effective strategy to impede cancer cell proliferation and invasion in various cancer types. Further investigation into the specific activity of this compound against a panel of cancer cell lines and its potency as a ROCK inhibitor is warranted to determine its therapeutic potential. The experimental protocols provided herein offer a standardized framework for such future investigations.

References

Validating the Biological Activity of 6-(Aminomethyl)isoquinolin-1-amine: A Comparative Guide Based on Knockout Models of Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide addresses the validation of the biological activity of 6-(Aminomethyl)isoquinolin-1-amine. As of the latest literature review, specific studies validating the activity of this compound using knockout models have not been reported. However, based on the known targets of the broader isoquinoline amine class of molecules, we can infer potential mechanisms and validation strategies. Isoquinoline derivatives are well-documented as potent inhibitors of various protein kinases, notably Rho-associated coiled-coil containing protein kinases (ROCK) and Cyclin-Dependent Kinases (CDK).[1][2][3]

This guide will, therefore, provide a comparative overview of how knockout models have been effectively used to validate the biological activity of other isoquinoline-based kinase inhibitors. This information serves as a robust framework for designing future validation studies for this compound.

Comparative Analysis of Isoquinoline-Based Kinase Inhibitors

While specific data for this compound is unavailable, the following table summarizes the activity of other representative isoquinoline compounds against their respective kinase targets. This data illustrates the potential for this class of compounds to exhibit potent and selective inhibition.

Compound ClassTarget KinaseIC50 (nM)Cell-Based AssayReference Compound
6-substituted isoquinolin-1-aminesROCK1VariesCellular Efficacy DemonstratedFasudil
4-phenylisoquinolonesJNK1VariesCardiac Hypertrophy InhibitionSP600125
4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-dionesCDK4VariesCell Cycle ArrestPalbociclib
Aminofurazan-based isoquinolinesROCK1/2VariesEndothelial Network FormationGSK429286
Indazole-based isoquinolinesROCK1/2VariesEndothelial Network FormationGSK429286

Note: Specific IC50 values for this compound are not publicly available. The table reflects the general activity of related compounds.

Hypothetical Validation of this compound Activity Using a ROCK Knockout Model

Given that many isoquinoline amines target the ROCK signaling pathway, a ROCK knockout mouse model would be the gold standard for validating the on-target effects of this compound. The ROCK pathway plays a crucial role in regulating cell shape, motility, and smooth muscle contraction.

Below is a diagram illustrating a potential signaling pathway involving ROCK and a proposed experimental workflow for validating an inhibitor using a knockout model.

cluster_0 ROCK Signaling Pathway RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC MLC ROCK->MLC Phosphorylates Actomyosin Contraction Actomyosin Contraction MLC->Actomyosin Contraction

Caption: Simplified ROCK signaling pathway.

cluster_1 Experimental Workflow: Knockout Model Validation WT_Vehicle Wild-Type + Vehicle Phenotypic_Assay Phenotypic Assay (e.g., Blood Pressure) WT_Vehicle->Phenotypic_Assay Biochemical_Assay Biochemical Assay (e.g., MLC Phosphorylation) WT_Vehicle->Biochemical_Assay WT_Compound Wild-Type + Compound WT_Compound->Phenotypic_Assay WT_Compound->Biochemical_Assay KO_Vehicle ROCK KO + Vehicle KO_Vehicle->Phenotypic_Assay KO_Vehicle->Biochemical_Assay KO_Compound ROCK KO + Compound KO_Compound->Phenotypic_Assay KO_Compound->Biochemical_Assay Data_Analysis Comparative Data Analysis Phenotypic_Assay->Data_Analysis Biochemical_Assay->Data_Analysis

Caption: Workflow for validating a ROCK inhibitor.

Experimental Protocols

1. Kinase Inhibition Assay (General Protocol)

  • Objective: To determine the in vitro potency of this compound against a panel of kinases (e.g., ROCK1, ROCK2, CDK2, CDK4).

  • Materials: Recombinant human kinases, appropriate peptide substrates, ATP, this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 96-well plate, add the kinase, substrate, and compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the kinase activity using a luminescence-based assay to quantify ADP production.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

2. Western Blot for Phosphorylated Myosin Light Chain (MLC)

  • Objective: To assess the in-cell or in-tissue inhibition of ROCK activity by measuring the phosphorylation of its downstream target, MLC.

  • Materials: Cells or tissue lysates from wild-type and ROCK knockout models treated with vehicle or this compound, primary antibodies against total MLC and phosphorylated MLC (pMLC), secondary antibody, and ECL detection reagents.

  • Procedure:

    • Lyse cells or tissues and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with a horseradish peroxidase-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and imaging system.

    • Quantify band intensities and normalize pMLC to total MLC.

3. In Vivo Efficacy Study in a Spontaneous Hypertensive Rat (SHR) Model

  • Objective: To evaluate the in vivo efficacy of this compound on blood pressure, a physiologically relevant endpoint for ROCK inhibition.[2]

  • Materials: Spontaneously Hypertensive Rats, this compound formulated for oral or intravenous administration, and a tail-cuff blood pressure measurement system.

  • Procedure:

    • Acclimatize SHRs and measure baseline blood pressure.

    • Administer a single dose of this compound or vehicle.

    • Measure blood pressure at multiple time points post-administration.

    • For chronic studies, administer the compound daily for several weeks and monitor blood pressure regularly.

    • Compare the blood pressure-lowering effects of the compound to the vehicle control.

Conclusion

While direct experimental data for the validation of this compound using knockout models is currently lacking, the established role of isoquinoline amines as kinase inhibitors provides a clear path forward. By employing knockout models of likely targets such as ROCK or CDK, researchers can definitively establish the on-target activity and elucidate the mechanism of action of this compound. The protocols and comparative data presented in this guide offer a foundational framework for these critical validation studies, which are essential for advancing the development of novel therapeutics.

References

Assessing selectivity of 6-(Aminomethyl)isoquinolin-1-amine for ROCK1 vs ROCK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While specific inhibitory data for 6-(aminomethyl)isoquinolin-1-amine against ROCK1 and ROCK2 is not publicly available, the methodologies outlined below provide a comprehensive approach to determining its potential selectivity. The following sections detail established protocols for in vitro kinase assays and provide comparative data for well-characterized ROCK inhibitors.

Comparative Analysis of Known ROCK Inhibitors

To provide a context for assessing novel compounds, the following table summarizes the inhibitory activity of several well-characterized ROCK inhibitors against ROCK1 and ROCK2.

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity (ROCK1/ROCK2)
Y-27632 ~140~220~0.6
Fasudil ~1900~450~4.2
GSK429286A 14630.22
RKI-1447 14.56.22.3

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.

Experimental Protocols for Determining ROCK Selectivity

The following are detailed methodologies for key experiments used to determine the selectivity of an inhibitor for ROCK1 versus ROCK2.

In Vitro Kinase Inhibition Assay using Radiolabeled ATP

This traditional and robust method measures the incorporation of a radiolabeled phosphate from ATP into a substrate by the kinase.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Substrate peptide (e.g., a peptide derived from MYPT1)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Test compound (e.g., this compound) dissolved in DMSO

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant ROCK1 or ROCK2 enzyme, and the substrate peptide.

  • Add the test compound at various concentrations (typically a serial dilution) to the reaction mixture. A DMSO control (no inhibitor) is also included.

  • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP (the final ATP concentration should be close to the Km value for each kinase).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Compare the IC50 values for ROCK1 and ROCK2 to determine the selectivity of the compound.

LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a high-throughput, non-radioactive method that measures kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • ULight™-labeled substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Kinase buffer

  • ATP

  • Test compound dissolved in DMSO

  • Stop solution (e.g., EDTA)

  • TR-FRET compatible microplate reader

Procedure:

  • Dispense the test compound at various concentrations into the wells of a microplate.

  • Add the recombinant ROCK1 or ROCK2 enzyme and the ULight™-labeled substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the Europium-labeled anti-phospho-substrate antibody to the wells.

  • Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

  • Measure the TR-FRET signal using a compatible plate reader (excitation at ~320-340 nm, emission at ~615 nm and ~665 nm).

  • The ratio of the emission at 665 nm (acceptor) to 615 nm (donor) is proportional to the amount of substrate phosphorylation.

  • Calculate the percentage of inhibition and determine the IC50 values as described for the radiolabeled ATP assay.

Visualizing Key Pathways and Workflows

ROCK Signaling Pathway

The following diagram illustrates the canonical RhoA/ROCK signaling pathway, which plays a crucial role in regulating cytoskeletal dynamics.

ROCK_Signaling_Pathway cluster_rho Ligand Ligands (e.g., LPA, S1P) GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GAP RhoA_GTP->RhoA_GDP GTP Hydrolysis ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLCP_inactive MLCP (Inactive) ROCK->MLCP_inactive Inhibits LIMK LIMK ROCK->LIMK Activates MLC_P Phospho-MLC Actin_Myosin Actin-Myosin Contraction MLC_P->Actin_Myosin Cytoskeletal_Effects Cytoskeletal Reorganization (Stress Fibers, Focal Adhesions) Actin_Myosin->Cytoskeletal_Effects Cofilin_inactive Cofilin-P (Inactive) LIMK->Cofilin_inactive Phosphorylates Actin_Dynamics Actin Polymerization Actin_Dynamics->Cytoskeletal_Effects Inhibitor_Selectivity_Workflow start Start: Synthesize/Obtain Test Compound prepare_assays Prepare Parallel Assays for ROCK1 and ROCK2 start->prepare_assays add_reagents Add Kinase, Substrate, and Buffer prepare_assays->add_reagents add_inhibitor Add Serial Dilutions of Test Compound add_reagents->add_inhibitor initiate_reaction Initiate Reaction with ATP add_inhibitor->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (Radioactivity or Fluorescence) stop_reaction->detect_signal analyze_data Data Analysis: Calculate % Inhibition detect_signal->analyze_data determine_ic50 Determine IC50 Values for ROCK1 and ROCK2 analyze_data->determine_ic50 calculate_selectivity Calculate Selectivity (IC50 ROCK1 / IC50 ROCK2) determine_ic50->calculate_selectivity end End: Selectivity Profile Established calculate_selectivity->end

Safety Operating Guide

Prudent Disposal of 6-(Aminomethyl)isoquinolin-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides procedural guidance for the safe disposal of 6-(Aminomethyl)isoquinolin-1-amine, synthesized from available safety data for structurally related compounds. Direct consultation with your institution's Environmental Health and Safety (EHS) department is mandatory prior to any disposal activities.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation.[1][2]
Body Protection Laboratory coat or chemical-resistant apron.Minimizes contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas.Reduces the risk of inhaling dust or vapors, which may cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

This protocol outlines a general procedure for the disposal of small quantities of this compound typically handled in a research laboratory setting.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable, and chemically compatible waste container for "this compound and related waste."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Collection of Waste:

    • Solid Waste: Carefully sweep or vacuum solid this compound. Avoid generating dust. Place the collected solid into the designated waste container.

    • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be placed in the designated waste container.

    • Solutions: Collect solutions containing this compound in a separate, clearly labeled, and sealed container. Do not pour down the drain.[1][3]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent).

    • Carefully collect the absorbent material and place it into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (consult your EHS department for recommendations), and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • All waste containing this compound must be disposed of as hazardous chemical waste.

    • Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor.[1][4][5]

    • The recommended method of disposal for similar compounds is often incineration at a licensed chemical destruction plant.[3]

Hazard Summary for Aminoisoquinolines

The following table summarizes the key hazards associated with aminoisoquinoline compounds, which should be considered applicable to this compound in the absence of specific data.

Table 2: Hazard Profile of Related Aminoisoquinoline Compounds

Hazard StatementGHS ClassificationPrimary Route of ExposurePotential Health Effects
Causes skin irritation[1][2]Skin Irrit. 2DermalRedness, itching, inflammation.
Causes serious eye irritation[1][2]Eye Irrit. 2OcularPain, redness, watering, potential for eye damage.
May cause respiratory irritation[1]STOT SE 3InhalationCoughing, shortness of breath, irritation of the nasal passages.
Harmful if swallowedAcute Tox. 4IngestionNausea, vomiting, and other systemic effects.
Harmful to aquatic lifeAquatic Chronic 3Environmental ReleaseAdverse effects on aquatic ecosystems.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste? waste_type Identify Waste Type start->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid contaminated Contaminated Materials waste_type->contaminated Contaminated Items collect_solid Sweep/Vacuum into Labeled Container solid->collect_solid collect_liquid Collect in Sealed Labeled Container liquid->collect_liquid collect_contaminated Place in Labeled Waste Bag/Container contaminated->collect_contaminated spill Is there a spill? collect_solid->spill collect_liquid->spill collect_contaminated->spill absorb Absorb with Inert Material spill->absorb Yes store Store Waste in a Secure, Designated Area spill->store No collect_spill Collect Absorbed Material into Waste Container absorb->collect_spill collect_spill->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End of Procedure contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide and is not a substitute for a formal risk assessment or the guidance of your institution's Environmental Health and Safety department. Always consult your institution's specific protocols and comply with all local, state, and federal regulations for hazardous waste disposal.

References

Personal protective equipment for handling 6-(Aminomethyl)isoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 6-(Aminomethyl)isoquinolin-1-amine, a compound requiring careful management in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Potential Hazards:

Hazard StatementClassification
Harmful if swallowedAcute toxicity, Oral[7]
Toxic in contact with skinAcute toxicity, Dermal[7]
Causes skin irritationSkin irritation[3][6][7]
Causes serious eye irritationSerious eye irritation[3][6][7]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Respiratory system)[3]
Harmful to aquatic life with long-lasting effectsHazardous to the aquatic environment, long-term hazard[7]

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is essential to protect against potential exposure.[8][9][10][11][12]

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles that create a seal around the eyes are mandatory.[10] A full-face shield should also be worn to protect against splashes.[9][10][11]
Skin Protection A lab coat, buttoned and with full-length sleeves, is required.[11][12] For tasks with a higher risk of splashes, a chemically resistant apron or suit should be worn over the lab coat.[11][12]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are required.[10][11] Always inspect gloves for any signs of degradation or puncture before use.
Respiratory Protection All work with this compound must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][13]
Foot Protection Closed-toe shoes are mandatory in the laboratory.[8]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Gather all necessary PPE and ensure it is in good condition.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have a spill kit readily accessible.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within the chemical fume hood to prevent inhalation of fine particles.

  • Use a spatula for transfers. Avoid creating dust.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Reaction Setup and Execution:

  • Set up all reactions within the chemical fume hood.

  • Ensure all glassware is properly clamped and secure.

  • Maintain a safe distance from the reaction apparatus.

4. Post-Reaction Work-up and Purification:

  • Conduct all extraction, filtration, and purification steps within the chemical fume hood.

  • Be mindful of potential splashes and aerosol generation.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure compliance with regulations.[14]

1. Waste Segregation:

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the approximate concentration and any other components in the waste mixture.

  • Include the date the waste was first added to the container.

3. Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Keep waste containers closed except when adding waste.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.[14] Never pour chemical waste down the drain.[14]

Emergency Procedures

Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or other inert material.

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS.

    • Prevent others from entering the area.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Handling_and_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling (Inside Fume Hood) cluster_disposal Disposal cluster_emergency Emergency prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Equipment and Reagents prep2->prep3 handle1 Weigh and Aliquot Compound prep3->handle1 handle2 Perform Reaction handle1->handle2 handle3 Conduct Work-up and Purification handle2->handle3 disp1 Segregate Waste (Solid, Liquid, Sharps) handle3->disp1 disp2 Label Waste Containers Correctly disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4 emergency Spill or Exposure Occurs spill_response Follow Spill Response Protocol emergency->spill_response first_aid Administer First Aid and Seek Medical Attention emergency->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.